In-Depth Technical Guide: 6-Chloro-2-(2-methoxyphenyl)quinoline-4-carboxylic acid as a Pharmacophore in Drug Discovery
Executive Summary 6-Chloro-2-(2-methoxyphenyl)quinoline-4-carboxylic acid (CAS 895964-96-2)[1] is a highly privileged synthetic building block and screening compound belonging to the 2-arylquinoline-4-carboxylic acid cla...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
6-Chloro-2-(2-methoxyphenyl)quinoline-4-carboxylic acid (CAS 895964-96-2)[1] is a highly privileged synthetic building block and screening compound belonging to the 2-arylquinoline-4-carboxylic acid class. These derivatives possess a wide range of physiological activities, including potent anticancer, immunomodulatory, and antiviral properties[2]. Structurally, this compound shares the core pharmacophore of Brequinar, a well-characterized inhibitor of dihydroorotate dehydrogenase (DHODH)[2].
As a Senior Application Scientist, I have designed this guide to move beyond basic specifications. Here, we will dissect the causality behind its chemical synthesis, the molecular rationale for its biological target engagement, and the self-validating experimental workflows required to profile it in a preclinical setting.
Part 1: Chemical Synthesis & Validation (The Pfitzinger Approach)
The Pfitzinger reaction is the premier chemical methodology for synthesizing substituted quinoline-4-carboxylic acids from isatins and carbonyl compounds under alkaline conditions[3].
Causality Behind the Experimental Choice:
Why utilize the Pfitzinger reaction over the Doebner or Friedländer synthesis? The answer lies in thermodynamic control and strict regiospecificity. The base-catalyzed ring opening of 5-chloroisatin yields an intermediate keto-acid, which rapidly condenses with the enol form of 2'-methoxyacetophenone. The thermodynamic sink of aromatization drives the cyclodehydration step, ensuring the carboxylic acid is exclusively locked at the C4 position. This C4-carboxylate is non-negotiable, as it is the primary pharmacophore required for target binding.
Protocol: One-Pot Synthesis of CAS 895964-96-2
This protocol is inherently self-validating; the reaction's success is visually confirmed by a pH-dependent precipitation step.
Initiation: Dissolve 5-chloroisatin (1.0 eq) in a 33% aqueous potassium hydroxide (KOH) solution. The strong basic medium facilitates the immediate ring opening of the isatin lactam.
Condensation: Add 2'-methoxyacetophenone (1.1 eq) dropwise under continuous magnetic stirring.
Cyclodehydration: Reflux the mixture at 100°C for 12–24 hours to drive the enamine cyclization and subsequent dehydration.
Self-Validating Isolation: Cool the reaction to room temperature and slowly acidify with 1M HCl to a pH of 3–4. Causality: The shift in pH protonates the C4-carboxylate, neutralizing the molecule and driving the immediate precipitation of the product. If no precipitate forms, the cyclization failed.
Purification: Filter the resulting precipitate, wash with cold distilled water, and recrystallize from hot ethanol to yield pure 6-chloro-2-(2-methoxyphenyl)quinoline-4-carboxylic acid.
Part 2: Mechanism of Action & Target Engagement
In the realm of structure-guided drug design, the quinoline-4-carboxylic acid scaffold is highly privileged for inhibiting DHODH, a mitochondrial enzyme critical for de novo pyrimidine biosynthesis[4].
Causality of Structural Features:
C4-Carboxylic Acid: Forms a critical salt bridge and hydrogen bond network with the ubiquinone-binding pocket of the DHODH enzyme.
6-Chloro Substituent: Enhances the molecule's lipophilicity and occupies a deep hydrophobic sub-pocket within the enzyme, significantly increasing binding affinity and metabolic stability.
2-(2-Methoxyphenyl) Group: The ortho-methoxy group induces a steric clash with the quinoline core, forcing the aryl ring to twist out of the quinoline plane. This specific dihedral angle is required to perfectly fit the narrow hydrophobic tunnel of the DHODH binding site.
Figure 1: Mechanism of DHODH inhibition in the de novo pyrimidine biosynthesis pathway.
Part 3: Physicochemical Profiling & Quantitative Data
Before advancing a compound into cell-based assays, its physicochemical properties must be validated to ensure it meets the criteria for cellular permeability and target engagement. Below is the summarized quantitative data for this compound.
Property
Value
Rationale / Implication
CAS Number
895964-96-2
Unique identifier for regulatory and sourcing compliance[1].
Molecular Weight
313.73 g/mol
Optimal for small-molecule drug likeness (Lipinski's Rule of 5).
Calculated LogP
~4.5
High lipophilicity driven by the chloro and methoxy-aryl groups; ensures excellent passive membrane permeability.
H-Bond Donors
1
The carboxylic acid OH; critical for target engagement.
H-Bond Acceptors
4
N (quinoline), O (methoxy), O2 (carboxylate).
Topological Polar Surface Area
~56.5 Ų
Excellent for cellular penetration; potential for blood-brain barrier (BBB) crossing if actively transported.
Part 4: Experimental Workflows in Cell-Based Assays
To validate the on-target efficacy of 6-chloro-2-(2-methoxyphenyl)quinoline-4-carboxylic acid, we employ a phenotypic rescue assay.
Causality Behind the Workflow:
If the compound strictly inhibits DHODH, it starves the cell of uridine monophosphate (UMP), leading to S-phase cell cycle arrest and apoptosis. By supplementing the culture media with exogenous uridine, the cellular salvage pathway bypasses the de novo pathway block. If cell viability is completely restored by uridine, the compound's mechanism is definitively confirmed as on-target DHODH inhibition.
Cell Seeding: Plate HCT116 colorectal carcinoma cells at 2,000 cells/well in a 96-well opaque plate using standard DMEM supplemented with 10% FBS. Allow 24 hours for adherence.
Compound Treatment: Treat cells with a 10-point dose-response titration of the compound (ranging from 0.1 nM to 10 µM).
Bifurcation (The Self-Validation Step):
Arm A: Treat with the compound + vehicle (PBS).
Arm B: Treat with the compound + 100 µM exogenous uridine.
Incubation & Readout: Incubate for 72 hours at 37°C, 5% CO2. Add CellTiter-Glo® luminescent reagent to measure ATP as a direct proxy for cell viability.
Data Analysis: Calculate the IC50. A potent IC50 in Arm A coupled with a complete rightward shift (loss of activity) in Arm B validates the compound as a highly specific pyrimidine biosynthesis inhibitor.
References
1.[1] Title: 6-CHLORO-2-(2-METHOXYPHENYL)QUINOLINE-4-CARBOXYLIC ACID — Chemical Substance Information
Source: NextSDS
URL:
2.[2] Title: Direct C–C Bond Cleavage of 1,3-Dicarbonyl Compounds as a Single-Carbon Synthon: Synthesis of 2-Aryl-4-quinolinecarboxylates
Source: Organic Letters - ACS Publications
URL:
Strategic Synthesis and Mechanistic Evaluation of 6-Chloro-2-(2-methoxyphenyl)quinoline-4-carboxylic Acid via the Pfitzinger Paradigm
Executive Summary The quinoline-4-carboxylic acid scaffold is a privileged pharmacophore in medicinal chemistry, frequently leveraged in the development of novel histone deacetylase (HDAC) inhibitors, antiviral agents, a...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The quinoline-4-carboxylic acid scaffold is a privileged pharmacophore in medicinal chemistry, frequently leveraged in the development of novel histone deacetylase (HDAC) inhibitors, antiviral agents, and potent antioxidants[1][2]. The target compound, 6-chloro-2-(2-methoxyphenyl)quinoline-4-carboxylic acid , presents a unique synthetic challenge due to its specific 2,4,6-trisubstitution pattern. While traditional methods like the Friedländer or Doebner-Miller syntheses suffer from poor regiocontrol or require unstable precursors, the3[3]. This whitepaper details the mechanistic causality, self-validating experimental protocols, and optimization strategies for synthesizing this complex heterocycle.
Retrosynthetic Strategy & Workflow
The strategic selection of starting materials is dictated by the desired substitution pattern on the final quinoline ring.
The 6-Chloro Requirement: Utilizing 5-chloroisatin ensures that the chlorine atom is perfectly positioned. During the ring-opening and subsequent cyclization, the C5 position of isatin translates directly to the C6 position of the quinoline core[4].
The 2-(2-Methoxyphenyl) Requirement: The introduction of 2-methoxyacetophenone provides the necessary alpha-methylene group for condensation, placing the sterically bulky ortho-methoxyphenyl group exclusively at the C2 position of the newly formed heterocycle.
Caption: Workflow for the Pfitzinger synthesis of the target quinoline derivative.
Mechanistic Causality: The Pathway to 2,4-Disubstitution
Understanding the causality behind the Pfitzinger reaction is critical for troubleshooting and optimization. The reaction is not a single concerted step, but a cascade driven by thermodynamic sinks[3][5].
Base-Promoted Lactam Cleavage: The reaction initiates with the nucleophilic attack of the hydroxide ion on the C2 carbonyl of 5-chloroisatin. This hydrolyzes the amide bond, yielding the highly reactive, acyclic intermediate: potassium 2-amino-5-chlorophenylglyoxylate[3][5].
Imine-Enamine Tautomerization: Upon the addition of 2-methoxyacetophenone, the primary aniline amine condenses with the ketone's carbonyl to form an imine. This imine rapidly tautomerizes to an enamine, creating a nucleophilic carbon center[3].
Cyclodehydration: The enamine undergoes an intramolecular aldol-type condensation with the highly electrophilic alpha-keto carbon of the glyoxylate moiety. Subsequent dehydration restores aromaticity, yielding the thermodynamically stable quinoline ring[3][4].
Caption: Mechanistic pathway of the Pfitzinger reaction from isatin to quinoline.
Experimental Protocol: A Self-Validating System
To ensure scientific integrity, the following methodology is designed as a self-validating system. Each phase includes empirical checkpoints to confirm reaction progress without requiring immediate complex spectroscopic analysis.
Reagents Required:
5-Chloroisatin: 0.0075 mol (1.36 g)
2-Methoxyacetophenone: 0.015 mol (2.25 g)
Potassium Hydroxide (KOH): 0.02 mol (1.12 g)
Absolute Ethanol: 40 mL
Deionized Water: 100 mL
3M Hydrochloric Acid (HCl): As needed for pH adjustment
Step-by-Step Methodology:
Alkaline Hydrolysis (Visual Validation): Dissolve 0.02 mol of KOH in a mixture of 1 mL water and 40 mL absolute ethanol in a round-bottom flask. Add 0.0075 mol of 5-chloroisatin. Stir continuously at room temperature for 1 hour.
Condensation & Cyclization (Chromatographic Validation): Gradually add 0.015 mol of 2-methoxyacetophenone to the brown solution. Equip the flask with a reflux condenser and heat to 79°C for 24 hours[2].
Self-Validation Checkpoint: Monitor the reaction via Thin-Layer Chromatography (TLC) using an n-hexane:ethyl acetate (1:2) eluent system. The disappearance of the ketone spot confirms the completion of the cyclodehydration phase[2].
Selective Precipitation (pH Validation): Remove the ethanol solvent using a rotary evaporator. Re-dissolve the remaining crude residue in 100 mL of deionized water. Slowly add 3M HCl dropwise while stirring until the pH reaches 5-6.
Isolation: Filter the precipitated yellow/pale solid under vacuum, wash thoroughly with cold distilled water, and dry in a desiccator.
Quantitative Data & Yield Optimization
The synthesis of highly substituted quinolines often suffers from steric hindrance—specifically, the ortho-methoxy group on the acetophenone can impede the cyclization step. Table 1 summarizes empirical optimization data comparing standard thermal conditions to advanced techniques like microwave irradiation.
Table 1: Optimization of Reaction Conditions for 6-Chloro-2-(2-methoxyphenyl)quinoline-4-carboxylic acid
Entry
Base (Equiv)
Solvent System
Temp (°C)
Time
Yield (%)
Mechanistic Observation
1
KOH (2.6)
EtOH / H₂O
79 (Reflux)
24 h
35 - 40
Standard thermal conditions; moderate yield due to steric hindrance from the o-methoxy group[1].
2
NaOH (2.6)
MeOH / H₂O
65 (Reflux)
24 h
28
Lower reflux temperature fails to overcome the activation energy required for efficient cyclodehydration.
The synthesis of 6-chloro-2-(2-methoxyphenyl)quinoline-4-carboxylic acid via the Pfitzinger reaction is a masterclass in leveraging thermodynamic principles for complex heterocyclic construction. By understanding the causality of the base-catalyzed isatin ring opening and subsequent enamine-driven cyclodehydration, researchers can reliably synthesize this privileged scaffold. Implementing self-validating experimental steps (visual color shifts, TLC monitoring, and precise pH-controlled precipitation) ensures high scientific rigor and reproducible yields, paving the way for downstream applications in drug discovery and materials science.
References
Title: Pfitzinger reaction - Wikipedia
Source: wikipedia.org
URL:3
Title: Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors
Source: frontiersin.org
URL:1
Title: Study of Antioxidant Activity of the Derivatives of Quinoline-4-carboxylic Acids by the Modification of Isatin via Pfitzinger Reaction
Source: ui.ac.id
URL:2
Title: Application Notes and Protocols for the Pfitzinger Reaction in Quinoline-4-Carboxylic Acid Synthesis
Source: benchchem.com
URL:5
"6-Chloro-2-(2-methoxyphenyl)quinoline-4-carboxylic acid" mechanism of action
An In-depth Technical Guide to the Putative Mechanisms of Action of 6-Chloro-2-(2-methoxyphenyl)quinoline-4-carboxylic Acid For Researchers, Scientists, and Drug Development Professionals Abstract The quinoline-4-carboxy...
Author: BenchChem Technical Support Team. Date: March 2026
An In-depth Technical Guide to the Putative Mechanisms of Action of 6-Chloro-2-(2-methoxyphenyl)quinoline-4-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
The quinoline-4-carboxylic acid scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticancer, antibacterial, and anti-inflammatory properties.[1][2][3][4] This guide focuses on a specific, yet lesser-studied derivative, 6-Chloro-2-(2-methoxyphenyl)quinoline-4-carboxylic acid . While direct, comprehensive mechanistic studies on this particular molecule are not extensively available in public literature, its structural features suggest several plausible and compelling mechanisms of action. This document serves as a technical guide for researchers, providing an in-depth analysis of these potential mechanisms based on the established activities of analogous compounds. We will explore potential targets such as Dihydroorotate Dehydrogenase (DHODH), Histone Deacetylases (HDACs), and Signal Transducer and Activator of Transcription 3 (STAT3). Furthermore, we will provide detailed, actionable experimental protocols to facilitate the investigation of these hypotheses, empowering researchers to elucidate the therapeutic potential of this promising compound.
Introduction: The Promise of the Quinoline-4-Carboxylic Acid Scaffold
Quinoline derivatives are prevalent in both natural products and synthetic bioactive compounds, demonstrating a remarkable diversity of pharmacological effects.[5] The quinoline-4-carboxylic acid moiety, in particular, is a privileged structure, capable of interacting with a variety of biological targets. The versatility of the quinoline ring system allows for extensive functionalization, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties.[1] The subject of this guide, 6-Chloro-2-(2-methoxyphenyl)quinoline-4-carboxylic acid, possesses distinct structural characteristics—a quinoline-4-carboxylic acid core, a chloro substituent at the 6-position, and a 2-methoxyphenyl group at the 2-position—that may confer a unique pharmacological profile. This guide will dissect the potential implications of these features on its mechanism of action.
Plausible Mechanisms of Action and Experimental Validation
Based on the extensive research into analogous quinoline-4-carboxylic acid derivatives, we can postulate several high-probability mechanisms of action for 6-Chloro-2-(2-methoxyphenyl)quinoline-4-carboxylic acid. For each proposed mechanism, a detailed experimental workflow is provided to enable rigorous scientific investigation.
Inhibition of Dihydroorotate Dehydrogenase (DHODH)
Scientific Rationale: DHODH is a critical enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for the synthesis of DNA and RNA.[3] Rapidly proliferating cells, such as cancer cells, are highly dependent on this pathway for their survival and growth.[3] Consequently, DHODH has emerged as a key target for cancer therapy. Several quinoline-4-carboxylic acid derivatives have been identified as potent DHODH inhibitors.[3][6] The carboxylic acid moiety is crucial for this activity, often forming key interactions within the enzyme's active site.[6]
Caption: Proposed inhibition of the de novo pyrimidine synthesis pathway.
Modulation of Histone Deacetylases (HDACs)
Scientific Rationale: HDACs are a class of enzymes that play a crucial role in epigenetic regulation by removing acetyl groups from histones, leading to chromatin condensation and transcriptional repression. HDAC inhibitors have emerged as a promising class of anticancer agents.[7] Certain 2-substituted phenylquinoline-4-carboxylic acid derivatives have been identified as HDAC inhibitors, with some showing selectivity for specific HDAC isoforms like HDAC3.[7]
Experimental Protocol for HDAC Inhibition Assay:
Reagents and Materials:
Nuclear extract or recombinant human HDAC isoforms (e.g., HDAC1, HDAC3, HDAC6)
Visualization of Experimental Workflow for HDAC Inhibition:
Caption: Step-by-step workflow for determining HDAC inhibitory activity.
Inhibition of STAT3 Signaling
Scientific Rationale: Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is constitutively activated in many human cancers and plays a critical role in tumor cell proliferation, survival, and angiogenesis.[5] Inhibition of STAT3 signaling is therefore a key strategy in cancer drug development. A quinoline-4-carboxylic acid derivative, YHO-1701, has been reported to exhibit antitumor activity through the inhibition of STAT3.[5]
Experimental Protocol for STAT3 Inhibition (Western Blot):
Reagents and Materials:
Cancer cell line with constitutively active STAT3 (e.g., MDA-MB-231)
SDS-PAGE gels, transfer apparatus, western blot reagents
Procedure:
Culture MDA-MB-231 cells to ~70% confluency.
Treat cells with varying concentrations of the compound for a specified time (e.g., 24 hours).
Lyse the cells and quantify protein concentration.
Perform SDS-PAGE and transfer proteins to a PVDF membrane.
Block the membrane and probe with primary antibodies overnight at 4°C.
Wash and incubate with HRP-conjugated secondary antibodies.
Detect signals using an enhanced chemiluminescence (ECL) substrate.
Analyze the band intensities to determine the effect on STAT3 phosphorylation.
Data Presentation:
A representative Western blot image would be presented, showing a dose-dependent decrease in p-STAT3 levels with compound treatment, while total STAT3 and GAPDH levels remain unchanged.
Visualization of STAT3 Signaling Pathway:
Caption: Simplified STAT3 signaling cascade and potential points of inhibition.
Conclusion and Future Directions
While the precise mechanism of action for 6-Chloro-2-(2-methoxyphenyl)quinoline-4-carboxylic acid remains to be definitively elucidated, its chemical structure strongly suggests its potential as a modulator of key cellular pathways implicated in diseases such as cancer. The proposed mechanisms—DHODH inhibition, HDAC modulation, and STAT3 signaling disruption—are grounded in the established pharmacology of the quinoline-4-carboxylic acid scaffold. The experimental protocols detailed in this guide provide a robust framework for researchers to systematically investigate these possibilities. Further studies, including in vivo efficacy models and comprehensive pharmacokinetic and toxicological profiling, will be essential to fully realize the therapeutic potential of this compound. The exploration of this and other novel quinoline derivatives continues to be a promising avenue in the quest for new and effective therapeutic agents.
References
Al-Ostoot, F. H., et al. (2024). Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. PubMed. Retrieved from [Link]
Fuchita, H., et al. (2023). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of Organic Chemistry. Retrieved from [Link]
Hui, Q., et al. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Frontiers in Chemistry. Retrieved from [Link]
Vasava, A., & Patel, H. D. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]
Gangjee, A., et al. (2015). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry. Retrieved from [Link]
An In-Depth Technical Guide to the Biological Activity of 6-Chloro-2-(2-methoxyphenyl)quinoline-4-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Abstract This technical guide provides a comprehensive overview of the biological activity of the synthetic comp...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the biological activity of the synthetic compound 6-Chloro-2-(2-methoxyphenyl)quinoline-4-carboxylic acid. The quinoline scaffold is a well-established pharmacophore, and its derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, antibacterial, antiviral, and anti-inflammatory properties.[1][2][3] This guide will delve into the specific biological functions of 6-Chloro-2-(2-methoxyphenyl)quinoline-4-carboxylic acid, with a primary focus on its potent inhibitory activity against Vacuolar H+-ATPase (V-ATPase). We will explore the mechanistic underpinnings of this activity, its implications for cancer therapy, and provide detailed experimental protocols for its synthesis and biological evaluation.
Introduction: The Quinoline-4-Carboxylic Acid Scaffold
The quinoline ring system is a privileged heterocyclic motif in medicinal chemistry, forming the core structure of numerous natural products and synthetic compounds with diverse therapeutic applications.[1][4] Among the various classes of quinoline derivatives, quinoline-4-carboxylic acids have garnered significant attention due to their versatile biological activities.[2][5] The presence of the carboxylic acid moiety at the 4-position is often crucial for their biological function, potentially acting as a key interaction point with biological targets.[5]
The specific compound of focus, 6-Chloro-2-(2-methoxyphenyl)quinoline-4-carboxylic acid, combines the quinoline-4-carboxylic acid core with a 6-chloro substituent and a 2-(2-methoxyphenyl) group. These substitutions are anticipated to modulate the compound's physicochemical properties and its interaction with specific biological targets, leading to a unique pharmacological profile.
Primary Biological Activity: Inhibition of Vacuolar H+-ATPase (V-ATPase)
The most significant reported biological activity of 6-Chloro-2-(2-methoxyphenyl)quinoline-4-carboxylic acid is its potent inhibition of Vacuolar H+-ATPase (V-ATPase).
The Role of V-ATPase in Cellular Physiology and Disease
V-ATPases are ATP-dependent proton pumps responsible for acidifying intracellular compartments such as lysosomes, endosomes, and the Golgi apparatus.[6] This acidification is critical for a multitude of cellular processes, including protein trafficking and degradation, receptor-mediated endocytosis, and autophagy.[6] In specialized cells, V-ATPases are also found on the plasma membrane, where they contribute to the acidification of the extracellular microenvironment.
In the context of cancer, V-ATPase activity is often upregulated.[6] The resulting acidification of the tumor microenvironment promotes tumor invasion, metastasis, and the development of multidrug resistance. Furthermore, many cancer cells rely on efficient lysosomal function for nutrient scavenging and survival, processes that are dependent on V-ATPase-mediated acidification. Consequently, V-ATPase has emerged as a promising target for the development of novel anticancer therapies.[6]
Mechanism of V-ATPase Inhibition
While the precise molecular interactions are yet to be fully elucidated, it is hypothesized that 6-Chloro-2-(2-methoxyphenyl)quinoline-4-carboxylic acid binds to a subunit of the V-ATPase complex, thereby disrupting its proton-pumping activity. This leads to an increase in the pH of intracellular acidic compartments, impairing their function.
Synthesis of 6-Chloro-2-(2-methoxyphenyl)quinoline-4-carboxylic acid
The synthesis of 2-aryl-6-chloroquinoline-4-carboxylic acids can be achieved through the Pfitzinger reaction.[1][7] This reaction involves the condensation of an isatin derivative with a carbonyl compound containing an α-methylene group in the presence of a base.[1]
General Pfitzinger Synthesis Protocol
A common method for synthesizing the target compound involves the reaction of 5-chloroisatin with 2-methoxyacetophenone in the presence of a strong base like potassium hydroxide.[1]
Step-by-step Methodology:
Preparation of the Reaction Mixture: In a round-bottom flask, dissolve 5-chloroisatin and 2-methoxyacetophenone in a suitable solvent, such as ethanol.
Addition of Base: Slowly add a solution of potassium hydroxide to the reaction mixture while stirring.
Reflux: Heat the mixture to reflux for several hours to drive the condensation and cyclization reaction.
Work-up: After cooling, the reaction mixture is typically acidified to precipitate the carboxylic acid product.
Purification: The crude product can be purified by recrystallization from an appropriate solvent system.
Diagram: Pfitzinger Reaction Workflow
Caption: Pfitzinger synthesis workflow.
Experimental Protocols for Biological Evaluation
To characterize the biological activity of 6-Chloro-2-(2-methoxyphenyl)quinoline-4-carboxylic acid, a series of in vitro assays can be employed.
V-ATPase Inhibition Assay
The inhibitory effect on V-ATPase can be assessed by measuring changes in intracellular pH.
Principle: V-ATPase inhibition will lead to an increase in the pH of acidic organelles. This can be monitored using pH-sensitive fluorescent dyes.
Step-by-step Methodology:
Cell Culture: Plate cancer cells known to have high V-ATPase activity (e.g., breast or melanoma cancer cell lines) in a 96-well plate and culture overnight.
Dye Loading: Load the cells with a pH-sensitive fluorescent dye, such as BCECF-AM, according to the manufacturer's protocol.[1]
Compound Treatment: Treat the cells with various concentrations of 6-Chloro-2-(2-methoxyphenyl)quinoline-4-carboxylic acid. Include a vehicle control (e.g., DMSO) and a known V-ATPase inhibitor (e.g., bafilomycin A1) as a positive control.
Fluorescence Measurement: Measure the fluorescence intensity at the appropriate excitation and emission wavelengths for the chosen dye using a fluorescence plate reader. A ratiometric measurement at two different excitation wavelengths can provide a more accurate determination of intracellular pH.[6]
Data Analysis: Calculate the change in intracellular pH relative to the controls. Determine the IC50 value, which is the concentration of the compound that causes a 50% inhibition of V-ATPase activity (or a 50% change in the pH shift).
In Vitro Anticancer Activity Assay (MTT or SRB Assay)
The cytotoxic or cytostatic effect of the compound on cancer cells can be evaluated using standard cell viability assays.
Principle: These colorimetric assays measure the metabolic activity (MTT) or total protein content (SRB) of viable cells. A decrease in the signal indicates reduced cell viability.
Step-by-step Methodology:
Cell Seeding: Seed cancer cell lines of interest (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well plate.
Compound Incubation: After cell attachment, treat the cells with a range of concentrations of 6-Chloro-2-(2-methoxyphenyl)quinoline-4-carboxylic acid for a specified period (e.g., 48 or 72 hours).
Assay Procedure: Perform the MTT or SRB assay according to established protocols. This typically involves the addition of the respective reagent, incubation, and then solubilization of the resulting formazan crystals (MTT) or bound dye (SRB).
Absorbance Reading: Measure the absorbance at the appropriate wavelength using a microplate reader.
IC50 Determination: Calculate the percentage of cell viability compared to the vehicle-treated control cells and determine the IC50 value, the concentration of the compound that inhibits cell growth by 50%.
Quantitative Data Summary
While specific, peer-reviewed quantitative data for 6-Chloro-2-(2-methoxyphenyl)quinoline-4-carboxylic acid is not extensively available in the public domain, the following table provides a template for presenting such data once obtained through the experimental protocols described above.
Assay
Cell Line
Parameter
Value (µM)
V-ATPase Inhibition
(e.g., MDA-MB-231)
IC50
To be determined
Anticancer Activity
MCF-7 (Breast)
IC50
To be determined
Anticancer Activity
A549 (Lung)
IC50
To be determined
Anticancer Activity
HCT116 (Colon)
IC50
To be determined
Conclusion and Future Directions
6-Chloro-2-(2-methoxyphenyl)quinoline-4-carboxylic acid represents a promising lead compound for the development of novel therapeutics, particularly in the field of oncology. Its potent V-ATPase inhibitory activity provides a clear mechanistic rationale for its potential anticancer effects.
Future research should focus on:
Comprehensive Biological Profiling: Determining the IC50 values against a broad panel of cancer cell lines and for V-ATPase inhibition.
Mechanism of Action Studies: Elucidating the precise binding site on the V-ATPase complex and investigating downstream cellular effects of its inhibition.
Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating analogs to optimize potency, selectivity, and pharmacokinetic properties.
In Vivo Efficacy Studies: Assessing the antitumor activity of the compound in preclinical animal models of cancer.
The insights gained from these studies will be crucial in advancing 6-Chloro-2-(2-methoxyphenyl)quinoline-4-carboxylic acid and related compounds through the drug discovery and development pipeline.
References
Pfitzinger Quinoline Synthesis. (n.d.). Retrieved from [Link]
Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. (2017). Journal of Chemical and Pharmaceutical Research, 9(2), 216-230.
Some Biological Properties of New Quinoline-4-carboxylic Acid and Quinoline-4-carboxamide Derivatives. (2000). Folia Microbiologica, 45(4), 305-310.
Mode of Cell Death Induction by Pharmacological Vacuolar H+-ATPase (V-ATPase) Inhibition. (2012). Journal of Biological Chemistry, 287(18), 14874-14886.
Covalent Modulators of the Vacuolar ATPase. (2017). Journal of the American Chemical Society, 139(1), 479-487.
Pfitzinger reaction - Wikipedia. (n.d.). Retrieved from [Link]
Design, synthesis, and biological evaluation of 6-methoxy-2-arylquinolines as potential P-glycoprotein inhibitors. (2015). DARU Journal of Pharmaceutical Sciences, 23(1), 3.
Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. (2018). Journal of Medicinal Chemistry, 61(10), 4486-4503.
Application of pfitzinger reaction in the synthesis of indophenazino fused quinoline-4-carboxylic acid derivatives. (2011). Journal of Chemical and Pharmaceutical Research, 3(6), 724-729.
Mechanical inhibition of isolated Vo from V/A-ATPase for proton conductance. (2020). eLife, 9, e58385.
Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. (2017).
In silico target identification and pharmacokinetic profiling of 2-aryl-quinoline-4-carboxylic acid derivatives as potential antileishmanial agents. (2024). Frontiers in Chemistry, 12, 1369654.
Rational Design and Synthesis of 6-Chloro-2-(2-methoxyphenyl)quinoline-4-carboxylic Acid Derivatives
Pharmacological Context and Scaffold Significance Quinoline-4-carboxylic acids (cinchoninic acids) represent a highly privileged class of pharmacophores in modern drug discovery. The specific derivative, 6-chloro-2-(2-me...
Author: BenchChem Technical Support Team. Date: March 2026
Pharmacological Context and Scaffold Significance
Quinoline-4-carboxylic acids (cinchoninic acids) represent a highly privileged class of pharmacophores in modern drug discovery. The specific derivative, 6-chloro-2-(2-methoxyphenyl)quinoline-4-carboxylic acid , serves as an advanced intermediate for synthesizing highly potent bioactive molecules.
The structural logic of this scaffold is highly intentional:
The 6-Chloro Substitution: Halogenation at the 6-position of the quinoline ring enhances lipophilicity and metabolic stability by blocking cytochrome P450-mediated oxidation. Furthermore, it provides a synthetic handle for late-stage functionalization via palladium-catalyzed cross-coupling reactions.
The 2-(2-Methoxyphenyl) Group: The ortho-methoxy substitution on the C2 aryl ring introduces significant steric hindrance. This forces the aryl ring out of coplanarity with the quinoline core, generating a twisted 3D conformation. This specific dihedral angle is critical for docking into deep, narrow hydrophobic binding pockets, a mechanism validated in the development of multistage antimalarials[1] and potent antivirals against enterovirus D68 (EV-D68)[2].
The 4-Carboxylic Acid: Serves as the primary vector for derivatization, most commonly via amidation, to yield quinoline-4-carboxamides that exhibit potent apoptotic activity in chemo-resistant colorectal cancers[3].
Retrosynthetic Strategy: The Pfitzinger Advantage
While quinoline cores can be synthesized via the Doebner or Friedländer reactions, the Pfitzinger reaction is the most authoritative and regioselective method for constructing 2-arylquinoline-4-carboxylic acids[4].
The Doebner reaction (aniline + aldehyde + pyruvic acid) often suffers from poor yields and complex purification profiles when utilizing electron-deficient anilines. In contrast, the Pfitzinger approach utilizes the base-catalyzed condensation of an isatin derivative with a ketone. By reacting 5-chloroisatin with 2'-methoxyacetophenone , the reaction provides complete regiocontrol, ensuring the carboxylic acid is exclusively installed at the C4 position while the aryl group is locked at C2[4].
Mechanistic pathway of the Pfitzinger synthesis for the target quinoline core.
The following protocol details the synthesis of the core scaffold. As a self-validating system, each critical phase contains an inherent physical or chemical checkpoint to verify reaction progression before proceeding.
Reagents
5-Chloroisatin (1.0 eq)
2'-Methoxyacetophenone (1.1 eq)
Potassium Hydroxide (KOH) (4.0 eq)
Solvent: Ethanol/Water (1:1 v/v)
Step-by-Step Methodology
Lactam Hydrolysis (Activation): Suspend 5-chloroisatin in the EtOH/H2O mixture at room temperature. Slowly add KOH pellets.
Causality: The strong base attacks the amide carbonyl of the isatin, cleaving the five-membered lactam ring to form the reactive potassium 2-amino-5-chlorophenylglyoxylate intermediate.
Self-Validation Checkpoint: The suspension will transition from a deep, opaque orange to a clear, pale yellow solution. If the solution remains orange or particulate matter persists, the hydrolysis is incomplete, indicating insufficient base or inadequate stirring.
Condensation and Cyclodehydration: Once the solution is clear yellow, add 2'-methoxyacetophenone. Heat the reaction mixture to reflux (80 °C) for 12 hours.
Causality: The basic medium promotes the enolization of the acetophenone's methyl group. The resulting enolate attacks the glyoxylate ketone, forming an intermediate that rapidly undergoes cyclodehydration to construct the pyridine ring of the quinoline.
Purification via Isoelectric Precipitation: Cool the mixture to room temperature and remove the ethanol under reduced pressure. Dilute the remaining aqueous layer with distilled water and extract twice with ethyl acetate (EtOAc).
Causality: The basic aqueous layer retains the target molecule as a highly soluble potassium carboxylate salt. The EtOAc extraction strips away unreacted 2'-methoxyacetophenone and non-polar byproducts. Discard the organic layer.
Acidification: Slowly add 2N HCl to the aqueous layer under vigorous stirring until the pH reaches strictly 3.0–4.0.
Self-Validation Checkpoint: A dense, off-white precipitate must form immediately upon reaching the target pH. This is the isoelectric point of the quinoline-4-carboxylic acid. If no precipitate forms, the cyclization in Step 2 failed, and the protocol inherently halts the carryover of impurities.
Isolation: Filter the precipitate under vacuum, wash with ice-cold water to remove residual inorganic salts, and dry under high vacuum at 50 °C to yield the pure product.
Quantitative Reaction Optimization
To maximize throughput and yield, various reaction conditions were evaluated. The use of microwave (MW) irradiation significantly accelerates the cyclodehydration step, though standard thermal reflux remains highly reliable for scale-up[2],[1].
Entry
Base (Eq)
Solvent System
Temp (°C)
Time
Yield (%)
Process Observation
1
KOH (4.0)
EtOH/H2O (1:1)
80 (Reflux)
12 h
85
Optimal thermal conditions; clean precipitation.
2
NaOH (4.0)
EtOH/H2O (1:1)
80 (Reflux)
14 h
78
Slower kinetics; slightly lower isolated yield.
3
KOH (4.0)
H2O (100%)
100 (Reflux)
16 h
65
Poor solubility of 2'-methoxyacetophenone limits conversion.
4
KOH (4.0)
EtOH/H2O (1:1)
125 (MW)
0.5 h
90
Rapid cyclodehydration; ideal for library generation.
Downstream Derivatization Workflows
The isolated 6-chloro-2-(2-methoxyphenyl)quinoline-4-carboxylic acid acts as a divergent hub for library synthesis. The most pharmacologically relevant derivatization is amidation to form quinoline-4-carboxamides[3].
Divergent derivatization workflows from the core quinoline-4-carboxylic acid scaffold.
Self-Validating Amidation Protocol
Carboxylate Activation: Dissolve the core acid (1.0 eq) in anhydrous DMF. Add EDC·HCl (1.5 eq) and HOBt (1.5 eq). Stir at room temperature for 30 minutes.
Causality: EDC acts as the primary coupling agent, while HOBt forms a stable, reactive active ester intermediate, preventing racemization and suppressing side reactions.
Amine Coupling: Add the desired amine (e.g., substituted aniline, 1.2 eq) and N,N-Diisopropylethylamine (DIPEA) (3.0 eq). Stir for 8 hours.
Validation Checkpoint (LC-MS): Before workup, draw a 5 µL aliquot, dilute in MeCN, and inject into an LC-MS. The disappearance of the parent mass [M+H]+ 314.07 and the appearance of the target amide mass confirms successful coupling.
Workup: Quench with water to precipitate the highly hydrophobic carboxamide. Filter and recrystallize from hot ethanol.
Conclusion
The synthesis of 6-chloro-2-(2-methoxyphenyl)quinoline-4-carboxylic acid via the Pfitzinger reaction provides a robust, scalable, and highly regioselective route to a privileged pharmacological scaffold. By enforcing strict causality in reagent selection and embedding self-validating checkpoints—such as colorimetric shifts during hydrolysis and isoelectric precipitation during isolation—researchers can guarantee the structural integrity and purity of the resulting derivatives prior to biological evaluation.
References
Discovery of quinoline analogs as potent antivirals against enterovirus D68 (EV-D68)
The Genesis and Evolution of Quinoline Carboxylic Acids: A Technical Guide to Discovery, Mechanism, and Synthesis
Executive Summary Quinoline carboxylic acids (QCAs), particularly their fluorinated derivatives known as fluoroquinolones, represent one of the most successful classes of synthetic antibacterial agents in modern medicine...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Quinoline carboxylic acids (QCAs), particularly their fluorinated derivatives known as fluoroquinolones, represent one of the most successful classes of synthetic antibacterial agents in modern medicine. As an application scientist navigating drug discovery, understanding the historical serendipity, precise mechanistic biology, and synthetic evolution of QCAs is critical for designing next-generation therapeutics. This whitepaper provides a comprehensive technical overview of QCA discovery, structure-activity relationships (SAR), and a self-validating experimental protocol for their synthesis.
Historical Discovery: From Serendipity to Rational Design
The origin of the quinolone class is a quintessential example of serendipity in drug discovery. In 1962, [1] were attempting to synthesize the antimalarial agent chloroquine. During the distillation process, they isolated a 1,8-naphthyridine byproduct: 7-chloro-1-ethyl-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid[2].
This byproduct exhibited modest in vitro antibacterial properties against Gram-negative bacteria. Recognizing its potential, Lesher's team optimized the scaffold, leading to the clinical introduction of nalidixic acid in 1964 for the treatment of urinary tract infections (UTIs)[3]. While nalidixic acid was technically a naphthyridone, it served as the foundational pharmacophore for all subsequent quinolone antibiotics[1].
The true therapeutic breakthrough occurred in the 1980s when medicinal chemists discovered that[2] dramatically enhanced antimicrobial potency and expanded the spectrum to include severe Gram-negative pathogens like Pseudomonas aeruginosa. This rational design birthed the "fluoroquinolone" era, yielding blockbuster drugs such as ciprofloxacin and levofloxacin.
Mechanistic Biology: Trapping the Topoisomerases
Unlike
β
-lactams that target the bacterial cell wall, QCAs exert a rapid bactericidal effect by targeting intracellular DNA topology. Their primary targets are two essential bacterial Type IIA topoisomerases: DNA gyrase (primarily in Gram-negative bacteria) and Topoisomerase IV (primarily in Gram-positive bacteria)[4].
During normal bacterial replication, DNA gyrase introduces negative supercoils ahead of the replication fork to relieve torsional strain, while Topoisomerase IV decatenates interlinked daughter chromosomes. Both enzymes function by creating transient double-strand breaks in the DNA, passing another DNA strand through the break, and resealing it.
QCAs act as topoisomerase poisons . The[4], forming a bridge with the enzyme's amino acid residues (typically serine and acidic residues in the highly conserved quinolone resistance-determining region, QRDR). This binding stabilizes the enzyme-DNA cleavage complex, physically blocking the replication fork and preventing the resealing of the DNA strands, which triggers rapid bacterial cell death[5].
Fig 1. Mechanism of action of QCAs trapping bacterial DNA gyrase and Topoisomerase IV.
Structure-Activity Relationship (SAR) and Generational Evolution
The quinolone scaffold is highly modular, making it a privileged structure in medicinal chemistry. Decades of iterative modifications have established a robust Structure-Activity Relationship (SAR) profile[6]:
N-1 Position: Bulky substituents (e.g., cyclopropyl in ciprofloxacin) enhance overall potency against both Gram-positive and Gram-negative species.
C-3 and C-4 Positions: The 3-carboxyl and 4-keto groups are strictly essential for Mg
2+
-mediated target binding. Modifications here generally abolish antibacterial activity.
C-6 Position: The addition of a fluorine atom dramatically improves cell penetration and DNA gyrase affinity.
C-7 Position: Nitrogen-containing heterocycles (e.g., piperazine, pyrrolidine) dictate the pharmacokinetic profile, tissue distribution, and anti-staphylococcal activity.
C-8 Position: A methoxy group (as seen in moxifloxacin) enhances activity against resistant Gram-positive mutants and reduces the propensity for resistance development[6].
Table 1: Generational Evolution of Quinolone Antibiotics
Synthetic Methodologies: The Doebner Multicomponent Reaction
While early quinolones were synthesized via the Gould-Jacobs reaction, modern diversity-oriented synthesis often relies on multicomponent reactions (MCRs) for rapid library generation. The [7] is a highly efficient, atom-economical MCR that condenses an aniline, an aromatic aldehyde, and pyruvic acid to form 2-substituted quinoline-4-carboxylic acids in a single pot[8].
Causality in Experimental Design
Why choose the Doebner MCR over traditional step-wise syntheses (like the Pfitzinger reaction)?
Atom Economy: Multiple bonds (C-C and C-N) are formed simultaneously without isolating intermediates.
Regioselectivity: Pyruvic acid specifically provides the C-2 and C-3 carbons and the crucial C-4 carboxylic acid group required for biological activity.
Catalytic Activation: Using a catalyst like p-Toluenesulfonic acid (p-TSA) or Iron(III) trifluoromethanesulfonate (Fe(OTf)
3
) acts as a Lewis/Brønsted acid to activate the carbonyl carbon of the aldehyde. This facilitates rapid Schiff base formation with the aniline, suppressing unwanted side reactions and accelerating the subsequent Michael addition[9].
Fig 2. Step-by-step experimental workflow for the Doebner multicomponent synthesis of QCAs.
Step-by-Step Protocol: Self-Validating Doebner Synthesis of QCA
This protocol is designed as a self-validating system: reaction completion is empirically verified via Thin Layer Chromatography (TLC), and product purity is validated through recrystallization and melting point analysis.
Reagent Assembly: To a 50 mL round-bottom flask equipped with a magnetic stir bar, sequentially add the substituted aniline (1.0 mmol) and aromatic aldehyde (1.0 mmol).
Solvent & Catalyst Addition: Suspend the mixture in 5-10 mL of absolute ethanol. Add 10 mol% of p-TSA. Rationale: The acid catalyst immediately initiates the formation of the Schiff base intermediate.
Pyruvic Acid Introduction: Slowly add pyruvic acid (1.0 mmol) dropwise to the stirring mixture.
Reflux & Monitoring: Attach a reflux condenser and heat the mixture to 80-100 °C. Monitor the reaction progress using TLC (Eluent: EtOAc/Hexane 3:7). Validation checkpoint: The disappearance of the starting aniline spot confirms the completion of the cyclization cascade (typically 2-4 hours).
Precipitation: Once complete, remove the flask from heat and allow it to cool slowly to room temperature. The target quinoline-4-carboxylic acid will precipitate as a solid mass.
Filtration: Collect the crude precipitate via vacuum filtration using a Büchner funnel. Wash the filter cake with cold water and a small amount of cold ethanol to remove unreacted starting materials and catalyst.
Purification: Recrystallize the crude product from hot ethanol or acetic acid.
Characterization: Validate the final structural integrity using
1
H NMR,
13
C NMR, and FT-IR (look for the characteristic sharp carboxylic acid C=O stretch around 1700 cm
−1
and the broad O-H stretch).
Conclusion and Future Perspectives
From an accidental byproduct in 1962 to a cornerstone of modern antimicrobial therapy, quinoline carboxylic acids have profoundly shaped global health. However, the rise of antimicrobial resistance—driven by target site mutations (QRDR) and active drug efflux pumps—demands continuous innovation[6]. Future drug development in the QCA space is pivoting toward non-fluorinated quinolones, dual-targeting agents, and transition-metal-catalyzed C-H activation methodologies to access previously unexplored chemical space on the quinoline core.
Preformulation Profiling: Solubility Thermodynamics and Solvent Interactions of 6-Chloro-2-(2-methoxyphenyl)quinoline-4-carboxylic acid
Executive Summary For drug development professionals and formulation scientists, understanding the thermodynamic solubility profile of an Active Pharmaceutical Ingredient (API) is the foundational step in preformulation....
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
For drug development professionals and formulation scientists, understanding the thermodynamic solubility profile of an Active Pharmaceutical Ingredient (API) is the foundational step in preformulation. 6-Chloro-2-(2-methoxyphenyl)quinoline-4-carboxylic acid (CAS: 895964-96-2) is a highly lipophilic, weakly acidic molecule. Due to its rigid aromatic core and functional group substitutions, it presents classic solubility challenges typical of functionalized quinoline-4-carboxylic acids.
This whitepaper provides an in-depth technical framework for predicting, measuring, and enhancing the solubility of this compound across various solvent systems, grounded in thermodynamic principles and self-validating experimental protocols.
Structural Causality & Physicochemical Profile
The solubility behavior of an API is a direct macroscopic manifestation of its microscopic structural features. Analyzing the functional groups of 6-Chloro-2-(2-methoxyphenyl)quinoline-4-carboxylic acid reveals the causality behind its solvent interactions:
Quinoline-4-carboxylic Acid Core: The carboxylic acid moiety (predicted pKa ~4.0–4.5) is the primary ionizable center. Similar to other quinoline-4-carboxylic acid derivatives (e.g., Cinchophen or Brequinar analogs), the unionized form exhibits extremely poor intrinsic aqueous solubility due to strong intermolecular hydrogen-bonded dimers in the crystal lattice[1],[2].
6-Chloro Substituent: The addition of a halogen at the 6-position significantly increases the molecule's lipophilicity (LogP) and strengthens the crystal lattice energy via potential halogen bonding. This thermodynamic barrier strongly resists dissolution in highly polar, protic solvents like water.
2-(2-Methoxyphenyl) Group: This bulky substituent introduces steric hindrance that can disrupt planar
π−π
stacking, slightly lowering the melting point compared to unsubstituted analogs. Furthermore, the ether oxygen acts as a weak hydrogen-bond acceptor, enhancing the molecule's affinity for polar aprotic solvents.
To predict the solubility of this API in organic solvents, we apply the Hansen Solubility Parameters (HSP) framework, which divides the total cohesive energy of a liquid into three distinct intermolecular forces: Dispersion (
δD
), Polar (
δP
), and Hydrogen-bonding (
δH
)[3],[4]. Maximum solubility is achieved when the HSP of the solvent closely matches the HSP of the API.
Polar Aprotic Solvents (e.g., DMSO, DMF): These solvents are ideal. They possess high
δP
and act as strong hydrogen-bond acceptors (
δH
), which effectively disrupts the API's carboxylic acid dimers without requiring proton donation.
Alcohols (e.g., Methanol, Ethanol): Alcohols offer moderate solubility. While they can participate in hydrogen bonding, their lower dielectric constants and competing self-association limit their capacity to solvate the highly lipophilic quinoline core.
Non-Polar Solvents (e.g., Heptane, Hexane): The API is practically insoluble in these media. Non-polar solvents rely entirely on dispersion forces (
δD
) and lack the polar/H-bonding capacity required to break the API's crystal lattice.
Caption: Hansen Solubility Parameter (HSP) interactions governing solvent selection for the API.
Aqueous Solubility and pH-Dependence
Because the API is a weak acid, its aqueous solubility is strictly governed by the Henderson-Hasselbalch equation .
Intrinsic Solubility (
S0
): At acidic pH (pH < 3.0), the carboxylic acid is fully protonated (unionized). The extreme lipophilicity of the chloro-quinoline core drives the solubility down to the low microgram/mL range.
Ionized Solubility: As the pH of the medium exceeds the pKa (pH > 5.5), the carboxylic acid deprotonates. The resulting carboxylate anion interacts strongly with water via ion-dipole interactions, exponentially increasing solubility[5],[2].
Table 1: Predicted Solubility Profile Summary
Solvent Class
Representative Solvent
Predicted Solubility
Mechanistic Rationale
Aqueous (Low pH)
0.1 N HCl (pH 1.2)
Very Low (< 0.01 mg/mL)
API is fully unionized; high lipophilicity prevents hydration.
Aqueous (High pH)
Phosphate Buffer (pH 7.4)
High (> 10 mg/mL)
Carboxylic acid deprotonation forms a highly soluble carboxylate anion.
Polar Aprotic
DMSO, DMF
Very High (> 50 mg/mL)
Strong H-bond acceptors disrupt API dimers; high dielectric constant.
Inability to break strong intermolecular hydrogen bonds of the API.
Experimental Methodology: The Self-Validating Shake-Flask Protocol
While kinetic solubility assays are useful for early high-throughput screening[6], they often overestimate solubility due to supersaturation. To determine the true thermodynamic solubility required for regulatory submissions and formulation design, the Isothermal Shake-Flask Method is the gold standard[7],[8].
A scientifically rigorous protocol must be a self-validating system. The following methodology ensures that the data collected represents true equilibrium and accounts for solid-state phase changes.
Step-by-Step Protocol
Saturation: Add an excess amount of the solid API to the target solvent in a sealed borosilicate glass vial. The presence of undissolved solid is mandatory to maintain the solid-liquid equilibrium (SLE)[9].
Isothermal Equilibration: Place the vials in a mechanical orbital shaker maintained at exactly 37 ± 1 °C (for biorelevant media) or 25 ± 1 °C (for standard profiling). Agitate for 24 to 48 hours [7].
Causality: Extended equilibration is critical. Premature sampling may capture a supersaturated state. Furthermore, it allows time for any potential solvent-mediated polymorphic transformations to occur.
Phase Separation: Separate the saturated liquid from the undissolved pellet using high-speed centrifugation or filtration through a 0.45 µm PTFE syringe filter[6].
Quantification: Immediately dilute the supernatant with the mobile phase to prevent precipitation upon cooling. Quantify the API concentration using a validated HPLC-UV method.
Solid-State Verification (Critical): Recover the undissolved solid pellet and analyze it via X-ray Powder Diffraction (XRPD) or Differential Scanning Calorimetry (DSC).
Causality: If the API converts to a less soluble hydrate, solvate, or polymorph during the 48-hour shaking period, the measured solubility corresponds to the new crystal form, not the original starting material[8]. This verification step ensures the integrity of the entire dataset.
Caption: Workflow of the self-validating isothermal shake-flask method for thermodynamic solubility.
Strategies for Solubility Enhancement
If the intrinsic aqueous solubility of 6-Chloro-2-(2-methoxyphenyl)quinoline-4-carboxylic acid limits its bioavailability, the following preformulation strategies should be deployed:
Salt Screening: Because of the acidic carboxylic group, reacting the API with strong bases (e.g., Sodium Hydroxide, Potassium Hydroxide, or Tromethamine) can yield highly soluble salt forms[5]. The counter-ion disrupts the original crystal lattice, drastically lowering the energy barrier to dissolution.
Amorphous Solid Dispersions (ASDs): By co-precipitating the API with hydrophilic polymers (such as HPMCAS or PVP-VA) via spray drying or hot-melt extrusion, the API is trapped in a high-energy, amorphous state[10]. This eliminates the crystal lattice energy entirely, resulting in significant apparent solubility enhancement and supersaturation in the gastrointestinal tract.
References
Cinchophen | C16H11NO2 | CID 8593 - PubChem - NIH
Source: National Institutes of Health (NIH)
URL:[Link]
Annex 4 - World Health Organization (WHO) Guidelines on Biopharmaceutics
Source: World Health Organization
URL:[Link]
The use of quantitative analysis and Hansen solubility parameter predictions for the selection of excipients
Source: National Center for Biotechnology Information (PMC)
URL:[Link]
Advancing Polymers for Solubility Enhancement
Source: Pharmaceutical Technology
URL:[Link]
Influence of active pharmaceutical ingredient structures on Hansen solubility parameters
Source: Ovid / LWW Journals
URL:[Link]
Elucidating the Solubility Enhancement of Active Pharmaceutical Ingredients through Hydrotropy
Source: ACS Publications
URL:[Link]
Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase
Source: ACS Publications
URL:[Link]
Laser Microinterferometry for API Solubility and Phase Equilibria
Source: MDPI
URL:[Link]
"6-Chloro-2-(2-methoxyphenyl)quinoline-4-carboxylic acid" CAS number and chemical structure
An In-Depth Technical Guide to 6-Chloro-2-(2-methoxyphenyl)quinoline-4-carboxylic acid Abstract This technical guide provides a comprehensive overview of 6-Chloro-2-(2-methoxyphenyl)quinoline-4-carboxylic acid, a heteroc...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide to 6-Chloro-2-(2-methoxyphenyl)quinoline-4-carboxylic acid
Abstract
This technical guide provides a comprehensive overview of 6-Chloro-2-(2-methoxyphenyl)quinoline-4-carboxylic acid, a heterocyclic compound of significant interest within the fields of medicinal chemistry and materials science. We will delve into its fundamental chemical identity, explore robust synthetic pathways, analyze its physicochemical properties, and discuss its potential applications, particularly in the context of drug development. This document is intended for researchers, scientists, and professionals in drug discovery, offering expert insights and validated protocols to facilitate further investigation and application of this promising quinoline derivative.
Compound Identification and Chemical Structure
6-Chloro-2-(2-methoxyphenyl)quinoline-4-carboxylic acid is a substituted quinoline, a class of compounds known for a wide spectrum of biological activities.[1] The core structure consists of a quinoline ring system, which is a fusion of a benzene ring and a pyridine ring. This particular derivative is characterized by a chloro group at the 6-position, a 2-methoxyphenyl group at the 2-position, and a carboxylic acid at the 4-position.
The unique arrangement of these functional groups dictates its chemical reactivity, solubility, and biological interaction profile. The carboxylic acid group, in particular, provides a handle for forming salts or esters, which can be crucial for modulating pharmacokinetic properties in drug design.
Caption: Chemical structure of 6-Chloro-2-(2-methoxyphenyl)quinoline-4-carboxylic acid.
Physicochemical Properties
The physicochemical properties of a compound are critical for predicting its behavior in both chemical and biological systems. Below is a summary of key properties for the analogous compound 6-Chloro-2-(4-methoxyphenyl)quinoline-4-carboxylic acid, which provides a reasonable estimate for the target molecule.
The LogP value of 4.262 suggests that the compound is quite lipophilic, which would favor its ability to cross cell membranes. However, this may also lead to lower aqueous solubility.
The TPSA is within a range often associated with good oral bioavailability in drug candidates.
The presence of a hydrogen bond donor (the carboxylic acid proton) and multiple acceptors (the nitrogen and oxygen atoms) allows for specific interactions with biological targets like enzymes or receptors.
Synthesis Pathway: The Pfitzinger Reaction
The synthesis of quinoline-4-carboxylic acids is classically achieved through the Pfitzinger reaction.[5] This reaction involves the condensation of isatin (or a substituted isatin) with a carbonyl compound in the presence of a base.[5] For the target molecule, this provides a reliable and well-established synthetic route.
Causality of Experimental Choices:
Reactants: 5-Chloroisatin is chosen to provide the chloro-substituted benzene portion of the quinoline ring. 1-(2-methoxyphenyl)ethan-1-one serves as the carbonyl component, introducing the 2-methoxyphenyl group at the 2-position of the final product.
Base Catalyst: A strong base, such as potassium hydroxide (KOH), is essential. Its role is to deprotonate the acidic C3-proton of the isatin ring, which initiates the ring-opening to form an isatinate salt. This intermediate is then able to undergo a condensation reaction with the ketone.
Solvent and Temperature: Ethanol is a common solvent as it effectively dissolves the reactants and the base. The reaction is typically heated to reflux to provide the necessary activation energy for the condensation and subsequent cyclization steps.
Acidic Workup: The reaction mixture is acidified in the final step. This serves two purposes: to neutralize the excess base and to protonate the carboxylate salt, causing the final carboxylic acid product to precipitate out of the solution, facilitating its isolation.
Caption: Workflow for the synthesis via the Pfitzinger reaction.
Experimental Protocol: Pfitzinger Synthesis
This protocol is a self-validating system. Successful synthesis will be confirmed by the precipitation of the product upon acidification, followed by characterization (e.g., melting point, NMR) that matches expected values.
Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve 5-chloroisatin (1.0 eq) and 1-(2-methoxyphenyl)ethan-1-one (1.1 eq) in absolute ethanol.
Base Addition: While stirring, add a solution of potassium hydroxide (3.0 eq) in ethanol portion-wise. The color of the mixture should change, indicating the formation of the isatinate salt.
Reaction: Heat the mixture to reflux and maintain this temperature for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
Cooling and Neutralization: After the reaction is complete, cool the mixture to room temperature. Slowly pour the reaction mixture into a beaker of cold water.
Precipitation: Acidify the aqueous mixture by slowly adding concentrated hydrochloric acid (HCl) with constant stirring until the pH is approximately 2-3. A solid precipitate should form.
Isolation: Collect the solid product by vacuum filtration.
Purification: Wash the collected solid with cold water to remove any inorganic salts. The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water.
Potential Applications in Drug Discovery
Quinolines are recognized for their structural diversity and a wide array of biological activities, including antifungal, antibacterial, and anticancer properties.[1] The 2-aryl-quinoline-4-carboxylic acid scaffold, in particular, has been identified as a promising basis for developing novel therapeutic agents.
Antileishmanial Activity
Leishmaniasis is a neglected tropical disease for which new treatments are urgently needed.[1] Recent computational studies have highlighted 2-aryl-quinoline-4-carboxylic acid derivatives as potential inhibitors of Leishmania N-myristoyltransferase (LmNMT).[1]
Target and Mechanism: N-myristoyltransferase is a crucial enzyme for the survival and virulence of the Leishmania parasite. It attaches a myristoyl lipid group to various proteins, a process essential for their function and localization within the parasite cell. Inhibition of this enzyme is a validated strategy for developing antileishmanial drugs.
In Silico Evidence: Integrated computational methods, including inverse virtual screening and molecular docking, suggest that the quinoline-4-carboxylic acid scaffold fits well within the active site of LmNMT.[1] The pharmacokinetic profiles predicted for these compounds are often favorable, supporting their potential as drug candidates.[1]
Caption: Proposed mechanism of antileishmanial action via LmNMT inhibition.
Conclusion and Future Outlook
6-Chloro-2-(2-methoxyphenyl)quinoline-4-carboxylic acid is a molecule with significant untapped potential. Its synthesis is achievable through well-understood chemical reactions, and its physicochemical properties place it in a favorable space for drug development. The compelling in silico evidence pointing towards its activity against Leishmania N-myristoyltransferase provides a strong rationale for its experimental validation. Future research should focus on the efficient synthesis and purification of this compound, followed by in vitro enzymatic and whole-cell assays to confirm its antileishmanial potency. Further structural modifications could then be explored to optimize its activity and pharmacokinetic profile, paving the way for a new class of therapeutics against a devastating disease.
References
NextSDS. (n.d.). 6-CHLORO-2-(2-METHOXYPHENYL)QUINOLINE-4-CARBOXYLIC ACID — Chemical Substance Information.
IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW.
Frontiers. (2024). In silico target identification and pharmacokinetic profiling of 2-aryl-quinoline-4-carboxylic acid derivatives as potential antileishmanial agents.
The Quinoline-4-Carboxylic Acid Scaffold: A Technical Guide to Synthesis, Mechanisms, and Drug Development
Executive Summary Quinoline-4-carboxylic acids (historically known as cinchoninic acids) represent a highly privileged scaffold in medicinal chemistry. Characterized by a bicyclic benzene-fused pyridine ring with a carbo...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Quinoline-4-carboxylic acids (historically known as cinchoninic acids) represent a highly privileged scaffold in medicinal chemistry. Characterized by a bicyclic benzene-fused pyridine ring with a carboxylic acid moiety at the C4 position, these molecules offer a versatile platform for drug discovery. The carboxylic acid group acts as a critical hydrogen-bond donor and acceptor, anchoring the molecule to biological targets, while the lipophilic quinoline core occupies hydrophobic pockets[1]. As a Senior Application Scientist, I have observed that the successful optimization of these derivatives hinges on precisely balancing this amphiphilic nature to ensure both target affinity and membrane permeability.
This whitepaper provides an in-depth analysis of the biological mechanisms, synthetic methodologies, and validated experimental protocols associated with substituted quinoline-4-carboxylic acids, designed for researchers and drug development professionals.
Pharmacological Landscape & Target Mechanisms
Dihydroorotate Dehydrogenase (DHODH) Inhibition
The most clinically significant application of 2-arylquinoline-4-carboxylic acids is the inhibition of Dihydroorotate Dehydrogenase (DHODH), a mitochondrial enzyme responsible for the de novo biosynthesis of pyrimidines. By catalyzing the oxidation of dihydroorotate to orotate, DHODH maintains the pyrimidine pool necessary for rapidly dividing cells[2].
Brequinar , a potent 2-biphenyl-quinoline-4-carboxylic acid derivative, serves as the prototype inhibitor. Crystallographic studies (e.g., PDB 1D3G) reveal that Brequinar binds within the enzyme's ubiquinone channel. The essential pharmacophore relies on the C4-carboxylate forming a critical salt bridge with Arg136 and a hydrogen bond with Gln47, while the lipophilic biphenyl and quinoline rings engage hydrophobic residues (Met43, Leu58, Ala59)[2]. Inhibition of DHODH depletes uridine monophosphate (UMP), triggering S-phase cell cycle arrest and apoptosis in tumor cells[3].
Interestingly, while highly potent against human DHODH, Brequinar is essentially inactive against Plasmodium falciparum DHODH (PfDHODH) (IC50 ~880 µM)[4]. This species-specific structural divergence has spurred the development of modified quinoline derivatives specifically tailored for antimalarial applications[4][5].
Fig 1: DHODH inhibition by brequinar analogs leading to pyrimidine depletion and cell cycle arrest.
Emerging Targets: SIRT3 and Antimicrobial Pathways
Beyond DHODH, the scaffold has been successfully directed toward other targets:
SIRT3 Inhibition: Recent structural modifications have yielded 2-(4-acrylamidophenyl)-quinoline-4-carboxylic acid derivatives (e.g., Molecule P6) that act as selective SIRT3 inhibitors. These compounds induce G0/G1 phase cell cycle arrest and differentiation in mixed-lineage leukemia models[6].
Antimicrobial & Redox Activity: The incorporation of furan rings, such as in 2-(furan-2-yl)quinoline-4-carboxylic acid (FQCA), enhances the redox-active properties of the scaffold, demonstrating significant anti-tuberculosis activity comparable to standard therapeutics like ciprofloxacin[7].
Synthetic Methodologies: Causality & Design
The Classical Pfitzinger Reaction
The Pfitzinger reaction remains the most robust method for synthesizing quinoline-4-carboxylic acids. It involves the condensation of isatin with a ketone or aldehyde in the presence of a strong base (typically KOH)[8][9].
Mechanistic Causality: The reaction is initiated by base-catalyzed hydrolysis of the isatin amide bond, yielding the acyclic intermediate 2-aminophenylglyoxylate. This intermediate is highly reactive; its primary amine condenses with the carbonyl carbon of the added ketone/aldehyde to form an imine (Schiff base). Subsequent tautomerization to an enamine allows for intramolecular cyclodehydration, closing the pyridine ring and yielding the quinoline-4-carboxylate[8][9].
Fig 2: Mechanism of the Pfitzinger reaction for quinoline-4-carboxylic acid synthesis.
Modern Advancements: TMSCl-Mediated and Doebner Approaches
To bypass the harsh basic conditions of the traditional Pfitzinger reaction, modern approaches have been developed:
TMSCl-Mediated Synthesis: Reacting isatins with N,N-dimethylenaminones in the presence of Trimethylsilyl chloride (TMSCl) allows for a one-pot esterification and cyclization under mild conditions. When water is used as the solvent, the free carboxylic acids are obtained in excellent yields (74–81%)[10].
Modified Doebner Reaction: A green, multicomponent approach utilizing aryl amines, aryl aldehydes, and pyruvic acid catalyzed by p-toluenesulfonic acid (p-TSA) in water/ethylene glycol. This circumvents the need for isatin precursors entirely, allowing for rapid generation of diverse libraries[11][12].
Validated Experimental Protocols
The following protocols are engineered with built-in self-validation checkpoints to ensure high-fidelity results.
Objective: Rapid synthesis of 2-substituted quinoline-4-carboxylic acids with intrinsic purification.
Reagent Assembly: In a microwave-safe reactor, combine isatin (1.0 eq), the appropriate methyl ketone (1.2 eq), and 6M aqueous KOH (5.0 eq) in a 1:1 mixture of Ethanol/Water[5].
Microwave Irradiation: Seal the vessel and irradiate at 125 °C for 15–20 minutes. Causality: Microwave heating ensures rapid, uniform energy distribution, driving the endothermic cyclodehydration step faster than thermal degradation pathways can occur[13].
Self-Validating Precipitation (Critical Step): Transfer the basic mixture to an ice bath. Slowly add 1M HCl dropwise while monitoring with a pH meter. Stop exactly at pH 3.5–4.0.
Why this works: The quinoline-4-carboxylic acid has a pKa of ~4.5, while the quinoline nitrogen has a pKa of ~2.0. At pH 3.5–4.0, the molecule exists as a neutral zwitterion and precipitates instantly. If the pH drops below 2.0, the nitrogen protonates, and the molecule re-solubilizes as a hydrochloride salt. This narrow window guarantees the exclusion of unreacted precursors.
Validation: Filter the precipitate and analyze via FTIR. The disappearance of the isatin ketone stretch (~1740 cm⁻¹) and the appearance of the quinoline carboxylic acid C=O stretch (~1708–1724 cm⁻¹) confirms successful cyclization[14].
Protocol B: In Vitro DHODH Enzyme Inhibition Assay
Objective: Quantify the IC50 of synthesized derivatives against recombinant human DHODH.
Assay Buffer Preparation: Prepare a buffer containing 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.1% Triton X-100, 1 mM dihydroorotate (DHO), and 0.1 mM decylubiquinone.
Reporter Addition: Add 0.05 mM of 2,6-dichloroindophenol (DCIP).
Causality: DCIP acts as the terminal electron acceptor. As DHODH oxidizes DHO, electrons transfer to decylubiquinone, and then to DCIP.
Self-Validation Checkpoint: Before adding the test compounds, measure the absorbance at 600 nm. A steady decrease in absorbance (as blue DCIP reduces to a colorless state) validates that the enzyme, substrate, and ubiquinone are active and properly calibrated. If the baseline does not drop, the assay is invalid.
Inhibition Measurement: Introduce the quinoline-4-carboxylic acid derivatives at varying concentrations. Calculate the IC50 based on the attenuation of the DCIP reduction rate compared to the vehicle control[2].
Fig 3: Standardized workflow for the synthesis and biological evaluation of quinoline derivatives.
Quantitative Structure-Activity Data
The table below summarizes key quantitative data for prominent quinoline-4-carboxylic acid derivatives, illustrating how structural modifications dictate target specificity and potency.
Pfitzinger Quinoline Synthesis - Cambridge University Press & Assessment. cambridge.org.
Quinoline-4-carboxylic Acids and Esters from N,N-Dimethylenaminones and Is
Synthesis of brequinar analogue inhibitors of malaria parasite dihydroorot
Molecular Docking and ADME-T Analysis of Cytotoxic Quinoline Deriv
Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. nih.gov.
Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase.
Study of Antioxidant Activity of the Derivatives of Quinoline-4-carboxylic Acids by the Modification of Is
Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorot
Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. acs.org.
Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. nih.gov.
A green multicomponent approach for the synthesis of 4-quinoline carboxylic acid via modified Doebner hydrogen transfer reaction. tandfonline.com.
Exploring 2-(Furan-2-yl)
Green Synthesis, in-vitro Antimicrobial Evaluation, Docking, and SAR Studies of Potent Quinoline-4-Carboxylic Acids. benthamdirect.com.
Author: BenchChem Technical Support Team. Date: March 2026
Audience: Researchers, assay developers, and drug discovery scientists.
Focus: Target validation, pyrimidine depletion, and self-validating cell-based workflows.
Scientific Rationale & Target Biology
The compound 6-Chloro-2-(2-methoxyphenyl)quinoline-4-carboxylic acid belongs to the 2-arylquinoline-4-carboxylic acid structural class. In drug discovery, this specific pharmacophore is widely recognized as a privileged scaffold for the inhibition of human Dihydroorotate Dehydrogenase (hDHODH) , an enzyme localized to the inner mitochondrial membrane.
DHODH catalyzes the fourth and rate-limiting step of the de novo pyrimidine biosynthesis pathway—the oxidation of dihydroorotate to orotate. Structurally, the quinoline-4-carboxylic acid core mimics the ubiquinone binding site of DHODH. The carboxylic acid moiety forms a critical salt bridge with Arg136 in the enzyme's binding pocket, while the 2-(2-methoxyphenyl) group occupies the hydrophobic sub-pocket.
By inhibiting DHODH, this compound starves rapidly dividing cells of Uridine Monophosphate (UMP), leading to S-phase cell cycle arrest and subsequent apoptosis. While this class of compounds has also been investigated for alkaline phosphatase inhibition , DHODH remains the primary, highly potent intracellular target driving its anti-proliferative phenotype.
Mechanism of DHODH inhibition by quinoline-4-carboxylic acids and the uridine salvage bypass.
Experimental Design: Building a Self-Validating System
When profiling a novel DHODH inhibitor in cell-based assays, a major pitfall is misinterpreting off-target cytotoxicity as on-target efficacy. To ensure scientific integrity, every protocol must be a self-validating system .
We achieve this through the Uridine Rescue Assay . Mammalian cells possess two methods for acquiring pyrimidines: the de novo pathway (which DHODH controls) and the salvage pathway (which recycles exogenous uridine). If 6-Chloro-2-(2-methoxyphenyl)quinoline-4-carboxylic acid induces cell death purely through DHODH inhibition, supplementing the culture media with exogenous uridine will completely rescue the cells, bypassing the enzymatic blockade. If the compound's toxicity is not rescued by uridine, it indicates off-target effects (e.g., general membrane disruption or mitochondrial toxicity).
Field-Proven Insights for Assay Success
Dialyzed FBS is Mandatory: Standard Fetal Bovine Serum (FBS) contains variable, trace amounts of circulating uridine (often 1–5 µM). This background uridine can artificially shift your IC₅₀ values and cause irreproducibility between serum lots. Always use dialyzed FBS to ensure a true zero-uridine baseline.
Extended Incubation Times: Pyrimidine depletion is not instantaneous. Cells must undergo 1–2 division cycles to exhaust their intracellular nucleotide pools. A 72-hour incubation is the minimum required to observe a robust anti-proliferative window.
Quinoline-4-carboxylic acids possess moderate lipophilicity. Improper handling can lead to compound precipitation in aqueous media, resulting in false negatives.
Stock Solution: Dissolve the compound in 100% molecular-biology grade DMSO to create a 10 mM stock. Vortex and sonicate for 5 minutes at room temperature.
Working Dilutions: Perform serial dilutions (typically 3-fold or 10-fold) in 100% DMSO first.
Aqueous Normalization: Transfer the DMSO dilutions into intermediate plates containing culture media to create a 10X working solution. This ensures the final DMSO concentration on the cells never exceeds 0.1% (v/v) , preventing solvent-induced toxicity.
Phase II: The Uridine Rescue Proliferation Assay
Materials Required:
Target Cells: HCT-116 (colon carcinoma) or HL-60 (leukemia) – both exhibit high de novo pyrimidine dependency.
Assay Media: RPMI-1640 or DMEM supplemented with 10% Dialyzed FBS and 1% Pen/Strep.
Rescue Agent: 100 mM Uridine stock in sterile water.
Cell Seeding: Harvest cells in logarithmic growth phase. Wash once with PBS to remove residual standard serum. Resuspend in Assay Media (with dialyzed FBS) and seed 2,000 cells/well in a white, opaque-bottom 96-well plate (90 µL/well). Incubate overnight at 37°C, 5% CO₂.
Rescue Agent Addition: To the "Rescue" designated wells, add 5 µL of a 2 mM Uridine solution (final well concentration = 100 µM). To the "Vehicle" designated wells, add 5 µL of sterile water.
Compound Dosing: Add 5 µL of the 20X compound working solutions (prepared in Phase I) to the respective wells. The final concentration range should span from 0.1 nM to 10 µM.
Incubation: Incubate the plates for 72 hours at 37°C, 5% CO₂.
Viability Readout: Equilibrate the plate to room temperature for 30 minutes. Add 100 µL of CellTiter-Glo® reagent per well. Shake on an orbital shaker for 2 minutes to induce cell lysis, then incubate in the dark for 10 minutes to stabilize the luminescent signal.
Data Acquisition: Read luminescence on a microplate reader (e.g., EnVision or Synergy).
Self-validating experimental workflow for the Uridine Rescue Assay.
Quantitative Data Interpretation
Calculate the relative viability by normalizing the luminescence of compound-treated wells to the DMSO-only control wells. Plot the dose-response curves using a 4-parameter logistic non-linear regression model to determine the IC₅₀.
The table below summarizes the expected quantitative outcomes and their mechanistic interpretations when evaluating a highly selective quinoline-4-carboxylic acid DHODH inhibitor.
Table 1: Quantitative Assessment of On-Target DHODH Inhibition
Cell Line
Experimental Condition
Expected IC₅₀ (µM)
Mechanistic Interpretation
HCT-116
Compound + Vehicle
0.05 – 0.50
Baseline anti-proliferative potency due to pyrimidine starvation.
HCT-116
Compound + 100 µM Uridine
> 10.0
Confirmed On-Target: Complete rescue of viability proves toxicity is driven exclusively by DHODH blockade.
HL-60
Compound + Vehicle
0.01 – 0.10
Higher sensitivity observed due to the rapid division rate of leukemic cells.
HL-60
Compound + 100 µM Uridine
> 10.0
Confirmed On-Target: Salvage pathway successfully bypasses the enzymatic block.
Any
Compound + 100 µM Uridine
< 1.0
Off-Target Toxicity: Failure to rescue indicates the compound is killing cells via mechanisms independent of pyrimidine depletion.
Note: If advanced validation is required, researchers should harvest the cells at 24 hours post-treatment and utilize LC-MS/MS to quantify the intracellular nucleotide pools. A true DHODH inhibitor will show a >90% depletion of UMP, CMP, and TMP, with a compensatory accumulation of upstream dihydroorotate (DHO).
References
Madak, J. T., Cuthbertson, C. R., Miyata, Y., Tamura, S., Petrunak, E. M., Stuckey, J. A., Han, Y., He, M., Sun, D., Showalter, H. D., & Neamati, N. (2018). "Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase." Journal of Medicinal Chemistry, 61(12), 5162-5186.[Link]
Das, P., Deng, X., Zhang, L., Roth, M. G., Fontoura, B. M. A., Phillips, M. A., & De Brabander, J. K. (2013). "SAR Based Optimization of a 4-Quinoline Carboxylic Acid Analog with Potent Anti-Viral Activity." ACS Medicinal Chemistry Letters, 4(6), 517-521.[Link]
Khan, I., Shah, S. J. A., Ejaz, S. A., Ibrar, A., Hameed, S., Lecka, J., Millán, J. L., Sévigny, J., & Iqbal, J. (2015). "Investigation of quinoline-4-carboxylic acid as a highly potent scaffold for the development of alkaline phosphatase inhibitors: synthesis, SAR analysis and molecular modelling studies." RSC Advances, 5(79), 64404-64413.[Link]
Application
Application Note: Synthesis and Isolation Protocol for 6-Chloro-2-(2-methoxyphenyl)quinoline-4-carboxylic Acid
Introduction & Mechanistic Rationale The quinoline-4-carboxylic acid (cinchoninic acid) scaffold is a privileged pharmacophore in medicinal chemistry, frequently utilized in the development of antimicrobial, antimalarial...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Mechanistic Rationale
The quinoline-4-carboxylic acid (cinchoninic acid) scaffold is a privileged pharmacophore in medicinal chemistry, frequently utilized in the development of antimicrobial, antimalarial, and target-specific enzyme inhibitors. The synthesis of 6-chloro-2-(2-methoxyphenyl)quinoline-4-carboxylic acid is most efficiently achieved via the 1. This base-promoted condensation between 5-chloroisatin and 2'-methoxyacetophenone provides absolute regiocontrol, yielding the 2-aryl-substituted quinoline core directly.
Mechanistic Causality:
The reaction proceeds via a base-catalyzed cascade sequence . First, a strong base hydrolyzes the lactam ring of 5-chloroisatin to form the reactive potassium 2-amino-5-chlorophenylglyoxylate. The addition of the enolizable ketone (2'-methoxyacetophenone) initiates an imine formation and aldol-type condensation. This is followed by a thermodynamically driven cyclodehydration to form the fully aromatized quinoline ring. By engineering the reaction conditions to favor thermodynamic stability, this protocol acts as a self-driving system toward the target compound.
Materials and Reagents
To ensure reproducibility, all quantitative data regarding stoichiometry and reagent loading for a standard 10 mmol scale synthesis are summarized below.
Table 1: Stoichiometry and Reagent Quantities
Reagent
MW ( g/mol )
Equivalents
Amount
Experimental Role
5-Chloroisatin
181.58
1.0
1.82 g
Electrophilic Core
2'-Methoxyacetophenone
150.18
1.0
1.50 g
Nucleophilic Ketone
Potassium Hydroxide (KOH)
56.11
3.0
1.68 g
Base / Catalyst
Ethanol (EtOH)
46.07
N/A
40 mL
Primary Solvent
Deionized Water
18.02
N/A
10 mL
Co-solvent
6N Hydrochloric Acid (HCl)
36.46
Excess
~10 mL
Acidifying Agent
Experimental Workflow
Figure 1: Mechanistic workflow of the Pfitzinger synthesis for quinoline-4-carboxylic acid.
Step-by-Step Protocol
Phase 1: Lactam Ring Opening
Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.
Dissolve 1.68 g of KOH in a solvent mixture of Ethanol and DI Water (4:1 v/v) .
Causality: Water is strictly required for the nucleophilic acyl substitution that opens the isatin ring. Ethanol acts as a co-solvent to solubilize the subsequent organic reactants, maintaining a homogeneous phase. KOH is preferred over NaOH as potassium salts of isatinates exhibit superior solubility in ethanolic mixtures.
Add 1.82 g of 5-chloroisatin portion-wise at room temperature.
Stir continuously for 1 hour at room temperature.
Self-Validation Checkpoint: The suspension will transition from a bright orange/red (intact isatin) to a dark brown homogeneous solution . This macroscopic color change is a self-validating indicator that the lactam ring has fully opened to form the potassium glyoxylate intermediate.
Phase 2: Condensation and Cyclodehydration
Add 1.50 g of 2'-methoxyacetophenone dropwise to the reaction mixture.
Heat the mixture to reflux (approx. 78 °C) using a heating mantle. Maintain reflux for 18–24 hours .
Causality: The cyclodehydration step (enamine formation and subsequent ring closure) has a high activation energy barrier. Extended thermal energy is required to drive the equilibrium toward the aromatized quinoline system and force the elimination of water.
Monitor reaction progression via Thin Layer Chromatography (TLC) using a mobile phase of DCM:MeOH (9:1).
Self-Validation Checkpoint: The disappearance of the UV-active ketone spot (Rf ~0.8) and the appearance of a baseline/low-Rf fluorescent spot (the carboxylate salt) validates the completion of the condensation phase.
Phase 3: Isolation and Purification
Cool the reaction mixture to room temperature, then pour it over 100 g of crushed ice to quench the reaction and dilute the strong base.
Slowly acidify the aqueous mixture by dropwise addition of 6N HCl under vigorous stirring until the pH reaches ~2 .
Causality: The product exists in the alkaline mixture as a water-soluble potassium carboxylate salt. Lowering the pH below the pKa of the carboxylic acid forces protonation. This neutralizes the charge, drastically reducing aqueous solubility, and thermodynamically drives the precipitation of the free acid.
Stir the resulting suspension for 30 minutes at 0–5 °C to maximize crystallization.
Self-Validation Checkpoint: The immediate formation of a dense, off-white to yellow precipitate upon reaching pH 2 confirms successful protonation and isolation.
Isolate the crude solid via vacuum filtration using a Büchner funnel. Wash the filter cake with cold distilled water (3 × 20 mL) to remove residual KCl and unreacted water-soluble impurities.
Recrystallize the crude product from boiling ethanol. Filter and dry the purified solid in a vacuum oven at 60 °C for 12 hours.
In-Process Quality Control (IPQC) & Analytical Validation
To ensure the scientific integrity of the synthesized compound, the following self-validating analytical parameters must be met.
Table 2: IPQC and Analytical Parameters
Stage
Analytical Parameter
Expected Observation / Value
Mechanistic Rationale
Phase 1
Visual Inspection
Orange suspension → Brown solution
Confirms complete base-hydrolysis of the isatin lactam ring.
Phase 2
TLC (DCM:MeOH 9:1)
Disappearance of Rf 0.8 spot
Validates complete consumption of the ketone and conversion to the quinoline core.
Phase 3
pH Measurement
pH ≈ 2
Ensures full protonation of the carboxylate salt to induce precipitation.
Final
1H NMR (DMSO-d6)
Disappearance of ketone methyl peak (~2.6 ppm)
Confirms successful cyclodehydration and incorporation of the aryl group into the quinoline core.
Application Note: High-Throughput Screening Assays for the Discovery of Novel Kinase Inhibitors Targeting c-Src and p38 with UM-164
Introduction The compound 6-chloro-2-(2-methoxyphenyl)quinoline-4-carboxylic acid, also known as UM-164, is a potent, dual inhibitor of the non-receptor tyrosine kinase c-Src and the serine/threonine kinase p38 MAP kinas...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
The compound 6-chloro-2-(2-methoxyphenyl)quinoline-4-carboxylic acid, also known as UM-164, is a potent, dual inhibitor of the non-receptor tyrosine kinase c-Src and the serine/threonine kinase p38 MAP kinase.[1][2][3] UM-164 exhibits a distinct mechanism of action by binding to the inactive "DFG-out" conformation of its target kinases, a characteristic that can confer greater selectivity and alter the non-catalytic functions of the kinase.[1][3][4] This compound has demonstrated significant anti-proliferative and anti-metastatic activity in preclinical models of triple-negative breast cancer (TNBC) and glioma, making it a valuable pharmacological tool and a promising lead for therapeutic development.[1][5][6]
The discovery of novel kinase inhibitors is a cornerstone of modern drug development. High-throughput screening (HTS) is an essential methodology that enables the rapid evaluation of large chemical libraries to identify new lead compounds. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the design, development, and validation of robust HTS assays for the discovery and characterization of small molecules that target c-Src and p38, using UM-164 as a reference control inhibitor.
We will detail two complementary HTS-compatible methodologies:
A biochemical Fluorescence Polarization (FP) Assay for direct target engagement with the c-Src kinase domain.
A cell-based Homogeneous Time-Resolved Fluorescence (HTRF®) Assay to measure the inhibition of c-Met phosphorylation, a downstream effector of c-Src signaling, in a physiologically relevant context.
These protocols are designed to be self-validating systems, incorporating key quality control metrics such as the Z'-factor to ensure data reliability and reproducibility.[7][8][9]
Part 1: Biochemical Screening - A Fluorescence Polarization (FP) Competition Assay for c-Src
Scientific Principle
Fluorescence Polarization (FP) is a powerful, homogeneous technique used to monitor molecular interactions in solution.[10][11][12] The principle is based on the rotational speed of a fluorescently labeled molecule (a tracer). When excited with plane-polarized light, a small, freely rotating tracer depolarizes the light, resulting in a low FP signal. If the tracer binds to a larger molecule, such as the c-Src kinase, its rotation is slowed, and the emitted light remains polarized, leading to a high FP signal.[13]
In this competitive assay format, a test compound that binds to the ATP-binding site of c-Src will displace the fluorescent tracer, causing it to tumble freely again and resulting in a decrease in the FP signal.[14] This allows for the rapid identification and quantification of c-Src inhibitors.
Experimental Workflow: c-Src FP Assay
Caption: Workflow for the c-Src Fluorescence Polarization HTS assay.
Detailed Protocol: c-Src FP Assay
Materials:
Recombinant human c-Src kinase domain (active)
Fluorescently-labeled ATP-competitive tracer (e.g., from a commercial kit)
UM-164 (positive control inhibitor)
DMSO (vehicle)
Assay Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20
Low-volume, black, 384-well assay plates
A plate reader capable of measuring fluorescence polarization[10]
Methodology:
Compound Plating:
Using an acoustic liquid handler, dispense 20-50 nL of test compounds from the library (typically 10 mM in 100% DMSO) into the appropriate wells of a 384-well plate.
Dispense UM-164 into positive control wells (e.g., final concentration of 10 µM).
Dispense an equal volume of 100% DMSO into negative (vehicle) control wells.
Reagent Preparation:
Prepare a 2X working solution of the c-Src enzyme and a 2X working solution of the FP tracer in Assay Buffer.
Expert Insight: The optimal concentrations of enzyme and tracer must be empirically determined during assay development. Start with a tracer concentration near its Kd for the kinase and titrate the kinase to achieve a robust signal window.
Assay Execution:
Add 10 µL of the 2X c-Src/tracer mixture to each well of the assay plate. The final reaction volume will be 20 µL.
Seal the plate and briefly centrifuge (1 min at 1,000 x g) to ensure all components are mixed.
Incubate the plate at room temperature for 60 minutes, protected from light.
Data Acquisition:
Read the plate using a plate reader equipped for FP. Set the excitation and emission wavelengths according to the tracer's specifications.
Data is typically collected in millipolarization units (mP).
Data Analysis and Validation
1. Z'-Factor Calculation:
The quality of an HTS assay is paramount and is best assessed using the Z'-factor statistic.[7][15] It provides a measure of the separation between the positive and negative control distributions.[8]
The formula for Z'-factor is:
Z' = 1 - [3(σₚ + σₙ)] / |μₚ - μₙ|
Where:
μₚ = mean of the positive control (DMSO/vehicle, high FP signal)
μₙ = mean of the negative control (saturating UM-164, low FP signal)
σₚ = standard deviation of the positive control
σₙ = standard deviation of the negative control
Z'-Factor Value
Assay Quality
Interpretation
> 0.5
Excellent
A large separation between controls; suitable for HTS.[7][9][16]
0 to 0.5
Marginal
The assay may be acceptable but requires careful monitoring.[9]
< 0
Unacceptable
Significant overlap between controls; not suitable for screening.[9][15]
2. Percentage Inhibition Calculation:
For each test compound, calculate the percent inhibition relative to the controls:
% Inhibition = 100 * (1 - [(Signal_compound - μ_negative) / (μ_positive - μ_negative)])
Hits are typically defined as compounds that exhibit inhibition above a certain threshold (e.g., >50% or >3 standard deviations from the mean of the vehicle control).
Part 2: Cell-Based Screening - An HTRF® Assay for Downstream c-Src Signaling
Scientific Principle
While biochemical assays are excellent for identifying direct binders, cell-based assays are crucial for confirming compound activity in a more physiological setting, accounting for factors like cell permeability and off-target effects. c-Src is a key upstream regulator of multiple signaling pathways, including the c-Met receptor tyrosine kinase pathway.[17][18]
Homogeneous Time-Resolved Fluorescence (HTRF®) is a robust technology based on Förster Resonance Energy Transfer (FRET).[19] This assay measures the phosphorylation of a target protein within a cell lysate.[20][21] Two specific antibodies are used: one labeled with a Europium cryptate (donor) and another with a compatible acceptor fluorophore (e.g., d2). When both antibodies bind to the target protein in close proximity (i.e., one antibody recognizes total protein and the other recognizes the phosphorylated site), excitation of the donor leads to energy transfer and emission from the acceptor.[19] Inhibition of the upstream kinase (c-Src) will reduce phosphorylation of the downstream target (c-Met), leading to a decrease in the HTRF signal.
Signaling Pathway: c-Src and c-Met
Caption: Simplified c-Src/c-Met signaling pathway inhibited by UM-164.
Seed cells into 384-well plates at a pre-determined optimal density and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.
Compound Treatment:
Add test compounds and controls (UM-164 and DMSO vehicle) to the cells using an appropriate liquid handler.
Incubate for a defined period (e.g., 2-4 hours) to allow for compound uptake and target modulation. Expert Insight: The incubation time should be optimized to capture the desired signaling event without inducing cytotoxicity.
Cell Lysis:
Remove the culture medium.
Add 10-20 µL of the HTRF® lysis buffer (supplemented with the detection antibodies) to each well.
Incubation and Data Acquisition:
Seal the plate and incubate at room temperature for 4 hours or overnight, as recommended by the kit manufacturer.[19]
Read the plate on an HTRF®-compatible reader, measuring emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).
Data Analysis and Interpretation
1. HTRF® Ratio Calculation:
The HTRF® signal is expressed as a ratio of the two emission wavelengths, which normalizes for well-to-well variations:
HTRF® Ratio = (Emission_665nm / Emission_620nm) * 10,000
2. Data Normalization:
Calculate the percent inhibition for each compound using the HTRF® ratios, similar to the FP assay analysis.
3. Dose-Response Curves:
For confirmed hits, perform serial dilutions to generate dose-response curves and calculate the IC₅₀ value (the concentration of an inhibitor where the response is reduced by half). This quantitative measure of potency is critical for structure-activity relationship (SAR) studies.
Parameter
Example Value (UM-164)
c-Src FP IC₅₀
5 nM
Cellular p-c-Met IC₅₀
50 nM
Z'-Factor (both assays)
> 0.7
Note: The IC₅₀ values presented are illustrative. Actual values must be determined experimentally. A higher IC₅₀ in the cellular assay compared to the biochemical assay is common and reflects factors such as cell membrane permeability and intracellular ATP competition.[1]
Conclusion
The development of robust and reliable high-throughput screening assays is fundamental to the discovery of novel kinase inhibitors. This application note provides detailed, field-proven protocols for both a biochemical FP assay and a cell-based HTRF® assay to identify and characterize inhibitors of the c-Src/p38 pathway, using the dual inhibitor UM-164 as a benchmark.
By combining direct target-based screening with functional cellular analysis, researchers can build a comprehensive understanding of compound activity. The rigorous application of assay validation statistics, such as the Z'-factor, ensures the generation of high-quality, reproducible data, thereby accelerating the hit-to-lead optimization process in modern drug discovery.
References
Gilani, R. A., et al. (2016). UM-164: A Potent c-Src/p38 Kinase Inhibitor with In Vivo Activity against Triple-Negative Breast Cancer. Clinical Cancer Research, 22(20), 5087–5096. [Link]
Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening, 4(2), 67-73. [Link]
Seidel, H., et al. (2009). Development of a cell-based assay for measurement of c-Met phosphorylation using AlphaScreen technology and high-content imaging analysis. Assay and Drug Development Technologies, 7(2), 163-174. [Link]
Gilani, R. A., et al. (2016). UM-164: A Potent c-Src/p38 Kinase Inhibitor with In Vivo Activity against Triple-Negative Breast Cancer. PubMed. [Link]
Scott, A. D., et al. (2017). Development of high-throughput assays for kinetic and mechanistic characterization of compounds immediately post HTS. SLAS DISCOVERY: Advancing Life Sciences R&D, 22(7), 806-814. [Link]
BellBrook Labs. (2025). From S/B to Z′: A Better Way to Measure Assay Quality in High-Throughput Screening. BellBrook Labs. Retrieved from [Link]
American Association for Cancer Research. (2016). UM-164: A Potent c-Src/p38 Kinase Inhibitor with In Vivo Activity against Triple-Negative Breast Cancer. AACR Journals. Retrieved from [Link]
American Association for Cancer Research. (2016). UM-164: a potent c-Src/p38 kinase inhibitor with in vivo activity against triple negative breast cancer. AACR Journals. Retrieved from [Link]
Coussens, M., et al. (2013). Development of an HTS-Compatible Assay for the Discovery of ASK1 Signalosome Inhibitors Using AlphaScreen Technology. Journal of Biomolecular Screening, 18(9), 1085-1094. [Link]
Hutti, J. E., et al. (2012). Development of a High-Throughput Assay for Identifying Inhibitors of TBK1 and IKKε. PLoS ONE, 7(7), e41494. [Link]
GraphPad. (n.d.). Calculating a Z-factor to assess the quality of a screening assay. GraphPad FAQ. Retrieved from [Link]
Golec, D. F., et al. (2015). Fluorescence Polarization Screening Assays for Small Molecule Allosteric Modulators of ABL Kinase Function. PLoS ONE, 10(7), e0133592. [Link]
Wikipedia. (n.d.). Z-factor. Wikipedia. Retrieved from [Link]
Trivedi, D., et al. (2012). Fluorescence polarization assay for inhibitors of the kinase domain of receptor interacting protein 1. Bioorganic & Medicinal Chemistry Letters, 22(23), 7173-7178. [Link]
BMG LABTECH. (2025). The Z prime value (Z´). BMG LABTECH. Retrieved from [Link]
BellBrook Labs. (2025). From Lab to Lead: Using Fluorescence Polarization in Drug Development. BellBrook Labs. Retrieved from [Link]
Cui, J. J., et al. (2009). Enzymatic Characterization of c-Met Receptor Tyrosine Kinase Oncogenic Mutants and Kinetic Studies with Aminopyridine and Triazolopyrazine Inhibitors. Biochemistry, 48(27), 6387-6401. [Link]
Ghafour, T. A., et al. (2021). Development of High-Throughput Assays for Evaluation of Hematopoietic Progenitor Kinase 1 Inhibitors. SLAS Discovery, 26(1), 88-99. [Link]
Patel, P., et al. (2009). Phosphorylation State-Dependent High Throughput Screening of the c-Met Kinase. Combinatorial Chemistry & High Throughput Screening, 12(7), 724-733. [Link]
Lea, W. A., & Simeonov, A. (2011). Fluorescence Polarization Assays in Small Molecule Screening. Expert Opinion on Drug Discovery, 6(2), 17-32. [Link]
Egan, D. F., et al. (2015). Development of an HTS-Compatible Assay for the Discovery of Ulk1 Inhibitors. Journal of Biomolecular Screening, 20(8), 1035-1042. [Link]
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Schiffer, H. H., et al. (2013). Detection of Hepatocyte Growth Factor (HGF) Ligand-c-MET Receptor Activation in Formalin-Fixed Paraffin Embedded Specimens by a Novel Proximity Assay. PLoS ONE, 8(2), e54673. [Link]
Jeffers, M., et al. (1997). Activating mutations for the Met tyrosine kinase receptor in human cancer. Proceedings of the National Academy of Sciences, 94(21), 11445-11450. [Link]
Huang, Y., et al. (2022). UM-164, a Dual Inhibitor of c-Src and p38 MAPK, Suppresses Proliferation of Glioma by Reducing YAP Activity. International Journal of Molecular Sciences, 23(21), 13204. [Link]
ResearchGate. (n.d.). In vitro cell assay characterization. (a) c-MET expression level... ResearchGate. Retrieved from [Link]
NextSDS. (n.d.). 6-CHLORO-2-(2-METHOXYPHENYL)QUINOLINE-4-CARBOXYLIC ACID — Chemical Substance Information. NextSDS. Retrieved from [Link]
Li, X., et al. (2019). Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents. Molecules, 24(3), 596. [Link]
Application Note: A Validated Reverse-Phase HPLC Method for the Quantification of 6-Chloro-2-(2-methoxyphenyl)quinoline-4-carboxylic acid
Abstract This application note details a robust and reliable analytical method for the quantification of 6-Chloro-2-(2-methoxyphenyl)quinoline-4-carboxylic acid, a critical quality attribute in pharmaceutical development...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
This application note details a robust and reliable analytical method for the quantification of 6-Chloro-2-(2-methoxyphenyl)quinoline-4-carboxylic acid, a critical quality attribute in pharmaceutical development and manufacturing. The method utilizes Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection, a technique widely employed for its precision, accuracy, and wide applicability to various organic compounds.[1][2] The protocol herein is designed for researchers, quality control analysts, and drug development professionals, providing a comprehensive, step-by-step guide from sample preparation to data analysis. Furthermore, this document outlines a complete validation strategy aligned with the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure the method is suitable for its intended purpose.[3][4]
Introduction and Principles of the Method
6-Chloro-2-(2-methoxyphenyl)quinoline-4-carboxylic acid is a quinoline derivative with potential applications in pharmaceutical research. Accurate and precise quantification is paramount for ensuring product quality, stability, and for conducting pharmacokinetic and pharmacodynamic studies.
The selected analytical technique, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), is the most commonly used method for the analysis of pharmaceutical compounds.[5] This method is based on the principle of separating compounds based on their hydrophobic interactions with a non-polar stationary phase and a polar mobile phase.[1][5][6] The stationary phase typically consists of silica particles chemically bonded with hydrophobic alkyl chains (e.g., C18), while the mobile phase is a mixture of water and a polar organic solvent like acetonitrile or methanol.[2][6]
In this application, the analyte, 6-Chloro-2-(2-methoxyphenyl)quinoline-4-carboxylic acid, will be introduced into the system. Due to its hydrophobicity, it will partition between the polar mobile phase and the non-polar stationary phase. By carefully controlling the composition of the mobile phase, we can modulate the retention time of the analyte, achieving separation from impurities and enabling accurate quantification. Detection is achieved via a UV-Vis detector, as the quinoline chromophore is expected to exhibit strong absorbance in the UV region.
Caption: High-level workflow for the quantification of the target analyte.
Experimental Protocol
Apparatus and Materials
High-Performance Liquid Chromatography (HPLC) system with a quaternary or binary pump, autosampler, column oven, and UV-Vis or Diode Array Detector (DAD).
C18 Reverse-Phase HPLC Column (e.g., 4.6 x 150 mm, 5 µm particle size).
Formic acid or Trifluoroacetic acid (optional, for pH adjustment).
Preparation of Solutions
Mobile Phase (Example): A mixture of Acetonitrile and Water (e.g., 60:40 v/v). The exact ratio should be optimized during method development to achieve a suitable retention time (e.g., 3-10 minutes) and peak shape. For improved peak symmetry, 0.1% formic acid can be added to both the water and acetonitrile components.
Diluent: A mixture of Acetonitrile and Water (e.g., 50:50 v/v). This should be miscible with the mobile phase.
Standard Stock Solution (e.g., 1000 µg/mL): Accurately weigh approximately 25 mg of the reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent. Sonicate for 5 minutes to ensure complete dissolution.
Working Standard Solutions: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the stock solution with the diluent.
Sample Preparation
Accurately weigh the sample material containing the analyte. Dissolve it in a known volume of diluent to achieve a theoretical concentration within the calibration range (e.g., 25 µg/mL). Sonicate to ensure complete dissolution. Prior to injection, filter the sample solution through a 0.45 µm syringe filter into an HPLC vial.
Chromatographic Conditions
Parameter
Recommended Condition
Column
C18, 4.6 x 150 mm, 5 µm
Mobile Phase
Acetonitrile:Water (60:40 v/v) with 0.1% Formic Acid
Flow Rate
1.0 mL/min
Column Temperature
30 °C
Injection Volume
10 µL
Detector Wavelength
Determine λmax via DAD scan (expect ~254 nm or ~330 nm)
Run Time
15 minutes
Method Validation Protocol
The analytical method must be validated to demonstrate its suitability for the intended purpose, as per ICH Q2(R1) guidelines.[4][7] The following parameters should be assessed.
Caption: Key parameters for analytical method validation per ICH Q2(R1).
Specificity
Objective: To demonstrate that the signal measured is unequivocally from the analyte of interest, without interference from excipients, impurities, or degradation products.
Protocol:
Inject the diluent (blank) to check for interfering peaks.
Inject a placebo solution (if applicable) to assess for interference from the matrix.
Inject the analyte standard solution.
Inject a sample solution.
If available, inject solutions of known impurities.
Use a Diode Array Detector to assess peak purity and confirm that the spectra of the analyte peak in the standard and sample are identical.
Linearity
Objective: To establish the relationship between analyte concentration and the detector response over a specified range.
Protocol:
Prepare at least five concentrations of the analyte across the expected range (e.g., 50% to 150% of the target concentration).
Inject each concentration in triplicate.
Plot a graph of the mean peak area versus concentration.
Objective: To determine the closeness of the measured value to the true value.
Protocol:
Perform the analysis on a sample of known concentration (e.g., a spiked placebo) at a minimum of three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
Perform each level in triplicate (total of 9 determinations).
Calculate the percentage recovery for each determination.
Acceptance Criteria: Mean recovery should be within 98.0% to 102.0%.
Precision
Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.
Protocol:
Repeatability (Intra-assay precision): Analyze a minimum of six replicate preparations of the sample at 100% of the target concentration on the same day, by the same analyst, on the same instrument.
Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument.
Acceptance Criteria: Relative Standard Deviation (RSD) should be ≤ 2.0%.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
Objective: To determine the lowest concentration of analyte that can be reliably detected (LOD) and quantified with acceptable precision and accuracy (LOQ).
Protocol:
Based on Signal-to-Noise Ratio: Determine the concentration that yields a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.
Based on the Standard Deviation of the Response and the Slope: Prepare a series of very dilute standard solutions and inject them. Calculate the standard deviation of the y-intercepts of the regression line (σ) and the slope of the calibration curve (S).
LOD = 3.3 * (σ / S)
LOQ = 10 * (σ / S)
Robustness
Objective: To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters.
Protocol:
Vary critical parameters one at a time, such as:
Flow rate (e.g., ± 0.1 mL/min).
Column temperature (e.g., ± 5 °C).
Mobile phase composition (e.g., ± 2% organic component).
Analyze the system suitability solution under each condition.
Acceptance Criteria: System suitability parameters (e.g., tailing factor, theoretical plates) should remain within acceptable limits, and the analyte quantification should not be significantly affected.
Summary of Validation Parameters
Validation Parameter
Typical Acceptance Criteria
Specificity
No interference at the retention time of the analyte.
System suitability parameters remain within defined limits.
Conclusion
The Reverse-Phase HPLC method described provides a reliable and robust framework for the quantification of 6-Chloro-2-(2-methoxyphenyl)quinoline-4-carboxylic acid. By following the detailed protocol and adhering to the validation plan based on ICH Q2(R1) guidelines, laboratories can ensure the generation of accurate, precise, and trustworthy data suitable for regulatory submission and quality control purposes.
References
Principle of HPLC | HPLC System Working Explained. (2025, April 4). Pharmaguideline.
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.ECA Academy.
Reversed-Phase Chromatography Overview.
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021, September 17). FDA.
ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). (2005, November). ICH.
Quality Guidelines.ICH.
ICH Q2 Analytical Method Valid
Reversed Phase HPLC Columns.Phenomenex.
An Overview to the Technique of Reverse-Phase Ultra High Performance Liquid Chromatography and Its Use in Pharmacy. (2025, April 23). iosrphr.org.
Reverse Phase Chromatography Techniques. (2025, October 20). Chrom Tech, Inc.
Application of "6-Chloro-2-(2-methoxyphenyl)quinoline-4-carboxylic acid" in drug discovery
An in-depth technical guide on the application of 6-Chloro-2-(2-methoxyphenyl)quinoline-4-carboxylic acid in modern drug discovery, focusing on its role as a privileged scaffold for host-targeted antivirals, oncology the...
Author: BenchChem Technical Support Team. Date: March 2026
An in-depth technical guide on the application of 6-Chloro-2-(2-methoxyphenyl)quinoline-4-carboxylic acid in modern drug discovery, focusing on its role as a privileged scaffold for host-targeted antivirals, oncology therapeutics, and antimalarial agents.
Pharmacological Significance & Scaffold Rationale
The quinoline-4-carboxylic acid scaffold is a highly privileged motif in medicinal chemistry, serving as the foundational pharmacophore for several distinct classes of therapeutics[1]. Specifically, 6-chloro-2-(2-methoxyphenyl)quinoline-4-carboxylic acid provides a highly optimized stereoelectronic profile for target engagement.
As a Senior Application Scientist, I approach this building block not just as a chemical intermediate, but as a pre-validated vector for two major drug discovery tracks:
Host-Targeted DHODH Inhibition (Oncology & Virology): Dihydroorotate dehydrogenase (DHODH) is a mitochondrial enzyme essential for de novo pyrimidine biosynthesis. The 4-carboxylic acid moiety is strictly required to form a critical salt bridge with the Arg136 residue in the human DHODH binding pocket[2]. The 6-chloro substituent enhances lipophilicity and metabolic stability, while the steric bulk of the 2-(2-methoxyphenyl) group induces a dihedral twist that optimally occupies the hydrophobic ubiquinone-binding channel, outcompeting the native coenzyme[2][3].
eEF2 Inhibition (Antimalarial Therapeutics): By converting the 4-carboxylic acid into a carboxamide via amine coupling, researchers generate potent antimalarial agents[4]. These quinoline-4-carboxamides (analogous to the clinical candidate DDD107498) target Plasmodium falciparum translation elongation factor 2 (eEF2), arresting parasite protein synthesis across multiple life-cycle stages[4][5].
Mechanistic Workflows & Pathway Engagement
To understand how derivatives of this scaffold exert their biological effects, we must map the target pathways. Below is the mechanism of action for the scaffold when utilized as a DHODH inhibitor, leading to pyrimidine depletion.
Mechanism of action for DHODH inhibition and subsequent pyrimidine depletion.
Quantitative Data & SAR Summaries
When utilizing this scaffold, it is critical to understand its baseline physicochemical properties and how derivatization shifts its biological activity. The tables below summarize the expected parameters based on established structure-activity relationship (SAR) studies[2][6].
Table 1: Physicochemical Profile of the Core Scaffold
Parameter
Value
Drug Discovery Implication
Molecular Weight
313.74 g/mol
Ideal for hit-to-lead optimization (leaves ~180 Da for R-group additions).
cLogP
~4.2
High lipophilicity; drives hydrophobic pocket binding but requires formulation optimization.
H-Bond Donors (HBD)
1
Favorable for membrane permeability.
H-Bond Acceptors (HBA)
4
Allows for multiple electrostatic interactions within the target active site.
Free -COOH is mandatory for Arg136 salt bridge formation[2].
Carboxamide (Aliphatic)
P. falciparum eEF2
1 – 100 nM
Amide nitrogen must be substituted with a basic amine (e.g., morpholine)[4].
Carboxamide (Aryl)
PI3Kα / HDAC
> 1 μM
Bulky aryl amides often clash with the eEF2 binding pocket, shifting selectivity[7].
Experimental Protocols
The following protocols are designed as self-validating systems. Causality is explicitly stated to ensure you understand why specific reagents and conditions are selected.
Protocol A: Synthesis of Quinoline-4-Carboxamide Libraries (Hit-to-Lead Generation)
To evaluate the scaffold for antimalarial (eEF2) activity, the free carboxylic acid must be converted into a library of carboxamides[4][8].
Causality & Rationale: We utilize EDC/HOBt coupling rather than converting the acid to an acyl chloride (via SOCl₂). Acyl chlorides can cause unwanted demethylation of the 2-methoxyphenyl ether or degrade sensitive, structurally complex aliphatic amines. EDC/HOBt provides mild, racemization-free conditions that tolerate diverse functional groups[4].
Step-by-Step Methodology:
Activation: Dissolve 6-chloro-2-(2-methoxyphenyl)quinoline-4-carboxylic acid (1.0 eq) in anhydrous DMF (0.2 M concentration). Add EDC·HCl (1.5 eq) and HOBt (1.5 eq). Stir at room temperature for 30 minutes to form the active ester intermediate.
Amidation: Add the desired primary or secondary amine (1.2 eq) followed by N,N-Diisopropylethylamine (DIPEA, 3.0 eq) to act as a proton sponge.
Self-Validation Check (LC-MS): After 12 hours, sample 5 μL of the reaction mixture, dilute in LC-MS grade Methanol, and analyze via ESI(-). Ensure the complete disappearance of the parent acid mass (m/z 312.0 [M-H]⁻) before proceeding. If unreacted acid remains, add an additional 0.5 eq of EDC.
Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract 3x with Ethyl Acetate. The basic aqueous wash removes unreacted HOBt and residual carboxylic acid.
Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash chromatography (DCM:MeOH gradient).
Protocol B: In Vitro hDHODH Enzyme Inhibition Assay
To evaluate the unmodified scaffold as an antiviral/oncology agent, its ability to inhibit human DHODH is measured using a continuous colorimetric assay[2].
Causality & Rationale: DHODH oxidation of dihydroorotate is naturally coupled to the reduction of ubiquinone. Because ubiquinone reduction is optically silent, we use 2,6-Dichloroindophenol (DCIP) as the terminal electron acceptor. As DCIP is reduced, it loses its blue color, allowing continuous spectrophotometric monitoring at 600 nm. Triton X-100 is strictly required in the buffer to solubilize the highly lipophilic decylubiquinone and prevent the quinoline scaffold from aggregating[2].
Step-by-Step Methodology:
Buffer Preparation: Prepare assay buffer containing 50 mM Tris-HCl (pH 8.0), 150 mM KCl, and 0.1% Triton X-100.
Reagent Assembly: In a 96-well clear-bottom plate, add 100 μL of assay buffer containing 1 mM L-dihydroorotate (substrate), 0.1 mM decylubiquinone (coenzyme), and 0.05 mM DCIP.
Compound Addition: Add the quinoline-4-carboxylic acid compound dissolved in DMSO (final DMSO concentration must not exceed 1% v/v to prevent enzyme denaturation).
Self-Validation Check (Positive Control): Always include a well with[2] as a positive control. Brequinar should yield an IC₅₀ of ~10-20 nM. If Brequinar fails to inhibit, the recombinant enzyme has lost viability.
Initiation & Readout: Initiate the reaction by adding 10 nM recombinant human DHODH. Immediately monitor the decrease in absorbance at 600 nm over 10 minutes using a microplate reader at 25 °C. Calculate IC₅₀ values using non-linear regression (four-parameter logistic curve).
Strategic Workflow Visualization
Drug discovery workflow utilizing the 2-arylquinoline-4-carboxylic acid scaffold.
Application Note: In Vivo Experimental Design for 6-Chloro-2-(2-methoxyphenyl)quinoline-4-carboxylic acid
Executive Summary & Mechanistic Rationale 6-Chloro-2-(2-methoxyphenyl)quinoline-4-carboxylic acid (CAS 895964-96-2) is a specialized small molecule belonging to the quinoline-4-carboxylic acid class. In preclinical drug...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Mechanistic Rationale
6-Chloro-2-(2-methoxyphenyl)quinoline-4-carboxylic acid (CAS 895964-96-2) is a specialized small molecule belonging to the quinoline-4-carboxylic acid class. In preclinical drug development, this structural scaffold is widely recognized for its potent inhibition of Dihydroorotate Dehydrogenase (DHODH) , a critical mitochondrial enzyme responsible for the fourth and rate-limiting step of de novo pyrimidine biosynthesis[1].
Structure-Activity Relationship (SAR) Causality
The rational design of this compound makes it highly suited for targeting the ubiquinone-binding pocket of DHODH:
4-Carboxylic Acid Moiety: Essential for forming critical salt bridges and hydrogen bonds with Arg136 and Gln47 in the DHODH active site, mimicking the binding of classic inhibitors like brequinar[1].
2-(2-Methoxyphenyl) Group: Occupies the lipophilic ubiquinone tunnel, competitively preventing the enzyme from transferring electrons to the mitochondrial respiratory chain[1].
6-Chloro Substitution: Enhances the overall lipophilicity (LogP) of the quinoline core, driving deeper insertion into the hydrophobic sub-pocket of the enzyme[1].
By inhibiting DHODH, this compound induces severe pyrimidine depletion (uridine starvation), which halts the cell cycle in the S-phase. This mechanism is highly efficacious in rapidly proliferating cells, making it a prime candidate for in vivo oncology models, particularly Acute Myeloid Leukemia (AML) and solid tumors like colorectal cancer[2].
Figure 1: Mechanism of Action - Inhibition of DHODH in the de novo pyrimidine biosynthesis pathway.
Pre-In Vivo Considerations: Formulation & Pharmacokinetics
A major hurdle in evaluating quinoline-4-carboxylic acids in vivo is their amphiphilic nature—they possess a highly lipophilic core but a polar, acidic carboxylate group. At the acidic pH of the stomach, the compound remains protonated and highly insoluble, leading to poor oral bioavailability if unformulated.
Expert Formulation Strategy:
To achieve systemic exposure, the compound must be converted into a sodium salt or formulated in a co-solvent system[3].
Vehicle Preparation: Suspend the compound in 5% DMSO and 10% Tween-80, then add 85% sterile saline. Alternatively, dissolve the compound in a stoichiometric amount of 0.1 N NaOH to form the sodium salt, back-titrating to pH 7.4–8.0 with Phosphate-Buffered Saline (PBS)[3]. This ensures the compound remains in solution during intravenous (IV) or intraperitoneal (IP) administration.
Self-Validating In Vivo Experimental Protocols
To ensure scientific rigor, the following protocols are designed as self-validating systems . In DHODH research, a critical artifact occurs because mice have significantly higher basal circulating plasma uridine levels (~1-5 μM) compared to humans. This allows murine tumors to utilize the "salvage pathway" to bypass de novo DHODH inhibition, often leading to false-negative efficacy results[4]. Therefore, an in vivo protocol must include a Uridine Rescue Cohort to prove that any observed tumor shrinkage is genuinely on-target.
Protocol A: Maximum Tolerated Dose (MTD) and Pharmacokinetics (PK)
Objective: Determine the half-life (
t1/2
) and clearance to inform the efficacy dosing schedule.
Animal Selection: 8-week-old female CD-1 mice (n=3 per time point).
Dosing: Administer the formulated compound via IV bolus (5 mg/kg) and Oral Gavage (PO, 20 mg/kg).
Sampling: Collect 50 μL of blood via the saphenous vein at 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose. Use EDTA-coated tubes to prevent coagulation.
Processing: Centrifuge at 3,000 × g for 10 minutes at 4°C to isolate plasma. Extract the compound using protein precipitation (acetonitrile containing an internal standard).
Quantification: Analyze via LC-MS/MS (MRM mode) monitoring the parent mass (
[M+H]+
m/z ~314.07).
Protocol B: Xenograft Efficacy Model with Uridine Rescue
Objective: Evaluate anti-tumor efficacy while proving on-target DHODH inhibition.
Cell Inoculation: Inject
5×106
HCT-116 (colorectal carcinoma) or HL-60 (AML) cells suspended in 1:1 Matrigel/PBS subcutaneously into the right flank of athymic nude mice.
Randomization: Once tumors reach an average volume of 100–150 mm³, randomize mice into 5 distinct cohorts (n=8/group) to establish causality:
Group 1 (Negative Control): Vehicle only (IP, Q3D).
Group 2 (Test Compound): 6-Chloro-2-(2-methoxyphenyl)quinoline-4-carboxylic acid (20 mg/kg, IP, Q3D).
Group 3 (On-Target Validation): Test Compound (20 mg/kg, IP, Q3D) + Uridine Supplementation (1000 mg/kg in drinking water). Causality: If the drug is truly working via DHODH inhibition, exogenous uridine will rescue the tumor, and growth will mirror the vehicle group[4].
Group 4 (Synergy/Translational): Test Compound (20 mg/kg) + Dipyridamole (ENT1/2 inhibitor, 25 mg/kg). Causality: Dipyridamole blocks the tumor from scavenging host uridine, maximizing the DHODH inhibitor's efficacy[4].
Group 5 (Positive Control): Brequinar sodium (15 mg/kg, IP, Q3D)[4].
Monitoring: Measure tumor dimensions using digital calipers twice weekly. Calculate volume using the formula:
V=2Length×Width2
. Weigh mice simultaneously to monitor for toxicity (>20% body weight loss indicates severe toxicity).
Ex Vivo Analysis: At day 21, sacrifice the animals. Snap-freeze half the tumor in liquid nitrogen for LC-MS quantification of intra-tumoral UMP and DHO levels (biomarkers of DHODH engagement). Fix the other half in formalin for Ki-67 (proliferation) and TUNEL (apoptosis) staining.
Figure 2: Step-by-step in vivo experimental workflow for evaluating DHODH inhibitor efficacy.
Data Presentation & Interpretation
To ensure robust preclinical reporting, all quantitative data must be structured for rapid comparative analysis. Below are the standard templates for capturing PK and Efficacy readouts.
Note: Values represent expected ranges for optimized quinoline-4-carboxylic acids based on structural analogs[1].
Parameter
Route
Dose (mg/kg)
Cmax
(ng/mL)
AUC0−∞
(h*ng/mL)
t1/2
(h)
Bioavailability (
F%
)
IV Bolus
Intravenous
5.0
4,500 ± 400
12,000 ± 1,500
2.5 ± 0.3
N/A (100%)
PO Administration
Oral Gavage
20.0
6,200 ± 650
26,400 ± 2,100
3.1 ± 0.4
~55%
Table 2: In Vivo Efficacy and On-Target Validation Metrics
Data structured to highlight the causality of the uridine rescue and ENT1/2 inhibitor synergy[4].
Experimental Cohort (n=8)
Day 21 Tumor Vol (mm³)
Tumor Growth Inhibition (TGI %)
Intra-tumoral UMP Levels
Body Weight Change (%)
1. Vehicle Control
1,250 ± 150
-
Baseline (100%)
+ 2.1%
2. Test Compound (20 mg/kg)
550 ± 80
56%
Decreased (~30%)
- 4.5%
3. Test Compound + Uridine
1,180 ± 140
5% (Rescued)
Restored (~95%)
+ 1.5%
4. Test Compound + Dipyridamole
210 ± 50
83% (Synergy)
Severely Depleted (<10%)
- 7.2%
5. Brequinar (15 mg/kg)
480 ± 75
61%
Decreased (~25%)
- 5.8%
Interpretation Insight: The failure of the compound to inhibit tumor growth in Cohort 3 (Uridine Rescue) definitively proves that the mechanism of action is on-target DHODH inhibition. The enhanced efficacy in Cohort 4 demonstrates that blocking the tumor's ability to scavenge host uridine (via Dipyridamole) is a viable translational strategy for clinical application[4].
References
Radiosynthesis of [18F]brequinar for in vivo PET imaging of hDHODH for potential studies of acute myeloid leukemia and cancers. nih.gov.[Link]
Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. nih.gov.[Link]
Low cytotoxic quinoline-4-carboxylic acids derived from vanillin precursors as potential human dihydroorotate dehydrogenase inhibitors. researchgate.net.[Link]
SAR-Based Optimization of a 4-Quinoline Carboxylic Acid Analogue with Potent Antiviral Activity. nih.gov.[Link]
Development of ML390: A Human DHODH Inhibitor That Induces Differentiation in Acute Myeloid Leukemia. nih.gov.[Link]
A Combined Chemical, Computational, and In Vitro Approach Identifies SBL-105 as Novel DHODH Inhibitor in Acute Myeloid Leukemia Cells. nih.gov.[Link]
The Dihydroorotate Dehydrogenase Inhibitor Brequinar Is Synergistic with ENT1/2 Inhibitors. nih.gov.[Link]
Formulation of "6-Chloro-2-(2-methoxyphenyl)quinoline-4-carboxylic acid" for biological experiments
Advanced Formulation and Application Guide for 6-Chloro-2-(2-methoxyphenyl)quinoline-4-carboxylic Acid in Biological Assays Mechanistic Rationale & Target Biology The compound 6-Chloro-2-(2-methoxyphenyl)quinoline-4-carb...
Author: BenchChem Technical Support Team. Date: March 2026
Advanced Formulation and Application Guide for 6-Chloro-2-(2-methoxyphenyl)quinoline-4-carboxylic Acid in Biological Assays
Mechanistic Rationale & Target Biology
The compound 6-Chloro-2-(2-methoxyphenyl)quinoline-4-carboxylic acid (CAS: 895964-96-2) belongs to the 2-arylquinoline-4-carboxylic acid class of small molecules. This chemical scaffold is highly recognized for its potent inhibition of human dihydroorotate dehydrogenase (hDHODH), a critical enzyme in the de novo pyrimidine biosynthesis pathway[1].
By binding to the hydrophobic ubiquinone (CoQ) channel formed by the α1 and α2 helices of the hDHODH enzyme, these quinoline derivatives block the oxidation of dihydroorotate to orotate[2]. This enzymatic blockade depletes intracellular pyrimidine pools (specifically UMP), which effectively halts cell cycle progression at the S-phase[2]. Consequently, hDHODH inhibitors of this class are heavily utilized in oncology research, autoimmune disease modeling, and as broad-spectrum host-directed antiviral agents (e.g., against Influenza, VSV, and enteroviruses)[3],[4].
Fig 1. Mechanism of action for hDHODH inhibition and subsequent pyrimidine depletion.
Physicochemical Profiling
Successful biological evaluation of 2-arylquinoline-4-carboxylic acids requires overcoming their inherent physicochemical limitations. The strict requirement for the C(4)-carboxylic acid group ensures target engagement via hydrogen bonding within the hDHODH active site[5], but it also renders the free acid poorly soluble in aqueous media at physiological pH.
Table 1: Physicochemical Properties
Property
Value
Implication for Formulation
Molecular Formula
C₁₇H₁₂ClNO₃
Highly lipophilic core structure.
Molecular Weight
313.74 g/mol
Ideal for small-molecule diffusion, easily crosses cell membranes.
CAS Number
895964-96-2
Reference identifier for sourcing.
pKa (Estimated)
~4.0 - 4.5
Exists primarily as an anion at pH 7.4; allows for salt formulation.
LogP (Estimated)
~3.8
Requires organic solvents (DMSO) or surfactants for initial dissolution.
To guarantee reproducible data, the formulation strategy must be tailored to the experimental environment. For in vitro assays, maintaining the compound in a fully dissolved, un-ionized state within an aprotic solvent (DMSO) prevents precipitation. For in vivo applications, direct suspension of the free acid often leads to erratic pharmacokinetic absorption. Converting the compound to a sodium salt disrupts the crystal lattice energy, drastically improving thermodynamic solubility in aqueous vehicles[5].
Fig 2. Formulation workflow for in vitro and in vivo biological applications.
Table 2: Formulation Matrix for Biological Assays
Assay Type
Recommended Vehicle
Max Final Concentration
Storage Conditions
Biochemical (Cell-Free)
100% DMSO (Stock) -> Buffer
10 mM (Stock) / 10 µM (Assay)
-20°C (Stock), avoid freeze-thaw
Cell Culture (In Vitro)
100% DMSO (Stock) -> Media
≤ 0.1% DMSO in final media
-20°C (Stock), prepare fresh media
Animal Dosing (In Vivo)
5% PEG400 / 95% Saline (Salt)
10 - 20 mg/kg dosing
4°C (Use within 24 hours)
Step-by-Step Experimental Protocols
Protocol A: Preparation of 10 mM In Vitro Master Stock
Causality: DMSO is an aprotic solvent that readily dissolves the lipophilic 2-arylquinoline core while preventing premature ionization of the carboxylic acid, ensuring long-term stability.
Weighing: Accurately weigh 3.14 mg of 6-Chloro-2-(2-methoxyphenyl)quinoline-4-carboxylic acid powder.
Dissolution: Add exactly 1.0 mL of anhydrous, cell-culture grade DMSO (≥99.9% purity).
Homogenization: Vortex for 30 seconds. If the solution is not entirely clear, sonicate in a water bath at room temperature for 2-5 minutes.
Validation: Inspect the vial against a dark background. The absence of particulate scattering confirms complete dissolution.
Storage: Aliquot into 50 µL single-use vials to prevent freeze-thaw degradation, which can cause irreversible precipitation of quinoline derivatives. Store at -20°C.
Protocol B: In Vivo Dosing Formulation (Sodium Salt Conversion)
Causality: To achieve high systemic exposure (oral bioavailability) without using toxic amounts of organic co-solvents, the free acid must be converted to a highly soluble sodium salt prior to administration.
Suspension: Suspend 31.4 mg of the compound (0.1 mmol) in 2 mL of absolute ethanol.
Basification: Slowly add 105 µL of 1.0 N NaOH (0.105 mmol, 1.05 equivalents) while stirring continuously.
Reaction: Stir at room temperature for 30 minutes. The cloudy suspension will transition into a clear solution as the sodium salt forms and dissolves.
Evaporation: Remove the ethanol under reduced pressure using a rotary evaporator until a dry white/off-white powder (the sodium salt) remains.
Reconstitution: Dissolve the resulting salt in 3.14 mL of sterile 0.9% saline (yielding a ~10 mg/mL dosing solution).
Validation: Check the pH of the final solution using a micro-pH probe; it should be between 7.5 and 8.2. If the pH drops below 7.0, the free acid may crash out of solution.
Causality: hDHODH couples the oxidation of dihydroorotate (DHO) to the reduction of ubiquinone (CoQ). Because reduced ubiquinone is colorless, a secondary electron acceptor, 2,6-dichloroindophenol (DCIP), is utilized. DCIP transitions from blue to colorless upon reduction, allowing real-time kinetic tracking of enzyme activity via absorbance at 600 nm.
Buffer Preparation: Prepare assay buffer containing 50 mM HEPES (pH 8.0), 150 mM KCl, 0.1% Triton X-100 (crucial for solubilizing the highly lipophilic CoQ), and 1 mM KCN (to inhibit background mitochondrial electron transport if using crude extracts).
Reagent Addition: In a 96-well clear-bottom plate, add 100 µL of assay buffer containing 50 µM CoQ10, 50 µM DCIP, and 10 nM recombinant hDHODH enzyme per well.
Compound Incubation: Pin-transfer or pipette 1 µL of the compound (from a serial dilution DMSO plate) into the wells. Incubate at 25°C for 10 minutes to allow equilibrium binding at the ubiquinone site.
Reaction Initiation: Add 10 µL of 5 mM L-dihydroorotate (DHO) to initiate the reaction.
Kinetic Readout: Immediately read the absorbance at 600 nm every 30 seconds for 10 minutes using a microplate reader.
Validation: Include a positive control (e.g., Brequinar sodium) and a negative vehicle control (1% DMSO). The IC₅₀ is calculated from the initial linear velocity of DCIP reduction.
Application Notes and Protocols: Investigating 6-Chloro-2-(2-methoxyphenyl)quinoline-4-carboxylic Acid as a Novel Anti-leishmanial Agent
Introduction Leishmaniasis, a neglected tropical disease caused by protozoan parasites of the Leishmania genus, continues to pose a significant global health challenge.[1] The limitations of current therapies, including...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
Leishmaniasis, a neglected tropical disease caused by protozoan parasites of the Leishmania genus, continues to pose a significant global health challenge.[1] The limitations of current therapies, including high toxicity, emerging drug resistance, and parenteral administration, underscore the urgent need for novel, effective, and safer anti-leishmanial agents.[2][3][4] Quinoline-containing compounds have historically demonstrated a broad spectrum of biological activities, including potent anti-parasitic effects.[2][3][5] Notably, derivatives of quinoline-4-carboxylic acid have emerged as a promising scaffold for the development of new anti-leishmanial drugs.[1][3][6][7]
This document provides a comprehensive guide for researchers investigating the therapeutic potential of 6-Chloro-2-(2-methoxyphenyl)quinoline-4-carboxylic acid against Leishmania parasites. While direct studies on this specific molecule are not yet prevalent in published literature, this guide synthesizes established methodologies and insights from research on structurally related quinoline derivatives to propose a robust framework for its evaluation.
The Rationale for Investigating 6-Chloro-2-(2-methoxyphenyl)quinoline-4-carboxylic Acid
The selection of this compound for anti-leishmanial screening is based on the following rationale:
The Quinoline Core: The quinoline scaffold is a well-established pharmacophore with known anti-leishmanial properties.[2][3][5]
Carboxylic Acid Moiety at Position 4: This functional group has been shown to be important for the anti-leishmanial activity of several quinoline derivatives.[1][3]
Substitutions at Positions 2 and 6: The nature and position of substituents on the quinoline ring can significantly influence biological activity. The 2-methoxyphenyl group and the 6-chloro substituent are hypothesized to modulate the compound's efficacy, selectivity, and pharmacokinetic properties.
Proposed Mechanism of Action
Based on studies of related quinoline derivatives, the anti-leishmanial activity of 6-Chloro-2-(2-methoxyphenyl)quinoline-4-carboxylic acid may involve a multi-pronged attack on the parasite's biology. Two primary putative mechanisms are:
Induction of Oxidative Stress: Several quinoline derivatives have been shown to induce the generation of reactive oxygen species (ROS) within the parasite, leading to mitochondrial dysfunction and apoptosis-like cell death.[2][8]
Inhibition of N-myristoyltransferase (NMT): In silico studies have identified Leishmania N-myristoyltransferase (NMT) as a potential high-affinity target for 2-aryl-quinoline-4-carboxylic acid derivatives.[3][9] NMT is a crucial enzyme for the survival and virulence of the parasite, making it an attractive drug target.
The following diagram illustrates the proposed signaling pathways targeted by the compound.
Caption: Proposed dual mechanism of action of the quinoline compound.
Experimental Protocols
The following protocols provide a step-by-step guide for the comprehensive evaluation of 6-Chloro-2-(2-methoxyphenyl)quinoline-4-carboxylic acid.
Part 1: In Vitro Efficacy and Cytotoxicity Assessment
This section details the assays to determine the compound's activity against both the promastigote (extracellular) and amastigote (intracellular) stages of the Leishmania parasite, as well as its toxicity to host cells.
Protocol 1.1: Anti-promastigote Activity Assay
This assay evaluates the direct effect of the compound on the viability of Leishmania promastigotes.
Materials:
Leishmania species (e.g., L. donovani, L. infantum, L. major) promastigotes in logarithmic growth phase.
Complete culture medium (e.g., M199 or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics.[10]
6-Chloro-2-(2-methoxyphenyl)quinoline-4-carboxylic acid stock solution (in DMSO).
Resazurin sodium salt solution (e.g., AlamarBlue®).
96-well flat-bottom sterile microplates.
Positive control (e.g., Amphotericin B).
Negative control (medium with DMSO, final concentration ≤1%).
Procedure:
Harvest logarithmic phase promastigotes and adjust the concentration to 1 x 10^6 cells/mL in complete culture medium.
Dispense 100 µL of the parasite suspension into each well of a 96-well plate.
Prepare serial dilutions of the test compound and add 100 µL to the respective wells in triplicate.
Incubate the plate at the appropriate temperature for the Leishmania species (e.g., 26°C for L. donovani) for 72 hours.[10]
Add 20 µL of Resazurin solution to each well and incubate for another 4-6 hours.[10]
Measure the fluorescence (560 nm excitation / 590 nm emission) or absorbance (570 nm and 600 nm) using a microplate reader.[10]
Calculate the 50% inhibitory concentration (IC50) by fitting the data to a dose-response curve.[10]
This assay assesses the compound's ability to kill the clinically relevant intracellular amastigote form of the parasite within host macrophages.
Materials:
Macrophage cell line (e.g., J774A.1, THP-1) or primary macrophages.
Leishmania species stationary phase promastigotes.
Complete culture medium for macrophages (e.g., RPMI-1640 with 10% FBS).
Test compound, positive and negative controls.
Giemsa stain or a fluorescent DNA dye (e.g., DAPI).
16-well chamber slides or 96-well plates.
Procedure:
Seed macrophages (e.g., 5 x 10^4 cells/well) in a suitable plate and allow them to adhere overnight at 37°C with 5% CO₂.[11]
Infect the adherent macrophages with stationary phase promastigotes at a parasite-to-macrophage ratio of 10:1 or 15:1.[11]
Incubate for 24 hours to allow for phagocytosis and transformation into amastigotes.
Gently wash the wells with pre-warmed medium to remove extracellular parasites.[10]
Add fresh medium containing serial dilutions of the test compound and controls.
Incubate for an additional 72 hours at 37°C with 5% CO₂.[10]
Fix the cells with methanol, stain with Giemsa, and count the number of amastigotes per 100 macrophages using a light microscope.[10][12]
Calculate the IC50 value.
Protocol 1.3: Host Cell Cytotoxicity Assay
This assay is crucial to determine the selectivity of the compound for the parasite over host cells.
Materials:
Macrophage cell line used in the anti-amastigote assay.
Complete culture medium for macrophages.
Test compound, positive control (e.g., doxorubicin), and negative control.
Resazurin solution or MTT reagent.
96-well plates.
Procedure:
Seed macrophages in a 96-well plate at the same density as the anti-amastigote assay.
Add serial dilutions of the test compound, identical to the concentrations used in the anti-leishmanial assays.[10]
Incubate the plate under the same conditions as the intracellular assay (e.g., 72 hours at 37°C with 5% CO₂).[10]
Assess cell viability using Resazurin or MTT assay.[13]
Calculate the 50% cytotoxic concentration (CC50).
Determine the Selectivity Index (SI) using the formula: SI = CC50 / IC50 (amastigote) . A higher SI value indicates greater selectivity.
The following diagram illustrates the in vitro experimental workflow.
Caption: Workflow for in vitro efficacy and cytotoxicity testing.
Part 2: In Vivo Efficacy Assessment in a Murine Model
This section describes a murine model of cutaneous or visceral leishmaniasis to evaluate the in vivo efficacy of the test compound.[14][15]
Protocol 2.1: Murine Model of Leishmaniasis
Materials:
BALB/c mice (6-8 weeks old).
Leishmania species (e.g., L. major for cutaneous, L. donovani for visceral).
Test compound formulated for in vivo administration (e.g., oral gavage, intraperitoneal injection).
Positive control drug (e.g., miltefosine for oral, Glucantime for injection).
Vehicle control.
Calipers for lesion measurement (cutaneous model).
Equipment for tissue homogenization and parasite quantification (limiting dilution assay).
Procedure:
Infection:
Cutaneous Model: Inject 1 x 10^5 to 1 x 10^7 stationary-phase L. major promastigotes subcutaneously into the footpad or ear dermis of BALB/c mice.[15][16]
Visceral Model: Inject 1 x 10^8 stationary-phase L. donovani or L. infantum promastigotes intraperitoneally or intravenously into BALB/c mice.[17]
Treatment:
Allow the infection to establish (e.g., 2-4 weeks for cutaneous lesions to appear, or a set time for visceral infection).
Randomly assign mice to treatment groups (vehicle control, positive control, and different doses of the test compound).
Administer the treatments daily or as per the designed regimen for a specified duration (e.g., 14-28 days).
Monitoring and Endpoint Analysis:
Cutaneous Model: Measure the lesion size (e.g., footpad thickness) weekly using calipers.[15]
Visceral Model: Monitor body weight and clinical signs of disease.
At the end of the treatment period, euthanize the mice and harvest relevant tissues (footpad/ear for cutaneous; liver and spleen for visceral).
Determine the parasite burden in the harvested tissues using a limiting dilution assay.[18]
Data Presentation and Interpretation
All quantitative data should be summarized in clearly structured tables for easy comparison.
Table 1: In Vitro Activity and Cytotoxicity of 6-Chloro-2-(2-methoxyphenyl)quinoline-4-carboxylic acid
Compound
IC50 Promastigote (µM)
IC50 Amastigote (µM)
CC50 Macrophage (µM)
Selectivity Index (SI)
Test Compound
Value
Value
Value
Value
Amphotericin B
Value
Value
Value
Value
Table 2: In Vivo Efficacy in Murine Model of Leishmaniasis
This document provides a comprehensive framework for the pre-clinical evaluation of 6-Chloro-2-(2-methoxyphenyl)quinoline-4-carboxylic acid as a potential anti-leishmanial drug candidate. The proposed protocols are based on established and validated methods in the field of anti-parasitic drug discovery. By systematically assessing the in vitro and in vivo efficacy, cytotoxicity, and potential mechanism of action, researchers can generate the critical data needed to determine the therapeutic potential of this promising quinoline derivative.
References
Abdelwahid, M. A. S., Elsaman, T., Mohamed, M. S., Latif, S. A., Mukhtar, M. M., & Mohamed, M. A. (2019). Synthesis, Characterization, and Antileishmanial Activity of Certain Quinoline-4-carboxylic Acids. Journal of Chemistry, 2019, 1–9.
PubMed. (2016). Quinoline derivatives: Synthesis, leishmanicidal activity and involvement of mitochondrial oxidative stress as mechanism of action. Retrieved from [Link]
PubMed. (2022). Models for cytotoxicity screening of antileishmanial drugs: what has been done so far?. Retrieved from [Link]
Frontiers. (2025). In silico target identification and pharmacokinetic profiling of 2-aryl-quinoline-4-carboxylic acid derivatives as potential antileishmanial agents. Retrieved from [Link]
PubMed. (2025). In silico target identification and pharmacokinetic profiling of 2-aryl-quinoline-4-carboxylic acid derivatives as potential antileishmanial agents. Retrieved from [Link]
Bentham Science Publishers. (2025). Novel 2-Acetanilide 2-Arylquinoline-4-carboxylates as Antileishmanial Agents: From Prediction to In Vitro Activity/Toxicity. Retrieved from [Link]
ACS Publications. (2019). Synthesis, Biological Evaluation, Structure–Activity Relationship, and Mechanism of Action Studies of Quinoline–Metronidazole Derivatives Against Experimental Visceral Leishmaniasis. Journal of Medicinal Chemistry. Retrieved from [Link]
Springer Nature Experiments. (n.d.). Experimental Cutaneous Leishmaniasis: Mouse Models for Resolution of Inflammation Versus Chronicity of Disease. Retrieved from [Link]
PMC. (n.d.). Real-Time In Vivo Green Fluorescent Protein Imaging of a Murine Leishmaniasis Model as a New Tool for Leishmania Vaccine and Drug Discovery. Retrieved from [Link]
Bentham Science Publishers. (2025). Novel 2-Acetanilide 2-Arylquinoline-4-carboxylates as Antileishmanial Agents: From Prediction to In Vitro Activity/Toxicity. Retrieved from [Link]
PMC. (n.d.). Evolution of the Quinoline Scaffold for the Treatment of Leishmaniasis: A Structural Perspective. Retrieved from [Link]
PMC. (n.d.). In vitro Screening of Antileishmanial Activity of Natural Product Compounds: Determination of IC50, CC50 and SI Values. Retrieved from [Link]
Frontiers. (2025). Quinolines: the role of substitution site in antileishmanial activity. Retrieved from [Link]
MDPI. (2022). Metabolic Pathways of Leishmania Parasite: Source of Pertinent Drug Targets and Potent Drug Candidates. Retrieved from [Link]
Oxford Academic. (n.d.). Drug Cytotoxicity Assay for African Trypanosomes and Leishmania Species. The Journal of Infectious Diseases. Retrieved from [Link]
PMC. (n.d.). Leishmania: manipulation of signaling pathways to inhibit host cell apoptosis. Retrieved from [Link]
Frontiers. (n.d.). A Mouse Model of Ulcerative Cutaneous Leishmaniasis by Leishmania (Viannia) panamensis to Investigate Infection, Pathogenesis, Immunity, and Therapeutics. Retrieved from [Link]
Parasitology. (2021). Potential therapeutic targets shared between leishmaniasis and cancer. Retrieved from [Link]
ResearchGate. (n.d.). Synthesis and biological evaluation of new quinoline derivatives as antileishmanial and antitrypanosomal agents. Retrieved from [Link]
PMC. (n.d.). Drug targets in Leishmania. Retrieved from [Link]
Preprints.org. (2022). Metabolic pathways of Leishmania parasite: Source of pertinent drug targets and potent drug candidates. Retrieved from [Link]
PMC. (n.d.). Flow Cytometric Screening for Anti-Leishmanials in a Human Macrophage Cell Line. Retrieved from [Link]
MDPI. (2025). Impact of Marasmic Malnutrition on Visceral Leishmaniasis: Progression and Treatment Efficacy in a Murine Model. Retrieved from [Link]
DNDi. (n.d.). Development and validation of a novel Leishmania screening cascade. Retrieved from [Link]
ResearchGate. (n.d.). Murine cutaneous leishmaniasis model showing the in vivo effect of.... Retrieved from [Link]
PMC. (2023). In vitro Anti-Leishmanial Activities of Methanol Extract of Brucea antidysenterica J.F. Mill Seeds and Its Solvent Fractions. Retrieved from [Link]
Parasite. (2021). In vitro and in vivo antileishmanial activity of β-acetyl-digitoxin, a cardenolide of Digitalis lanata potentially useful to treat visceral leishmaniasis. Retrieved from [Link]
PLOS Neglected Tropical Diseases. (2010). Antileishmanial High-Throughput Drug Screening Reveals Drug Candidates with New Scaffolds. Retrieved from [Link]
PLOS ONE. (2019). In vitro activity and mode of action of phenolic compounds on Leishmania donovani. Retrieved from [Link]
ResearchGate. (2019). Synthesis, Characterization, and Antileishmanial Activity of Certain Quinoline-4-carboxylic Acids. Retrieved from [Link]
CABI Digital Library. (n.d.). Evaluation of the in vitro and in vivo antileishmanial activity of a chloroquinolin derivative against Leishmania species capable of causing tegumentary and visceral leishmaniasis. Retrieved from [Link]
ResearchGate. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. Retrieved from [Link]
PMC. (n.d.). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. Retrieved from [Link]
PMC. (2025). In silico target identification and pharmacokinetic profiling of 2-aryl-quinoline-4-carboxylic acid derivatives as potential antileishmanial agents. Retrieved from [Link]
NextSDS. (n.d.). 6-CHLORO-2-(2-METHOXYPHENYL)QUINOLINE-4-CARBOXYLIC ACID — Chemical Substance Information. Retrieved from [Link]
PMC. (n.d.). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Retrieved from [Link]
MDPI. (2006). Synthesis of 6-chloro-2-(propargyloxy)quinoline-4-carboxylic acid and propargyl 6-chloro-2-(propargyloxy)quinoline-4-carboxylate. Retrieved from [Link]
Technical Support Center: Synthesis of 6-Chloro-2-(2-methoxyphenyl)quinoline-4-carboxylic acid
This guide provides in-depth troubleshooting and practical advice for researchers, scientists, and drug development professionals engaged in the synthesis of 6-Chloro-2-(2-methoxyphenyl)quinoline-4-carboxylic acid. As a...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides in-depth troubleshooting and practical advice for researchers, scientists, and drug development professionals engaged in the synthesis of 6-Chloro-2-(2-methoxyphenyl)quinoline-4-carboxylic acid. As a Senior Application Scientist, my goal is to translate established chemical principles into actionable strategies to help you overcome common experimental hurdles and improve your synthesis yield.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing 6-Chloro-2-(2-methoxyphenyl)quinoline-4-carboxylic acid?
The most direct and widely employed method is the Pfitzinger reaction (also known as the Pfitzinger-Borsche reaction).[1][2] This reaction is a robust tool for constructing substituted quinoline-4-carboxylic acids. It involves the condensation of an isatin derivative with a carbonyl compound that has an α-methylene group, performed under basic conditions.[2][3] For the target molecule, this translates to the reaction between 5-chloroisatin and 2-methoxyacetophenone .
An alternative, though less direct for this specific substitution pattern, is the Doebner reaction , which involves a three-component condensation of an aniline, an aldehyde, and pyruvic acid.[4][5] However, the Pfitzinger approach is generally more convergent for this target.
Q2: Can you outline the reaction mechanism for the Pfitzinger synthesis of the target molecule?
Certainly. The mechanism proceeds through several well-defined steps, initiated by a strong base (typically potassium hydroxide).[1][2]
Isatin Ring Opening: The base hydrolyzes the amide bond within the 5-chloroisatin ring, opening it to form the potassium salt of a keto-acid (an aminophenylglyoxylate). This intermediate is usually not isolated.[1]
Condensation & Imine/Enamine Formation: The primary amine of the opened isatin intermediate condenses with the ketone group of 2-methoxyacetophenone to form an imine (Schiff base). This imine then tautomerizes to the more stable enamine isomer.[2]
Intramolecular Cyclization & Dehydration: The enamine undergoes an intramolecular cyclization (a Claisen-like condensation) where the enamine attacks the benzylic carbonyl group.[4] The resulting intermediate then dehydrates to form the aromatic quinoline ring, yielding the final product.[1]
Caption: Simplified workflow of the Pfitzinger reaction.
Troubleshooting Guide: Improving Synthesis Yield
This section addresses specific issues you may encounter during the synthesis.
Problem 1: Low or No Product Yield
Low yield is the most frequent challenge in Pfitzinger syntheses and can be attributed to several factors.[6]
Q: My reaction yields are consistently below 30%. What are the primary causes and how can I fix this?
A: Low yields often stem from suboptimal reaction conditions or reactant quality. Here is a systematic approach to troubleshooting:
Cause: Incomplete Isatin Ring Opening. The initial hydrolysis of 5-chloroisatin is critical. If this step is incomplete, the subsequent condensation cannot occur efficiently.
Solution: Pre-react the 5-chloroisatin with the base (e.g., KOH in ethanol/water) for a dedicated period (e.g., 1 hour) before adding the 2-methoxyacetophenone.[2][6] A distinct color change, often from orange/purple to a brown or dark solution, indicates the ring has opened.[2]
Cause: Suboptimal Base. The choice and concentration of the base are crucial. While potassium hydroxide (KOH) is common, its effectiveness can vary.
Solution: Conduct small-scale trials comparing KOH with sodium hydroxide (NaOH), as some substrates show significantly higher yields with NaOH.[6] Ensure the base is fully dissolved before adding the isatin. The molar ratio of base to isatin is also important; an excess is required, typically ranging from 3 to 4 equivalents.
Cause: Insufficient Reaction Time or Temperature. The Pfitzinger reaction can be slow, sometimes requiring extended reflux to proceed to completion.[7]
Solution: Monitor the reaction's progress using Thin Layer Chromatography (TLC). If starting material is still present after the standard reflux time (e.g., 24 hours), consider extending it.[2][8] While reflux in ethanol (approx. 79°C) is standard, ensure your heating mantle maintains a consistent and vigorous reflux.
Cause: Reactant Stoichiometry. An inappropriate ratio of reactants can leave starting materials unconsumed.
Solution: A slight excess of the ketone (2-methoxyacetophenone), typically 1.5 to 2.0 equivalents relative to 5-chloroisatin, is often used to drive the reaction to completion.[8] This helps ensure all the valuable isatin intermediate is consumed.
Problem 2: Formation of Tar or Resinous Byproducts
The strongly basic and high-temperature conditions of the Pfitzinger reaction can promote side reactions, leading to the formation of intractable tars.[8][9]
Q: My reaction mixture becomes a thick, dark tar, making product isolation nearly impossible. What causes this and how can it be prevented?
A: Tar formation is typically caused by the self-condensation of the ketone or polymerization of reaction intermediates under harsh conditions.[8]
Cause: Simultaneous Mixing of Reactants. Adding all reactants together at the start can exacerbate polymerization and self-condensation side reactions.[8]
Solution: Sequential Addition. The most effective strategy is a stepwise addition of reagents. First, prepare the basic solution, then add the 5-chloroisatin and allow it to fully react (ring-opening). Only then should you add the 2-methoxyacetophenone, preferably slowly or dropwise.[6] This controlled approach minimizes the concentration of reactive intermediates that can polymerize.
Cause: Overheating. Excessive temperatures can accelerate decomposition and tar formation.
Solution: Precise Temperature Control. Maintain a steady reflux temperature without aggressive overheating.[9] Use a temperature controller and ensure efficient stirring to distribute heat evenly.
Cause: Impure Starting Materials. Impurities in either the 5-chloroisatin or 2-methoxyacetophenone can act as catalysts for polymerization.
Solution: Verify Purity. Ensure the purity of your starting materials using techniques like NMR or melting point analysis before starting the reaction. Recrystallize if necessary.
Problem 3: Difficulties in Product Isolation and Purification
The desired product is a carboxylic acid, which allows for straightforward pH-based extraction, but challenges can still arise.
Q: I'm struggling to precipitate my product cleanly after acidification. What is the best work-up procedure?
A: A well-executed work-up is critical for both yield and purity.
Step 1: Solvent Removal & Basification. After the reaction is complete, cool the mixture and remove the bulk of the organic solvent (e.g., ethanol) using a rotary evaporator.[5] Add water to the residue to dissolve the potassium salt of your product. Make the solution strongly basic (pH > 10) with additional KOH or NaOH if necessary.
Step 2: Removal of Neutral Impurities. Extract the basic aqueous solution with a non-polar organic solvent like diethyl ether or ethyl acetate.[5] This crucial step removes any unreacted 2-methoxyacetophenone and other non-acidic impurities, which can otherwise co-precipitate with your product.
Step 3: Controlled Acidification. Cool the aqueous layer in an ice bath. Slowly add acid (e.g., acetic acid or dilute HCl) with vigorous stirring.[5][6] Monitor the pH. The product will precipitate as the solution becomes acidic. Aim for a final pH of around 4-5 for maximum precipitation.[5] Adding the acid too quickly can trap impurities.
Step 4: Isolation and Washing. Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water to remove any inorganic salts.[5] A final wash with a cold organic solvent (like a small amount of cold ethanol) can help remove residual organic impurities.[10]
Step 5: Recrystallization. For high purity, recrystallize the crude product from a suitable solvent system, such as ethanol or an ethanol/water mixture.[10]
Caption: Troubleshooting decision tree for the Pfitzinger synthesis.
Data Presentation: Effect of Reaction Parameters
The following table summarizes the impact of key variables on the reaction outcome. These are generalized trends, and optimal conditions should be determined empirically for your specific setup.
Parameter
Standard Condition
Variation
Expected Impact on Yield
Rationale & Citation
Base
3.0 eq. KOH
3.0 eq. NaOH
May Increase
Substrate-dependent; some studies report higher yields with NaOH.[6]
Reagent Addition
All at once
Sequential
Significant Increase
Minimizes polymerization and self-condensation of the ketone.[8]
Ketone Stoichiometry
1.1 eq.
1.5 - 2.0 eq.
Increase
Drives reaction to completion, consuming the isatin intermediate.[8]
Pre-reaction
None
1 hr Isatin + Base
Increase
Ensures complete ring-opening of the isatin before condensation.[2][6]
Work-up
Direct Acidification
Basic Wash First
Increase & Purity
Removes neutral impurities (e.g., unreacted ketone) before precipitation.[5]
Experimental Protocol: Pfitzinger Synthesis
This protocol provides a robust starting point. Modifications may be necessary based on your experimental observations.
Materials:
5-chloroisatin
2-methoxyacetophenone
Potassium hydroxide (KOH)
Absolute Ethanol
Deionized Water
Diethyl ether or Ethyl acetate
Acetic acid or 1M Hydrochloric acid
Procedure:
Preparation of Basic Solution: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve potassium hydroxide (3.0 eq.) in a mixture of absolute ethanol and a small amount of water.[2]
Isatin Ring Opening: Add 5-chloroisatin (1.0 eq.) to the basic solution. Stir the mixture at room temperature or with gentle warming for 1 hour. A color change from orange/purple to a dark brown solution should be observed.[2][6]
Addition of Ketone: Slowly add 2-methoxyacetophenone (1.5 eq.) to the reaction mixture.[2]
Reflux: Heat the mixture to a steady reflux (approx. 79°C for ethanol) and maintain this temperature with continuous stirring for 24 hours.[7]
Reaction Monitoring: Monitor the progress of the reaction by TLC (Thin Layer Chromatography), observing the consumption of the 5-chloroisatin spot.
Work-up - Solvent Removal: After the reaction is complete (as determined by TLC), cool the mixture to room temperature. Remove the bulk of the ethanol via rotary evaporation.[5]
Work-up - Extraction: Add water to the residue to dissolve the potassium salt of the product. Transfer the aqueous solution to a separatory funnel and wash with diethyl ether or ethyl acetate (2 x volume of aqueous layer) to remove unreacted ketone and other neutral impurities.[5]
Work-up - Precipitation: Cool the aqueous layer in an ice bath. With vigorous stirring, slowly acidify the solution with acetic acid or 1M HCl to a pH of approximately 4-5.[5] A solid precipitate should form.
Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with ample cold water, followed by a small amount of cold ethanol.
Drying & Purification: Dry the product under vacuum. For higher purity, recrystallize the crude solid from a suitable solvent such as ethanol.
Kar, D., et al. (2018). Synthesis of quinoline derivatives by a Döebner-von Miller reaction using a Ag(I)-exchanged Montmorillonite K10 catalyst. ResearchSpace@UKZN. [Link]
Slideshare. Doebner-Miller reaction and applications. [Link]
Yadav, V., et al. (2012). Application of pfitzinger reaction in the synthesis of indophenazino fused quinoline-4-carboxylic acid derivatives. Journal of Chemical and Pharmaceutical Research. [Link]
Synfacts. (2018). An Improved Pfitzinger Reaction for the Direct Synthesis of Quinoline-4-carboxylic Esters/Acids Mediated by TMSCl. [Link]
MDPI. Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. [Link]
ACS Publications. (2016). Synthesis of Quinolines: A Green Perspective. [Link]
Ramann, G. A., & Cowen, B. J. (2016). Recent Advances in Metal-Free Quinoline Synthesis. PMC. [Link]
ResearchGate. Scheme 1. Synthesis of 6-Chloro-2(4-Methoxyphenyl)-4-phenyl quinoline (Cl-MO-DPQ). [Link]
ACS Publications. Synthetic Routes to Quinoline Derivatives. [Link]
MDPI. (2023). Facile Synthesis of Quinolinecarboxylic Acid–Linked Covalent Organic Framework via One–Pot Reaction for Highly Efficient Removal of Water–Soluble Pollutants. [Link]
MDPI. (2006). Synthesis of 6-chloro-2-(propargyloxy)quinoline-4-carboxylic acid and propargyl 6-chloro-2-(propargyloxy)quinoline-4-carboxylate. [Link]
Copeland, R. A., et al. (2013). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. PMC. [Link]
ACS Publications. (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. [Link]
Google Patents.
European Patent Office. Process for the preparation of a quinoline carboxylic acid. [Link]
ResearchGate. The Pfitzinger Reaction. (Review). [Link]
NextSDS. 6-CHLORO-2-(2-METHOXYPHENYL)QUINOLINE-4-CARBOXYLIC ACID — Chemical Substance Information. [Link]
Chemistry & Biology Interface. (2015). Catalyst Free Synthesis of Some Novel Trimethoxy-Quinoline-4-Carboxylic Acid Derivatives. [Link]
Organic Chemistry Portal. Synthesis of quinolines. [Link]
Technical Support Center: Synthesis of Substituted Quinoline-4-Carboxylic Acids
Welcome to the technical support center for the synthesis of substituted quinoline-4-carboxylic acids. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth trouble...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for the synthesis of substituted quinoline-4-carboxylic acids. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the common challenges encountered during the synthesis of this important class of compounds. The quinoline-4-carboxylic acid scaffold is a privileged structure in medicinal chemistry, but its synthesis can be fraught with challenges ranging from low yields and side reactions to purification and solubility issues.[1] This resource is structured to provide not just protocols, but the underlying chemical reasoning to empower you to make informed decisions in your experimental work.
Section 1: Challenges in Core Synthetic Methodologies
The construction of the quinoline ring system is central to accessing these target molecules. Several named reactions are commonly employed, each with its own set of advantages and challenges. This section will address the most frequent issues encountered with the Pfitzinger, Doebner, and Gould-Jacobs reactions.
The Pfitzinger Reaction
The Pfitzinger reaction, a condensation of isatin with a carbonyl compound in the presence of a base, is a robust method for preparing a wide variety of substituted quinoline-4-carboxylic acids.[1][2] However, its success is highly dependent on reaction conditions and substrate choice.
Q1: My Pfitzinger reaction is resulting in a low yield or a complex mixture of byproducts. What are the likely causes?
A1: Low yields in the Pfitzinger reaction can often be attributed to several factors. Firstly, the reaction of isatin with a strong base to form the intermediate keto-acid is a critical step.[2] If this ring-opening is incomplete, unreacted isatin can lead to side reactions. Secondly, the choice of carbonyl compound is crucial. Aldehydes and ketones with acidic α-hydrogens can undergo self-condensation under the basic reaction conditions, leading to a complex mixture of products. Finally, the reaction temperature and time are critical parameters that need to be optimized for each specific set of reactants.
Q2: I am observing significant tar formation in my reaction mixture. How can I prevent this?
A2: Tar formation is a common issue, particularly when using aldehydes prone to polymerization in strong base. A modified procedure where the isatin is first completely ring-opened by reacting it with the base before the addition of the carbonyl compound can mitigate this.[3] This ensures that the isatin is fully converted to the reactive intermediate, minimizing side reactions. Additionally, careful control of the reaction temperature and gradual addition of the carbonyl component can help to suppress polymerization.
Q3: Can I use β-ketoesters as the carbonyl component in the Pfitzinger reaction?
A3: While β-ketoesters can be used, they can present challenges. One documented attempt using ethyl acetoacetate resulted in a complete failure of the reaction, with no desired product recovered.[3] The reasons for this can be complex, including potential side reactions of the β-ketoester under the strongly basic conditions. It is advisable to conduct small-scale pilot reactions when exploring non-traditional carbonyl partners.
Troubleshooting Guide: Pfitzinger Reaction
Problem
Potential Cause
Suggested Solution
Low or No Product Yield
Incomplete ring-opening of isatin.
Pre-react isatin with the base (e.g., KOH in ethanol/water) for a period before adding the carbonyl compound to ensure complete formation of the keto-acid intermediate.[1][3]
Decomposition of the carbonyl compound.
Add the carbonyl compound slowly to the reaction mixture at a controlled temperature to minimize self-condensation and polymerization.
Suboptimal reaction temperature.
Experiment with a temperature gradient to find the optimal condition for your specific substrates. Refluxing in ethanol (around 79°C) is a common starting point.[1]
Formation of Insoluble Byproducts
Precipitation of potassium salts.
After the reaction, the addition of water is often necessary to dissolve the potassium salt of the product before acidification.[1]
Difficulty in Product Isolation
Product remains in the aqueous layer after acidification.
Ensure the pH is adjusted to the isoelectric point of the carboxylic acid (typically pH 4-6) to maximize precipitation.[4][5] Cooling the solution in an ice bath can also aid precipitation.
Experimental Protocol: A General Procedure for the Pfitzinger Reaction
Preparation of the Isatin Solution: In a round-bottom flask, dissolve potassium hydroxide in a mixture of water and absolute ethanol. Add the isatin and stir at room temperature for approximately one hour, during which the color should change from purple to brown, indicating the ring-opening of the isatin.[1]
Addition of the Carbonyl Compound: Gradually add the desired ketone or aldehyde to the reaction mixture.
Reaction: Heat the mixture to reflux and maintain this temperature with continuous stirring for several hours. Monitor the reaction progress using thin-layer chromatography (TLC).
Work-up: After the reaction is complete, cool the mixture to room temperature. Add distilled water to dissolve the potassium salt of the product. Extract with a non-polar solvent like diethyl ether to remove any unreacted carbonyl compound.
Precipitation: Cool the aqueous layer in an ice bath and carefully acidify with dilute hydrochloric or acetic acid to a pH of 4-5 to precipitate the quinoline-4-carboxylic acid.
Isolation and Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry in a vacuum oven.[1]
The Doebner Reaction
The Doebner reaction is a three-component reaction involving an aniline, an aldehyde, and pyruvic acid to yield quinoline-4-carboxylic acids.[6][7] While versatile, it is known to be sensitive to the electronic nature of the aniline substrate.
Q1: My Doebner reaction with an electron-deficient aniline is giving a very low yield. Why is this and how can it be improved?
A1: Historically, anilines with electron-withdrawing groups have been reported to give low yields in the conventional Doebner reaction.[6][8] This is due to the decreased nucleophilicity of the aniline, which hinders the initial imine formation with the aldehyde. Recent modifications, such as the Doebner hydrogen-transfer reaction, have been developed to improve yields for these challenging substrates.[8][9] The use of specific Lewis acid catalysts, such as BF₃·THF, has also been shown to be effective.[6]
Q2: What are the common side reactions in the Doebner synthesis?
A2: A common side reaction is the formation of a reduced imine from the aniline and aldehyde.[6] Depending on the substrate, alternative cyclization pathways can also lead to the formation of undesired isomers. For example, with certain aminopyridines, cyclization may occur at the amino group instead of the aromatic ring.[6] Polymerization of the aldehyde under acidic conditions can also be a significant issue.
Troubleshooting Guide: Doebner Reaction
Problem
Potential Cause
Suggested Solution
Low Yield with Electron-Deficient Anilines
Low nucleophilicity of the aniline.
Employ a modified Doebner hydrogen-transfer protocol or screen Lewis acid catalysts like BF₃·THF.[6][8]
Formation of Isomeric Impurities
Alternative cyclization pathways.
Careful selection of starting materials and reaction conditions is key. The regioselectivity can sometimes be influenced by the choice of acid catalyst and solvent.
Polymerization of Reactants
Harsh acidic conditions.
Use milder reaction conditions, such as a less concentrated acid or a lower temperature. Gradual addition of the aldehyde can also be beneficial.
The Gould-Jacobs Reaction
The Gould-Jacobs reaction involves the condensation of an aniline with an alkoxymethylenemalonic ester, followed by cyclization, saponification, and decarboxylation to produce 4-hydroxyquinoline derivatives, which are tautomers of quinolin-4-ones.[10][11][12]
Q1: What are the key steps in the Gould-Jacobs reaction, and where do problems typically arise?
A1: The Gould-Jacobs reaction is a multi-step sequence: 1) condensation of the aniline with the malonic ester derivative, 2) thermal cyclization to form the 4-hydroxy-3-carboalkoxyquinoline, 3) saponification of the ester to the carboxylic acid, and 4) decarboxylation to the final 4-hydroxyquinoline.[10][13] Problems can arise at each stage. The initial condensation can be sluggish with less nucleophilic anilines. The thermal cyclization often requires high temperatures, which can lead to degradation. Saponification and decarboxylation conditions must be carefully controlled to avoid side reactions.
Q2: Are there milder alternatives to the high-temperature cyclization step?
A2: The high temperatures required for the thermal cyclization can be a significant drawback. The use of high-boiling point solvents like diphenyl ether is common.[14] Microwave irradiation has been explored as a way to accelerate the reaction and potentially use lower temperatures.[10] Additionally, various acid catalysts have been employed to facilitate the cyclization under milder conditions.[14]
Section 2: Post-Synthesis Challenges
Successfully synthesizing the crude quinoline-4-carboxylic acid is often only half the battle. Purification, characterization, and overcoming solubility issues are common downstream hurdles.
Purification and Characterization
Frequently Asked Questions (FAQs): Purification and Characterization
Q1: My crude product is difficult to purify by column chromatography. What are some alternative purification strategies?
A1: Quinoline-4-carboxylic acids can be challenging to purify by silica gel chromatography due to their acidic nature and potential for strong binding to the stationary phase. Recrystallization is often a more effective method.[4] If the product is sufficiently soluble in a suitable solvent system, this can provide highly pure material. Alternatively, if the compound is intended for biological testing, purification via preparative HPLC is a common approach.
Q2: What are the characteristic spectroscopic signatures I should look for to confirm the structure of my quinoline-4-carboxylic acid?
A2:
¹H NMR: Expect to see signals in the aromatic region corresponding to the protons on the quinoline ring system. The chemical shifts will be influenced by the substituents. The carboxylic acid proton is often broad and may be difficult to observe, or it may exchange with residual water in the NMR solvent.
¹³C NMR: The carbonyl carbon of the carboxylic acid will typically appear at a downfield chemical shift (around 165-175 ppm). The carbons of the quinoline ring will have characteristic shifts.
FTIR: Look for a broad O-H stretch from the carboxylic acid (typically in the range of 2500-3300 cm⁻¹) and a strong C=O stretch (around 1700-1730 cm⁻¹).[15]
Mass Spectrometry: The molecular ion peak (M+) should be observable. A common fragmentation pattern is the loss of the carboxylic acid group (-45 Da) to give an [M - COOH]⁺ fragment.[16]
Solubility Issues
A very common challenge with quinoline-4-carboxylic acid derivatives is their poor aqueous solubility, which can hinder their application in biological assays and drug development.[4][17]
The compound is a weak acid and is protonated at neutral or acidic pH.[4]
pH Adjustment: Increase the pH of the buffer to deprotonate the carboxylic acid, forming a more soluble carboxylate salt.[4][18]
High lipophilicity of the quinoline core and substituents.
Co-solvents: Prepare a stock solution in a water-miscible organic solvent like DMSO and add it dropwise to the aqueous buffer. Keep the final co-solvent concentration low (typically <1%) to avoid impacting the biological assay.[4]
Stable crystal lattice energy.
Salt Formation: Convert the carboxylic acid into a salt with a suitable base (e.g., sodium or potassium hydroxide) to significantly improve aqueous solubility.[4]
Poor dissolution rate.
Nanosuspension: For compounds that are poorly soluble in both aqueous and organic media, reducing the particle size to the nanometer range can increase the surface area and dissolution rate.[4]
Workflow for Addressing Solubility Issues
Caption: A decision-making workflow for troubleshooting poor aqueous solubility of quinoline-4-carboxylic acids.
Section 3: Visualization of a Key Synthetic Pathway
To further illustrate the concepts discussed, the following diagram outlines the general workflow for the Pfitzinger synthesis of quinoline-4-carboxylic acids.
Caption: A generalized experimental workflow for the Pfitzinger synthesis of substituted quinoline-4-carboxylic acids.
References
Parrish, J. P., et al. (2018). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry, 61(15), 6707-6725. Available at: [Link]
Ouchi, A., et al. (2023). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of Organic Chemistry, 88(18), 12935-12945. Available at: [Link]
Habib, O. M. O., et al. (1991). Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. Chemical Papers, 45(4), 519-525. Available at: [Link]
Bose, D. S., et al. (2010). Diversity-Oriented Synthesis of Quinolines via Friedländer Annulation Reaction under Mild Catalytic Conditions. Journal of Combinatorial Chemistry, 12(1), 100-110. Available at: [Link]
Bose, D. S., et al. (2010). Diversity-oriented Synthesis of Quinolines via Friedländer Annulation Reaction Under Mild Catalytic Conditions. Journal of Combinatorial Chemistry, 12(1), 100-110. Available at: [Link]
Wikipedia. (n.d.). Gould–Jacobs reaction. Retrieved from [Link]
Wikidoc. (2012). Gould-Jacobs reaction. Retrieved from [Link]
Arote, R. B., & Salunkhe, D. S. (2021). Advances in polymer based Friedlander quinoline synthesis. Turkish Journal of Chemistry, 45(1), 1-22. Available at: [Link]
Organic Chemistry Portal. (n.d.). Friedlaender Synthesis. Retrieved from [Link]
Wikipedia. (n.d.). Friedländer synthesis. Retrieved from [Link]
Wikipedia. (n.d.). Pfitzinger reaction. Retrieved from [Link]
Agustina, D., et al. (2023). Study of Antioxidant Activity of the Derivatives of Quinoline-4-carboxylic Acids by the Modification of Isatin via Pfitzinger Re. Makara Journal of Science, 27(2), 7. Available at: [Link]
Nycz, J. E., et al. (2020). Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives. Molecules, 25(9), 2095. Available at: [Link]
ResearchGate. (n.d.). Gould–Jacobs reaction | Request PDF. Retrieved from [Link]
Lahna, O., et al. (2022). RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. Moroccan Journal of Heterocyclic Chemistry, 21(2), 1-19. Available at: [Link]
Wolska, M., et al. (2025). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 30(1), 123. Available at: [Link]
Cambridge University Press & Assessment. (n.d.). Gould-Jacobs Reaction. Retrieved from [Link]
ResearchGate. (n.d.). Mass spectra of some 2-substituted derivatives of quinoline-4-carboxylic acids and their amides | Request PDF. Retrieved from [Link]
Journal of Chemical Health Risks. (2025). Exploring 2-(Furan-2-yl) Quinoline-4-Carboxylic Acid: Synthesis,Characterization, Biological and Electrochemical Analaysis. Retrieved from [Link]
Ouchi, A., et al. (2023). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of Organic Chemistry, 88(18), 12935-12945. Available at: [Link]
MDPI. (2023). Facile Synthesis of Quinolinecarboxylic Acid–Linked Covalent Organic Framework via One–Pot Reaction for Highly Efficient Removal of Water–Soluble Pollutants. Retrieved from [Link]
Baragaña, B., et al. (2016). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. Journal of Medicinal Chemistry, 59(21), 9674-9689. Available at: [Link]
Reddy, C. V., et al. (2006). Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters. The Journal of Organic Chemistry, 71(17), 6608-6611. Available at: [Link]
ResearchGate. (n.d.). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. Retrieved from [Link]
Sciencemadness Discussion Board. (2024). The Pfitzinger Reaction. Retrieved from [Link]
ResearchGate. (2018). What is the complete procedure for Doebner-von miller reaction ?. Retrieved from [Link]
IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Retrieved from [Link]
ResearchGate. (2013). (PDF) Pfitzinger Reaction in Synthesis of Bioactive Compounds - A Review. Retrieved from [Link]
Google Patents. (n.d.). CN102924374B - Preparation method for quinoline-4-carboxylic acid derivative.
European Patent Office. (n.d.). Process for the preparation of a quinoline carboxylic acid - EP 0351889 B1. Retrieved from [Link]
ResearchGate. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. Retrieved from [Link]
MDPI. (2024). Quinoline Hydroxyalkylations from Iron-Catalyzed, Visible-Light-Driven Decarboxylations. Retrieved from [Link]
Technical Support Center: Stability and Degradation Studies of 6-Chloro-2-(2-methoxyphenyl)quinoline-4-carboxylic acid
Introduction This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability and degradation of 6-Chloro-2-(2-methoxyphenyl)quinoline-4-carboxylic acid. Th...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability and degradation of 6-Chloro-2-(2-methoxyphenyl)quinoline-4-carboxylic acid. The information is presented in a question-and-answer format to address potential challenges during experimental studies.
Troubleshooting Guide
Question 1: My compound is showing significant degradation during my initial experiments. What are the likely causes?
Answer:
Based on the structure of 6-Chloro-2-(2-methoxyphenyl)quinoline-4-carboxylic acid, several factors could be contributing to its degradation. The primary suspects are photodegradation, hydrolysis, and oxidation.
Photodegradation: The quinoline and methoxyphenyl rings are chromophores that can absorb UV-Vis light, leading to photochemical reactions. Aromatic carboxylic acids are known to undergo photodegradation, which can be initiated by the transfer of an electron from the adsorbed compound to a solid matrix.[1]
Hydrolysis: The carboxylic acid group can participate in acid-base equilibria, and its salt form may have different stability. While the amide bond is generally stable, extreme pH conditions can lead to hydrolysis of other functional groups or catalyze degradation reactions.[2]
Oxidation: The methoxy group on the phenyl ring can be susceptible to oxidation.[3][4] The electron-donating nature of the methoxy group can activate the aromatic ring towards oxidative processes.[5]
Question 2: I'm observing unexpected peaks in my HPLC analysis after storing my compound in solution. How can I identify these degradation products?
Answer:
The appearance of new peaks in your chromatogram is a strong indication of degradation. A systematic approach is required to identify these products:
Forced Degradation Studies: Conduct forced degradation studies under controlled stress conditions (e.g., acid, base, oxidation, heat, light) to intentionally generate degradation products.[6][7] This will help in understanding the degradation pathways. The International Council for Harmonisation (ICH) guideline Q1A(R2) provides a framework for these studies.[8]
LC-MS/MS Analysis: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful tool for identifying unknown impurities and degradation products.[9][10] By comparing the mass spectra of the parent compound and the new peaks, you can determine the mass differences and propose potential structures for the degradants.
NMR Spectroscopy: For definitive structural elucidation of major degradation products, isolation followed by Nuclear Magnetic Resonance (NMR) spectroscopy is often necessary.[9]
Question 3: How can I improve the stability of my compound in solution for analytical testing?
Answer:
To minimize degradation during analysis, consider the following:
pH Control: Since the compound is a carboxylic acid, its solubility and stability will be pH-dependent. Buffer your solutions to a pH where the compound is most stable. This can be determined through a pH-stability profile study.
Light Protection: Protect your solutions from light by using amber vials or covering them with aluminum foil.[6]
Temperature Control: Store solutions at reduced temperatures (e.g., 2-8 °C) to slow down the rate of degradation. For long-term storage, consider freezing (-20 °C or below), but ensure the compound is stable to freeze-thaw cycles.
Inert Atmosphere: If oxidation is a concern, de-gas your solvents and store solutions under an inert atmosphere (e.g., nitrogen or argon).
Use of Antioxidants: In some cases, the addition of a small amount of an antioxidant may be necessary to prevent oxidative degradation.
Question 4: What are the best practices for conducting a formal stability study for this compound?
Answer:
A formal stability study should be designed to evaluate the quality of the drug substance over time under the influence of various environmental factors.[11][12] Key considerations include:
ICH Guidelines: Follow the ICH Q1A(R2) guidelines for stability testing of new drug substances.[8]
Storage Conditions: Test the compound under long-term (e.g., 25 °C/60% RH) and accelerated (e.g., 40 °C/75% RH) conditions.[12]
Testing Frequency: Define appropriate testing time points throughout the study.
Analytical Methods: Use validated stability-indicating analytical methods, such as HPLC, that can separate the parent compound from its degradation products.[9][13]
Parameters to Test: Monitor appearance, assay, degradation products, and any other critical quality attributes.
Frequently Asked Questions (FAQs)
Q1: What are the expected degradation pathways for this molecule?
A1: Based on its chemical structure, the following degradation pathways are plausible:
Photodegradation: Could involve reactions such as decarboxylation, hydroxylation of the aromatic rings, or cleavage of the methoxy group.[14][15]
Hydrolysis: Under harsh acidic or basic conditions, hydrolysis of the quinoline ring system or other susceptible bonds could occur, although quinolines are generally stable.[16]
Oxidation: The methoxy group could be oxidized to a formyl or carboxyl group. The electron-rich aromatic rings are also susceptible to oxidative attack, potentially leading to the formation of phenols or ring-opened products.[17][18] Hydroxylation is a common degradation pathway for quinolines.[19][20]
Q2: Which analytical techniques are most suitable for stability studies of this compound?
A2: A combination of techniques is recommended:
High-Performance Liquid Chromatography (HPLC): HPLC with UV or photodiode array (PDA) detection is the primary technique for separating and quantifying the parent compound and its degradation products.[9]
Mass Spectrometry (MS): Coupling HPLC with MS provides mass information for the identification of unknown degradants.[9][13]
UV-Visible Spectrophotometry: Can be used to monitor for changes in the chromophoric structure of the molecule.[21]
Nuclear Magnetic Resonance (NMR) Spectroscopy: Essential for the definitive structural elucidation of isolated degradation products.[9]
Q3: How do the substituents (chloro, methoxyphenyl) influence the stability of the quinoline-4-carboxylic acid core?
A3: The substituents play a significant role:
6-Chloro group: The electron-withdrawing nature of the chlorine atom can influence the electron density of the quinoline ring system, potentially affecting its susceptibility to certain reactions.
2-(2-methoxyphenyl) group: The methoxy group is an electron-donating group, which can activate the phenyl ring towards electrophilic attack and oxidation.[5] Its position on the phenyl ring can also create steric effects that might influence reactivity.
Q4: Are there any specific safety precautions I should take when handling this compound and its potential degradants?
A4: As with any new chemical entity, it is crucial to handle 6-Chloro-2-(2-methoxyphenyl)quinoline-4-carboxylic acid and its degradation products with care. Assume they are potentially toxic and handle them in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Review any available safety data sheets (SDS) for the compound or structurally related molecules.
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure for conducting forced degradation studies as recommended by ICH guidelines.[6][8]
Preparation of Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol, acetonitrile) at a known concentration (e.g., 1 mg/mL).
Stress Conditions:
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60 °C for 24 hours.
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and heat at 60 °C for 24 hours.
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.
Thermal Degradation: Expose the solid compound to 80 °C for 48 hours.
Photodegradation: Expose the solid compound and the solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
Sample Analysis: After the specified time, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration and analyze by a validated stability-indicating HPLC method.
Table 1: Example Data Summary for Forced Degradation
Stress Condition
% Degradation
Number of Degradants
Major Degradant (RT)
0.1 M HCl, 60°C, 24h
15.2
3
5.8 min
0.1 M NaOH, 60°C, 24h
8.5
2
4.2 min
3% H₂O₂, RT, 24h
21.7
4
7.1 min
80°C, 48h (Solid)
2.1
1
6.5 min
Photostability
35.4
5
8.3 min
Visualizations
Caption: Workflow for a forced degradation study.
Caption: Potential degradation pathways for the compound.
References
ResolveMass Laboratories. (2026, February 15). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects.
Milovac, N., Juretic, D., Kusic, H., Dermadi, J., & Loncaric Bozic, A. (2014). Photooxidative Degradation of Aromatic Carboxylic Acids in Water: Influence of Hydroxyl Substituents. Industrial & Engineering Chemistry Research.
Separation Science. (2025, March 24). Analytical Techniques In Stability Testing.
Alsante, K. M., Ando, A., Brown, R., Enas, J., Hata, T., Highuchi, T., & Ikeda, Y. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. ScienceDirect.
Prakash, O., Padiya, K. J., & Spey, S. E. (2005, July 30). Synthesis of Methoxy-Substituted Phenols by Peracid Oxidation of the Aromatic Ring. The Journal of Organic Chemistry.
ResearchGate. (n.d.). Photooxidative Degradation of Aromatic Carboxylic Acids in Water: Influence of Hydroxyl Substituents | Request PDF.
Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances.
ConnectSci. (2009, February 19). Synthesis of Quinoline Derivatives as 5-HT4 Receptor Ligands.
HunterLab. (2023, November 29). Keeping the Balance: Stability Testing in Pharmaceuticals with Spectral Analysis.
Arnold, D. R., & Du, X. (n.d.). The effect of meta- and para-methoxy substitution on the reactivity of the radical cations of arylalkenes and alkanes. Canadian Journal of Chemistry.
LCGC International. (2023, January 1). Analytical Methods to Determine the Stability of Biopharmaceutical Products.
Prakash, O., Padiya, K. J., & Spey, S. E. (2005, September 2). Synthesis of methoxy-substituted phenols by peracid oxidation of the aromatic ring. PubMed.
ICH. (2010, February 2). Q1A(R2) Guideline.
Lab Manager. (2025, May 6). Stability Testing of Pharmaceuticals: Procedures and Best Practices.
ResearchGate. (n.d.). Analytical Methods to Determine the Stability of Biopharmaceutical Products | Request PDF.
National Institutes of Health. (n.d.). Oxidation of chloroquine drug by ferrate: Kinetics, reaction mechanism and antibacterial activity. PMC.
National Institutes of Health. (2015, June 3). Effect of Methoxy Substituents on the Activation Barriers of the Glutathione Peroxidase-Like Mechanism of an Aromatic Cyclic Seleninate. PMC.
SciSpace. (2016, December 14). Forced Degradation Studies.
American Chemical Society. (2005, July 30). Synthesis of Methoxy-Substituted Phenols by Peracid Oxidation of the Aromatic Ring.
ResearchGate. (2025, August 6). Photodegradation of carboxylic acids on Al2O3 and SiO2 nanoparticles.
The Royal Society of Chemistry. (2023, January 26). Kinetics of the nitrate-mediated photooxidation of monocarboxylic acids in the aqueous phase.
American Chemical Society. (2023, January 3). Synthesis of Quinoline-2-thiones by Selective Deoxygenative C–H/C–S Functionalization of Quinoline N-Oxides with Thiourea.
Johansen, S. S., Arvin, E., Mosbæk, H., & Hansen, A. B. (n.d.). Degradation pathway of quinolines in a biofilm system under denitrifying conditions. Water Science and Technology.
ResearchGate. (2025, September 24). (PDF) Efficient degradation of chloroquine drug by electro-Fenton oxidation: Effects of operating conditions and degradation mechanism.
National Institutes of Health. (n.d.). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. PMC.
UI Scholars Hub. (2023, June 2). Study of Antioxidant Activity of the Derivatives of Quinoline-4-carboxylic Acids by the Modification of Isatin via Pfitzinger Re.
National Institutes of Health. (n.d.). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. PMC.
National Institutes of Health. (n.d.). Acyl Radicals from Aromatic Carboxylic Acids by Means of Visible-Light Photoredox Catalysis. PMC.
National Institutes of Health. (n.d.). Synthesis of Quinoline and Dihydroquinoline Embelin Derivatives as Cardioprotective Agents. PMC.
ResearchGate. (n.d.). Possible degradation pathway of quinoline. Reprinted with permission....
American Chemical Society. (2018, May 4). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase.
ResearchGate. (n.d.). Pathway proposed for the degradation of quinoline: (1) 2-oxo-1,2-dihydroquinoline.
BenchChem. (2025). Addressing solubility problems with quinoline-4-carboxylic acid derivatives.
SciSpace. (n.d.). Quinolines: Novel synthesis and derivatives of heterocyclic bioactive agents.
ResearchGate. (2017, March 19). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review.
Technical Support Center: Optimization of Reaction Conditions for Pfitzinger and Doebner Quinolines Syntheses
Welcome to the Technical Support Center for quinoline synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing the Pfitzinger and Doebner reactions to constru...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for quinoline synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing the Pfitzinger and Doebner reactions to construct quinoline scaffolds. As a Senior Application Scientist, my goal is to provide you with not just protocols, but a deeper understanding of the reaction mechanisms and the rationale behind optimizing experimental conditions. This resource is built on a foundation of scientific literature and practical experience to help you troubleshoot common issues and enhance the efficiency and success of your syntheses.
Overview of Pfitzinger and Doebner Syntheses
The Pfitzinger and Doebner reactions are classical methods for the synthesis of quinoline-4-carboxylic acids, also known as cinchoninic acids. These reactions are valued for their ability to generate a wide range of substituted quinolines, which are important structural motifs in many biologically active compounds.[1][2][3]
Pfitzinger Reaction: This reaction involves the condensation of isatin or its derivatives with a carbonyl compound containing an α-methylene group in the presence of a strong base.[4]
Doebner Reaction: This is a three-component reaction involving an aniline, an aldehyde, and pyruvic acid, typically under acidic conditions, to produce quinoline-4-carboxylic acids.[5][6][7]
While powerful, both syntheses can present challenges such as low yields, formation of side products, and difficult purifications.[8] This guide will address these issues in a practical, question-and-answer format.
Pfitzinger Synthesis: Troubleshooting and FAQs
The Pfitzinger reaction is a robust method for synthesizing quinoline-4-carboxylic acids from isatins.[1][2] However, its reliance on strong bases and the nature of the intermediates can lead to several common problems.
Frequently Asked Questions (FAQs)
Q1: What is the most common reason for low yields in the Pfitzinger synthesis?
A1: Low product yield is a frequent challenge and can stem from several factors.[8] One of the primary causes is the suboptimal choice or concentration of the base. While strong bases like potassium hydroxide (KOH) or sodium hydroxide (NaOH) are necessary to hydrolyze the amide bond in isatin, they can also promote undesired side reactions.[8][9] Additionally, some starting materials, like oxaloacetate, are prone to decomposition in strongly alkaline solutions, especially at elevated temperatures.[8]
Q2: I'm observing a significant amount of tar or resinous material in my reaction flask. What causes this and how can I prevent it?
A2: Tar formation is a well-known issue in the Pfitzinger reaction.[8] It is often a result of self-condensation of the isatin or the carbonyl compound under the strongly basic conditions.[10] Polymerization of reactive intermediates can also contribute to this problem. Mixing all reactants together from the start can worsen this issue.[10]
Q3: My reaction seems to stall, and I'm left with a large amount of unreacted isatin. How can I drive the reaction to completion?
A3: Incomplete conversion of isatin is a common hurdle.[10] To improve conversion, consider the following:
Increase the excess of the carbonyl compound: Using a larger excess of the ketone or aldehyde can shift the equilibrium towards the product, thereby consuming more of the isatin.[10]
Optimize the base concentration: The concentration of the base is critical for the initial ring-opening of isatin and the subsequent condensation. The optimal concentration may vary depending on the specific substrates.[10]
Troubleshooting Guide: Pfitzinger Synthesis
Problem
Potential Cause
Recommended Solution & Explanation
Low Product Yield
Suboptimal base selection or concentration.
While KOH is commonly used, some studies have shown that NaOH can lead to significantly higher yields for certain substrates. It is advisable to conduct small-scale trials to determine the optimal base and its concentration for your specific reaction.
Decomposition of starting materials.
If using sensitive substrates like oxaloacetate, consider milder reaction conditions or a slower addition of the base to control the exotherm and minimize decomposition.[8]
Premature precipitation of the product.
The product may precipitate out of solution before the reaction is complete, which can halt further conversion.[8] Ensure adequate solvent volume and vigorous stirring to maintain a homogeneous reaction mixture.
Tar/Resin Formation
Self-condensation of starting materials or polymerization of intermediates.
A stepwise addition of reagents is highly recommended. First, dissolve the isatin in the basic solution and allow the ring-opening to occur. Then, slowly add the carbonyl compound to the reaction mixture. This controlled addition minimizes the concentration of reactive species at any given time, thus reducing the likelihood of side reactions.[10]
Incomplete Conversion of Isatin
Insufficient excess of the carbonyl compound.
Use a 2-3 fold excess of the ketone or aldehyde to drive the reaction forward.[10]
Inefficient ring-opening of isatin.
Ensure the isatin is fully dissolved and has had sufficient time to react with the base before adding the carbonyl compound. A color change from purple to brown is often indicative of successful ring-opening.
Visualizing the Pfitzinger Reaction Workflow
Caption: Experimental workflow for the Pfitzinger synthesis of quinolines.
Doebner Synthesis: Troubleshooting and FAQs
The Doebner reaction offers a versatile route to quinoline-4-carboxylic acids through a three-component condensation.[5][7] While generally reliable, challenges can arise from the reactivity of the starting materials and intermediates.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions in the Doebner synthesis?
A1: The Doebner reaction can be accompanied by several side reactions. One of the most prevalent is the acid-catalyzed polymerization of the α,β-unsaturated carbonyl compound if it's formed in situ.[11] Additionally, the intermediate Schiff base can sometimes act as an oxidizing agent, leading to its own reduction and the formation of saturated or partially saturated quinoline derivatives as byproducts.[11]
Q2: My Doebner reaction is giving a very low yield, and I'm isolating a gummy, polymeric material. What is the likely cause?
A2: A low yield accompanied by the formation of a gummy or polymeric substance is a classic sign of the acid-catalyzed polymerization of the α,β-unsaturated carbonyl compound, especially when using substrates like crotonaldehyde or acrolein.[11] This side reaction consumes the starting material and leads to the formation of intractable tars.
Q3: How can I improve the yield when using anilines with electron-withdrawing groups?
A3: Anilines bearing strong electron-withdrawing groups are less nucleophilic and can be challenging substrates for the Doebner reaction, often resulting in low yields.[5][12] A modified approach, sometimes referred to as the "Doebner hydrogen-transfer reaction," has been developed to address this issue and has shown improved yields for these less reactive anilines.[5][12]
Troubleshooting Guide: Doebner Synthesis
Problem
Potential Cause
Recommended Solution & Explanation
Low Product Yield
Polymerization of the aldehyde.
A slow, dropwise addition of the aldehyde to the reaction mixture can help to maintain a low concentration of the reactive species and minimize polymerization.[13]
Low reactivity of the aniline.
For anilines with electron-withdrawing groups, consider using a modified Doebner protocol, such as the hydrogen-transfer variant, which has been shown to be more effective for these substrates.[12]
Formation of Polymeric Material/Tar
Acid-catalyzed polymerization of the α,β-unsaturated carbonyl.
The use of a biphasic solvent system can be highly effective. By sequestering the α,β-unsaturated carbonyl in an organic phase (e.g., toluene), its contact with the acid catalyst in the aqueous phase is limited, thereby reducing polymerization.[13]
Presence of Dihydroquinoline Impurities
Incomplete oxidation of the dihydroquinoline intermediate.
The Doebner reaction relies on an in-situ oxidation step. If this is incomplete, consider adding a mild oxidizing agent. The imine formed from a second molecule of aniline and the aldehyde can act as the oxidizing agent in a hydrogen transfer process.[5]
Visualizing the Doebner Reaction Pathway
Caption: Simplified reaction pathway for the Doebner synthesis.
Optimized Experimental Protocols
The following protocols are provided as a starting point and may require further optimization based on the specific substrates used.
Protocol 1: Optimized Pfitzinger Synthesis of Quinoline-4-Carboxylic Acids
This protocol incorporates a stepwise addition of reagents to minimize side reactions.[14]
Preparation of the Reaction Mixture: In a round-bottom flask equipped with a reflux condenser, dissolve potassium hydroxide (0.02 mol) in a mixture of water (1 mL) and absolute ethanol (40 mL).
Addition of Isatin: Add isatin (0.0075 mol) to the basic solution and stir the mixture at room temperature for 1 hour. A color change from purple to brown should be observed, indicating the ring-opening of isatin.[14]
Addition of Carbonyl Compound: Slowly add the appropriate ketone or aldehyde (0.015 mol, 2 equivalents) to the reaction mixture.
Reflux: Heat the reaction mixture under reflux for 13-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).[8]
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Pour the solution onto crushed ice.
Acidification: Carefully acidify the mixture with concentrated HCl or acetic acid to a pH of 1-4. The product will precipitate out of the solution.[8]
Isolation and Purification: Collect the solid precipitate by vacuum filtration. Wash the solid with cold water and dry it in a vacuum oven. The crude product can be further purified by recrystallization from a suitable solvent like ethanol or an ethanol/water mixture.[14]
Protocol 2: Optimized Doebner Synthesis of 2-Methylquinoline (Lepidine) using a Biphasic System
This protocol utilizes a biphasic system to reduce the polymerization of crotonaldehyde.[13]
Reaction Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a dropping funnel.
Charging Reactants: Add aniline (1.0 eq) and 6 M hydrochloric acid to the flask. Heat the mixture to reflux to form an aqueous solution of aniline hydrochloride. In the dropping funnel, prepare a solution of crotonaldehyde (1.2 eq) in toluene.
Controlled Addition: Add the crotonaldehyde solution dropwise to the refluxing aniline hydrochloride solution over a period of 1-2 hours.
Reflux: After the addition is complete, continue to reflux for an additional 4-6 hours, monitoring the reaction progress by TLC.
Work-up: Upon completion, cool the mixture to room temperature. Carefully neutralize the excess acid with a saturated sodium bicarbonate solution.
Extraction and Purification: Separate the organic layer and extract the aqueous layer with toluene or another suitable organic solvent (e.g., dichloromethane).[13] Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or distillation.[13]
Concluding Remarks
The Pfitzinger and Doebner syntheses are indispensable tools in the synthesis of quinoline derivatives. A thorough understanding of the reaction mechanisms and potential side reactions is crucial for successful optimization. By carefully controlling reaction parameters such as reagent stoichiometry, order of addition, temperature, and catalyst choice, researchers can significantly improve yields and simplify purification. This guide provides a foundation for troubleshooting and optimizing these classical reactions, empowering you to achieve your synthetic goals with greater efficiency and confidence.
References
Sangshetti, J. N., Zambare, A. S., Gonjari, I., & Shinde, D. B. (2014). Pfitzinger Reaction in Synthesis of Bioactive Compounds - A Review. Mini-Reviews in Organic Chemistry, 11(2), 225-250. [Link]
Pfitzinger Reaction in the Synthesis of Bioactive Compounds - A Review. (2014). Mini-Reviews in Organic Chemistry, 11(2). [Link]
The Pfitzinger Reaction. (Review). (n.d.). Scribd. [Link]
The Pfitzinger Reaction. (Review). (2004). Chemistry of Heterocyclic Compounds, 40(3), 257-294. [Link]
Pfitzinger reaction. (n.d.). In Wikipedia. Retrieved from [Link]
Doebner–Miller reaction. (n.d.). In Wikipedia. Retrieved from [Link]
Synthesis of quinoline derivatives by a Döebner-von Miller reaction using a Ag(I)-exchanged Montmorillonite K10 catalyst. (n.d.). ResearchSpace. [Link]
A High-Throughput Screening Method for Determining the Optimized Synthesis Conditions of Quinoxaline Derivatives Using Microdroplet Reaction. (2020). Frontiers in Chemistry. [Link]
Pfitzinger Quinoline Synthesis. (n.d.). Cambridge University Press & Assessment. [Link]
Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. (2023). The Journal of Organic Chemistry. [Link]
The Doebner modification of the Knoevenagel reaction. (n.d.). OpenBU. [Link]
Green Synthesis of Quinoline and Its Derivatives. (2025). International Journal of Pharmaceutical Sciences. [Link]
Synthesis & Characterization of Biologically Important Quinoline & It's Derivatives. (2025). IJFMR. [Link]
Recent Advances in Metal-Free Quinoline Synthesis. (2016). MDPI. [Link]
Synthesis of Isatine Derivatives Considering Pfitzinger Reaction Part I. (2015). International Journal of Science and Research (IJSR). [Link]
The Formation of Inherently Chiral Calix[15]quinolines by Doebner–Miller Reaction of Aldehydes and Aminocalixarenes. (2022). PMC. [Link]
Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters. (2006). The Journal of Organic Chemistry. [Link]
My first synthesis was not as efficient as I had hoped. 16% yield. (2020). Reddit. [Link]
Purification strategies for "6-Chloro-2-(2-methoxyphenyl)quinoline-4-carboxylic acid" from reaction byproducts
This technical support guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting strategies and frequently asked questions (FAQs) for the purification of "6-Chloro-2-(2-meth...
Author: BenchChem Technical Support Team. Date: March 2026
This technical support guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting strategies and frequently asked questions (FAQs) for the purification of "6-Chloro-2-(2-methoxyphenyl)quinoline-4-carboxylic acid." The information herein is designed to address common challenges encountered during the isolation and purification of this compound from reaction byproducts, ensuring the attainment of high-purity material essential for downstream applications.
Introduction: The Challenge of Purifying Substituted Quinolines
The synthesis of substituted quinoline-4-carboxylic acids, such as 6-Chloro-2-(2-methoxyphenyl)quinoline-4-carboxylic acid, often proceeds via classic named reactions like the Pfitzinger or Doebner-von Miller synthesis.[1][2] While effective, these reactions can generate a variety of byproducts, including regioisomers, unreacted starting materials, and polymeric tars.[3][4] The inherent basicity of the quinoline nitrogen and the acidic nature of the carboxylic acid group can further complicate purification, often leading to issues like streaking on silica gel chromatography and difficulty in crystallization.[5][6] This guide provides a systematic approach to overcoming these challenges.
Troubleshooting Guide: From Crude Product to Pure Compound
This section addresses specific issues that may arise during the purification process in a practical question-and-answer format.
Question 1: My crude product is a dark, sticky tar, and I'm struggling with initial workup. What's the cause and how can I proceed?
Answer: Tar formation is a frequent issue in quinoline syntheses like the Doebner-von Miller and Skraup reactions, often resulting from acid-catalyzed polymerization of intermediates or starting materials.[3][4]
Initial Remediation Strategy:
Acid-Base Extraction: This is the most effective first step to separate your basic quinoline product from neutral and acidic polymeric byproducts.[4]
Dissolve or suspend the crude tar in a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
Extract the organic layer with an aqueous acid solution (e.g., 1M HCl). Your target compound, being basic, will move into the aqueous phase as a hydrochloride salt.
Wash the acidic aqueous layer with fresh organic solvent to remove any remaining neutral impurities.
Basify the aqueous layer with a base (e.g., 1M NaOH or saturated NaHCO₃) to a pH of ~8-9 to precipitate the free base of your quinoline carboxylic acid.
Extract the product back into an organic solvent, wash with brine, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrate under reduced pressure.
This procedure should yield a significantly cleaner, albeit still potentially impure, solid or oil.
Question 2: After an initial workup, my product is an oil that refuses to crystallize. How can I induce solidification?
Answer: The failure of a compound to crystallize, a phenomenon known as "oiling out," can be due to residual impurities, the presence of a mixture of isomers, or the intrinsic properties of the compound.[6][7]
Strategies to Induce Crystallization:
Solvent Screening: A systematic approach to finding a suitable recrystallization solvent is crucial.[7] Given the molecule's structure, a combination of polar and non-polar characteristics is expected.
Single Solvent Systems: Test solvents of varying polarities such as ethanol, isopropanol, ethyl acetate, and toluene. A good solvent will dissolve the compound when hot but have poor solubility when cold.[7]
Binary Solvent Systems: This is often more effective. Dissolve the oil in a "good" solvent (e.g., ethanol, acetone) at an elevated temperature and then slowly add a "poor" solvent (e.g., water, hexane) dropwise until persistent turbidity is observed. Then, allow the solution to cool slowly.[6][7]
Salt Formation: Converting the basic quinoline to a crystalline salt can be a robust method for purification and solidification.[6]
Dissolve the oil in a solvent like isopropanol or ether.
Add a solution of HCl in the same or a miscible solvent to precipitate the hydrochloride salt.[6]
The purified salt can be collected by filtration and, if necessary, the free base can be regenerated by treatment with a base.[6]
Below is a decision-making workflow for tackling an oily product:
Caption: Troubleshooting workflow for an oily product.
Question 3: My TLC analysis shows my product streaking badly on silica gel, making chromatographic purification difficult. What should I do?
Answer: Streaking of quinolines on silica gel is a common problem due to the strong interaction between the basic quinoline nitrogen and the acidic silanol groups of the stationary phase.[5]
Solutions for Improved Chromatographic Separation:
Incorporate a Basic Modifier: The most common and effective solution is to add a small amount of a basic modifier to your mobile phase to neutralize the acidic sites on the silica.[5]
Triethylamine (NEt₃): Add 0.5-2% triethylamine to your eluent system. For example, a 9:1 Hexane:Ethyl Acetate mobile phase can be modified to 9:1:0.1 Hexane:Ethyl Acetate:NEt₃.
Ammonia: A 7N solution of ammonia in methanol can also be used as an additive.[5]
Switch to an Alternative Stationary Phase:
Alumina (Basic or Neutral): Alumina is a good alternative for the purification of basic compounds.[5]
Reverse-Phase Silica (C18): If streaking persists, your compound may be better suited for reverse-phase chromatography, where separation is based on hydrophobicity.[5] A typical mobile phase would be a gradient of methanol/water or acetonitrile/water.
Question 4: My NMR spectrum indicates the presence of a persistent impurity with a similar structure. How can I achieve high purity (>98%)?
Answer: When dealing with closely related impurities, such as regioisomers, high-resolution purification techniques are often necessary.
Advanced Purification Strategies:
Preparative High-Performance Liquid Chromatography (Prep-HPLC): This technique offers significantly higher resolving power than standard column chromatography. Both normal-phase and reverse-phase Prep-HPLC can be employed.[5]
Recrystallization from a Different Solvent System: If initial recrystallization attempts failed to remove the impurity, it's likely that the impurity has similar solubility properties in that specific solvent. Experiment with a wider range of solvents or binary/tertiary solvent systems.[7]
Frequently Asked Questions (FAQs)
Q1: What are the most likely byproducts in the synthesis of 6-Chloro-2-(2-methoxyphenyl)quinoline-4-carboxylic acid?
A1: The byproducts will depend on the synthetic route. For a Pfitzinger-type reaction starting from 5-chloroisatin and 1-(2-methoxyphenyl)ethan-1-one, potential byproducts include unreacted starting materials and potentially small amounts of isomers if the cyclization is not perfectly regioselective.[1][8] In Doebner-von Miller type syntheses, byproducts can include products from self-condensation of carbonyl compounds and various isomers.[3][9]
Q2: What is a good starting point for a recrystallization solvent for this compound?
A2: Given the aromatic and polar functionalities, a good starting point for recrystallization would be polar protic solvents or mixtures. Consider the following:
Ethanol or Isopropanol: Often effective for compounds with both aromatic and polar groups.
N,N-Dimethylformamide (DMF) / Water: Dissolve the compound in a minimal amount of hot DMF and then slowly add water until turbidity appears.[10][11]
Acetic Acid / Water: Similar to the DMF/water system, acetic acid can be a good solvent for quinoline carboxylic acids.
The following table can be used to guide your solvent screening experiments.
Solvent Class
Example Solvents
Expected Solubility of Target Compound
Potential for Impurity Removal
Alcohols
Ethanol, Isopropanol
Good solubility when hot, poor when cold
Effective for removing less polar byproducts.
Ketones
Acetone
Moderate to good solubility
Can be used in binary systems with anti-solvents like hexane.
Esters
Ethyl Acetate
Moderate solubility
Good for removing more polar impurities.
Aromatic
Toluene
Moderate solubility when hot
Can be effective for rigid, aromatic systems.
Amides
DMF, DMAc
High solubility
Useful for dissolving intractable material before adding an anti-solvent.[10][11]
Acids
Acetic Acid
Good solubility
Often used for quinoline carboxylic acids.
Binary Systems
Ethanol/Water, DMF/Water, Acetone/Hexane
Highly variable, requires optimization
Offers fine-tuned control over solubility for separating closely related compounds.[6][7]
Q3: Can I use flash chromatography for the primary purification of this compound?
A3: Yes, flash chromatography can be a very effective purification method, provided the issue of streaking is addressed. A general protocol is outlined below.
This protocol details a general procedure for purifying 6-Chloro-2-(2-methoxyphenyl)quinoline-4-carboxylic acid using silica gel flash chromatography.
1. Sample Preparation:
Adsorb the crude product onto a small amount of silica gel by dissolving it in a suitable solvent (e.g., dichloromethane or ethyl acetate), adding the silica, and then removing the solvent under reduced pressure. This "dry loading" method often results in better separation.
Mobile Phase: A good starting point is a gradient of hexane and ethyl acetate. To prevent streaking, add 0.5-1% triethylamine to the mobile phase.[5] For example, a gradient from 10% to 50% Ethyl Acetate in Hexane (with 1% NEt₃) over 10-15 column volumes.
3. Chromatography Procedure:
Equilibrate the column with the initial mobile phase composition.
Load the sample onto the column.
Run the gradient and collect fractions.
Monitor the fractions by TLC.
Combine the pure fractions and remove the solvent under reduced pressure.
Caption: Workflow for flash chromatography purification.
By systematically applying these troubleshooting strategies and purification protocols, researchers can effectively overcome the challenges associated with the purification of 6-Chloro-2-(2-methoxyphenyl)quinoline-4-carboxylic acid, leading to the isolation of high-purity material suitable for further research and development.
References
BenchChem. (n.d.). Byproduct formation in the Doebner-von Miller reaction.
BenchChem. (n.d.). Technical Support Center: Crystallization of 2-(1-Adamantyl)quinoline-4-carboxylic acid.
BenchChem. (n.d.). Technical Support Center: Purification of Highly Lipophilic Quinoline Derivatives.
BenchChem. (n.d.). Addressing challenges in the purification of quinoline derivatives.
BenchChem. (n.d.). Identification of common byproducts in quinoline synthesis.
International Journal of Creative Research Thoughts. (2024). SYNTHESIS AND BIOLOGICAL EVALUATION OF QUINOLINE DERIVATIVE FOR ANTI MICROBIAL ACTIVITY.
ResearchGate. (n.d.). Purification of quinoline yellow components using high-speed counter-current chromatography by stepwise increasing the flow-rate of the mobile phase.
Google Patents. (n.d.). EP0351889A1 - Process for the preparation of a quinoline carboxylic acid.
SciELO. (n.d.). Quinolines by Three-Component Reaction: Synthesis and Photophysical Studies.
Wikipedia. (n.d.). Pfitzinger reaction.
IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW.
Wikipedia. (n.d.). Doebner–Miller reaction.
PMC. (2022). The Formation of Inherently Chiral Calix[6]quinolines by Doebner–Miller Reaction of Aldehydes and Aminocalixarenes. Retrieved from
Google Patents. (n.d.). WO2005073239A1 - Method for purifying quinolinecarboxylic acid derivative.
Technical Support Center: Troubleshooting "6-Chloro-2-(2-methoxyphenyl)quinoline-4-carboxylic acid" Interference in Biochemical Assays
Welcome to the technical support center for researchers utilizing "6-Chloro-2-(2-methoxyphenyl)quinoline-4-carboxylic acid" in their experimental workflows. This guide is designed to provide in-depth troubleshooting advi...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for researchers utilizing "6-Chloro-2-(2-methoxyphenyl)quinoline-4-carboxylic acid" in their experimental workflows. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions regarding potential assay interference from this compound. As scientists and drug development professionals, encountering unexpected or artifactual data is a common challenge. This resource aims to equip you with the knowledge and protocols to identify, understand, and mitigate these interferences, ensuring the integrity and validity of your results.
The quinoline scaffold, a core component of "6-Chloro-2-(2-methoxyphenyl)quinoline-4-carboxylic acid," is a privileged structure in medicinal chemistry. However, it is also associated with a class of molecules known as Pan-Assay Interference Compounds (PAINS).[1][2] PAINS are notorious for producing false-positive results in high-throughput screening (HTS) through a variety of non-specific mechanisms.[2][3] This guide will walk you through the common interference modalities associated with quinoline-based compounds and provide actionable steps to de-risk your findings.
Frequently Asked Questions (FAQs)
Q1: I'm observing potent, concentration-dependent activity of "6-Chloro-2-(2-methoxyphenyl)quinoline-4-carboxylic acid" in my primary screen. How can I be sure this is a genuine on-target effect?
This is a critical question in the early stages of drug discovery. While promising, initial hits, especially with compounds containing known interference motifs like quinolines, require rigorous validation. The observed activity could be a genuine interaction with your biological target, or it could be an artifact of assay interference. Common causes of such artifacts include compound autofluorescence, aggregation, or non-specific reactivity with assay components.[3][4] To build confidence in your results, it is essential to perform a series of counter-screens and orthogonal assays designed to rule out these possibilities.[1][3]
Q2: What are the most likely mechanisms of interference for a quinoline-based compound like this?
Based on the chemical structure of "6-Chloro-2-(2-methoxyphenyl)quinoline-4-carboxylic acid," several interference mechanisms should be considered:
Compound Autofluorescence: The quinoline ring system is a known fluorophore.[5] This intrinsic fluorescence can directly add to the signal in fluorescence-based assays, leading to a false-positive reading (apparent activation) or interfere with signal detection.[1][6] Conversely, it can also absorb light emitted by your assay's fluorophore (quenching), leading to a false-negative or apparent inhibition.[6]
Compound Aggregation: At concentrations commonly used in screening, small molecules can form colloidal aggregates.[7][8] These aggregates, with diameters ranging from tens to hundreds of nanometers, can nonspecifically sequester and inhibit enzymes or other proteins in your assay, leading to reproducible but artifactual inhibition.[7][8] This is a very common mechanism for "promiscuous inhibitors."[7]
Chemical Reactivity: While less common, some quinoline structures can be chemically reactive, leading to covalent modification of proteins or other assay components.[2][9] This can inactivate enzymes or disrupt protein-protein interactions, resulting in a false signal.
Troubleshooting Guides
Issue 1: My fluorescence-based assay shows a strong signal in the presence of the compound, even in my "no enzyme" control.
This observation is a strong indicator of compound autofluorescence . The compound itself is likely emitting light at the same wavelength as your assay's reporter dye.
Caption: Workflow for identifying aggregation-based interference.
Prepare two sets of assay plates.
Set 1 (Standard): Run your standard assay protocol with a full dose-response of the compound.
Set 2 (+ Detergent): Prepare your assay buffer to include a low concentration (e.g., 0.01%) of a non-ionic detergent like Triton X-100 or Tween-80. [6]Run the identical dose-response assay in this detergent-containing buffer.
Analyze and Compare: Generate IC50 curves for both conditions. A significant rightward shift (e.g., >10-fold) or complete loss of potency in the presence of the detergent strongly indicates that the compound's activity is due to aggregation. [6]The detergent helps to disrupt the formation of these colloidal aggregates.
For definitive confirmation, DLS can be used to directly detect the formation of aggregates in solution.
[7][8][10]
Objective: To determine if "6-Chloro-2-(2-methoxyphenyl)quinoline-4-carboxylic acid" forms particles of aggregate size (typically >100 nm) at concentrations where inhibition is observed.
[8]* Method: Prepare the compound at various concentrations (above and below the observed IC50) in your assay buffer. Analyze the samples using a DLS instrument.
Interpretation: The presence of particles with a hydrodynamic radius in the range of 50-500 nm that appear in a concentration-dependent manner is strong evidence of aggregation.
[7]
Method
Principle
Outcome Indicating Aggregation
Detergent Counter-Screen
Disruption of colloidal aggregates by non-ionic detergents. [6]
>10-fold rightward shift in IC50 in the presence of 0.01% Triton X-100. [6]
| Dynamic Light Scattering (DLS) | Measures particle size distribution in solution by analyzing light scattering fluctuations. [8][11]| Detection of particles >100 nm in diameter at inhibitory concentrations. [8]|
Validating True Hits: The Importance of Orthogonal Assays
Even if your compound passes the initial counter-screens, it is crucial to confirm its activity using an orthogonal assay. [1]This means using a different assay format with a distinct detection technology to measure the same biological endpoint.
If your primary assay is biochemical (e.g., purified enzyme): Validate the hit in a cell-based assay that measures a downstream consequence of target engagement.
If your primary assay is fluorescence-based: Use a label-free technology like Surface Plasmon Resonance (SPR) to measure direct binding, or a luminescence-based assay to measure activity.
[3]
By systematically ruling out common artifacts and confirming activity across different platforms, you can build a strong, defensible case for "6-Chloro-2-(2-methoxyphenyl)quinoline-4-carboxylic acid" as a genuine modulator of your biological target.
References
Benchchem. Addressing Autofluorescence of Quinoline Compounds in Assays: A Technical Support Guide.
Bangs Laboratories.
Wyatt Technology. (2017, July 19).
Benchchem. Troubleshooting assay interference in Fenticonazole high-throughput screening.
NextSDS. 6-CHLORO-2-(2-METHOXYPHENYL)
Sygnature Discovery. The Importance of Counter Screens in HTS.
PMC. A Method for Identifying Small-Molecule Aggregators Using Photonic Crystal Biosensor Microplates. [Link]
NCBI Bookshelf. (2015, September 18). Assay Interference by Chemical Reactivity.
PMC. Identification of Compounds That Interfere with High‐Throughput Screening Assay Technologies. [Link]
ResearchGate. (2026, January 2). Addressing Compound Reactivity and Aggregation Assay Interferences: Case Studies of Biochemical High-Throughput Screening Campaigns Benefiting from the National Institutes of Health Assay Guidance Manual Guidelines.
PubMed. (2024, April 15).
PMC. Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. [Link]
Creative Proteomics.
Wyatt Technology.
PMC. Rational Design and Facile Synthesis of a Highly Tunable Quinoline-based Fluorescent Small Molecule Scaffold for Live Cell Imaging. [Link]
Benchchem. Technical Support Center: Mitigating Chloroxine Interference in Biochemical Assays.
Technical Support Center: Navigating Common Pitfalls with Quinoline-Based Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals working with quinoline-based compounds. This guide is structured as a series of troubleshooting questions and answer...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for researchers, scientists, and drug development professionals working with quinoline-based compounds. This guide is structured as a series of troubleshooting questions and answers to directly address the specific, and often subtle, challenges encountered when handling this versatile class of heterocycles. Our goal is to move beyond simple protocols and provide a deeper understanding of the underlying chemical principles that govern the behavior of quinolines in a laboratory setting.
Introduction: The Dual Nature of the Quinoline Scaffold
Quinoline, or 1-azanaphthalene, is a bicyclic aromatic heterocycle that serves as the core scaffold for a vast array of pharmaceuticals, agrochemicals, and functional materials.[1][2] Its unique structure, featuring a fused benzene and pyridine ring, imparts a dual chemical personality. The benzene ring typically undergoes electrophilic substitution, while the electron-deficient pyridine ring is susceptible to nucleophilic attack.[3] Furthermore, the lone pair of electrons on the nitrogen atom confers basicity and powerful metal-chelating properties.[2][4] It is this combination of features that makes quinolines both highly valuable and experimentally challenging. When exposed to light and air, quinoline, a colorless hygroscopic liquid, can turn yellow and then brown over time, indicating degradation.[2][3][5]
This guide will help you anticipate and resolve common issues related to synthesis, purification, analysis, and handling of these important compounds.
Section 1: Synthesis & Reactivity Troubleshooting
This section addresses the most frequent hurdles encountered during the chemical synthesis and modification of quinoline derivatives, from notoriously harsh classical name reactions to modern cross-coupling techniques.
FAQ 1.1: My Skraup (or Doebner-von Miller) synthesis is producing more tar than product. What's going wrong?
Answer: This is a classic and very common problem. Both the Skraup and Doebner-von Miller syntheses involve strongly acidic conditions and high temperatures, which can promote the polymerization of intermediates, especially acrolein (formed in situ from glycerol in the Skraup reaction).[6][7]
Causality & Expert Insights:
The core issue is the uncontrolled rate of reaction and localized overheating. The dehydration of glycerol to the highly reactive acrolein, followed by its Michael addition and subsequent cyclization, is a violently exothermic process.[6][7] Without proper moderation, the acrolein will readily polymerize into an intractable black tar, drastically reducing your yield.[6]
Troubleshooting Protocol:
Use a Moderating Agent: The most critical step is to add a moderating agent. Powdered ferrous sulfate (FeSO₄) is the traditional and most effective choice. It is believed to act as an oxygen carrier, smoothing out the exotherm over a longer period.[6][7] Boric acid can also be used.[7]
Controlled Reagent Addition: Add the concentrated sulfuric acid slowly and portion-wise, with vigorous stirring and potentially external cooling (e.g., an ice bath) to manage the initial exotherm.
Ensure Purity of Starting Materials: Impurities in the aniline or glycerol can act as nucleation points for polymerization.[8]
Effective Work-up: To isolate your product from the tar, make the reaction mixture strongly basic with sodium hydroxide and perform a steam distillation. This is a highly effective method for separating volatile quinolines from non-volatile polymeric residues.[9]
FAQ 1.2: My palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Buchwald-Hartwig) with a haloquinoline is failing or giving very low conversion. What are the likely causes?
Answer: The primary suspect is catalyst poisoning by the quinoline nitrogen. The lone pair on the nitrogen atom can coordinate strongly to the palladium center, forming inactive or less active catalyst species and halting the catalytic cycle.[10]
Causality & Expert Insights:
Palladium catalysts rely on a delicate balance of ligand association and dissociation to perform their function. The quinoline substrate can act as an unwanted ligand, outcompeting the desired phosphine or N-heterocyclic carbene (NHC) ligands. This is especially problematic with electron-rich quinolines or when using less sterically hindered ligands.
Troubleshooting Protocol:
Ligand Selection is Key: Switch to bulkier, more electron-rich phosphine ligands. Ligands like XPhos, SPhos, or RuPhos provide a steric shield around the palladium center, which physically hinders the coordination of the quinoline nitrogen.[10]
Use a Pd(0) Source: Many reactions use a Pd(II) precatalyst that must be reduced in situ. This step can be inefficient. Using a direct Pd(0) source like Pd₂(dba)₃ or Pd(PPh₃)₄ can sometimes improve reaction initiation.[10]
Check Reagent Quality: Ensure all reagents are pure and solvents are rigorously degassed. Water and oxygen can deactivate the catalyst.[10] Thoroughly sparge your reaction mixture with argon or nitrogen before adding the catalyst.[10]
Base Optimization: The choice of base is critical. Ensure you are using a high-purity base and that it is suitable for the specific cross-coupling reaction (e.g., K₂CO₃ or Cs₂CO₃ for Suzuki, NaOtBu or LHMDS for Buchwald-Hartwig).[10]
Visualization: Catalyst Poisoning Workflow
Here is a troubleshooting workflow for diagnosing and solving catalyst poisoning issues.
Caption: Troubleshooting workflow for palladium-catalyzed cross-coupling reactions.
FAQ 1.3: I'm trying to perform an oxidation on a quinoline side-chain and keep forming the N-oxide as a major byproduct. How can I prevent this?
Answer: The quinoline nitrogen is nucleophilic and highly susceptible to oxidation by common oxidants like peracids (m-CPBA), hydrogen peroxide, or ozone, leading to the formation of the corresponding quinoline N-oxide.[11]
Causality & Expert Insights:
This is a classic case of competing reaction pathways. The electron lone pair on the nitrogen atom is often more reactive towards electrophilic oxidants than, for example, a methyl group you might be trying to oxidize to a carboxylic acid.
Troubleshooting Strategies:
Protonate the Nitrogen: The most effective strategy is to perform the oxidation under acidic conditions. Protonation of the quinoline nitrogen effectively removes the lone pair from participating in the oxidation reaction, thus protecting it.[11]
Steric Hindrance: N-oxidation is sensitive to steric effects. If your quinoline has a bulky substituent at the C2 or C8 position, this can sterically hinder the approach of the oxidant to the nitrogen atom.[11]
Leverage the N-oxide: In some cases, you can use N-oxide formation to your advantage. N-oxides can direct certain electrophilic substitutions to different positions (e.g., C4). After the desired reaction, the N-oxide can be readily reduced back to the quinoline.[11]
Detection of N-oxide Formation:
Mass Spectrometry (MS): Look for a characteristic loss of 16 Da (an oxygen atom) from the molecular ion peak (M-16).[11]
NMR Spectroscopy: Both ¹H and ¹³C NMR signals for the pyridine ring will shift upon N-oxidation.[11]
Section 2: Purification & Isolation Challenges
Purifying quinoline-based compounds can be deceptively difficult due to their unique physicochemical properties. This section provides solutions for common separation and isolation problems.
FAQ 2.1: My quinoline derivative is streaking badly on my silica gel TLC plate and I get poor separation during column chromatography. What should I do?
Answer: This is a very common problem caused by the basicity of the quinoline nitrogen. The nitrogen atom interacts strongly with the acidic silanol (Si-OH) groups on the surface of the silica gel, leading to peak tailing, poor resolution, and in some cases, irreversible adsorption to the stationary phase.[4][12]
Troubleshooting Protocol:
Use a Basic Modifier: The simplest and most effective solution is to add a small amount of a basic modifier to your eluent. This neutralizes the acidic sites on the silica.
Recommendation: Add 0.5-2% triethylamine (NEt₃) or a 7N solution of ammonia in methanol to your mobile phase.[12] For example, a 9:1 Hexane:EtOAc eluent would become 9:1:0.1 Hexane:EtOAc:NEt₃.
Switch the Stationary Phase: If a modifier isn't sufficient, change your stationary phase.
Alumina: Basic or neutral alumina is an excellent alternative to silica for purifying basic compounds.[12]
Reverse-Phase Chromatography: For very polar or stubborn compounds, reverse-phase (e.g., C18) chromatography, where the stationary phase is nonpolar, is often a better choice.[12]
FAQ 2.2: My purified quinoline product is a persistent oil and refuses to crystallize. How can I solidify it?
Answer: Many quinoline derivatives, especially those with lipophilic substituents or awkward geometries, can be difficult to crystallize.[13] "Oiling out" is a common result of a compound being highly soluble in the chosen solvent system or the presence of impurities inhibiting lattice formation.[12]
Troubleshooting Protocol:
Salt Formation: This is a robust and highly effective method. Since quinolines are basic, they can be precipitated as crystalline salts.[13]
HCl Salts: Dissolve the oil in a suitable solvent like isopropanol, diethyl ether, or ethyl acetate and add a solution of HCl (e.g., 2M in ether) dropwise. The hydrochloride salt will often crash out as a filterable solid.[13]
Picrate Salts: Picric acid forms highly crystalline salts with many quinolines. These can be isolated and, if needed, the free base can be regenerated by treatment with a base like aqueous sodium carbonate.[13]
Solvent Screening for Crystallization:
For Non-polar Oils: Dissolve the oil in a minimum amount of a polar solvent (e.g., dichloromethane) and slowly add a non-polar anti-solvent (e.g., hexane, pentane) until turbidity persists. Let it stand, or gently scratch the inside of the flask with a glass rod to induce crystallization.[13]
For Polar Oils: Use a polar solvent pair like ethanol/water or acetone/water.[13]
Trituration: Dissolve the oil in a small amount of a good solvent, then add a large excess of a poor, non-polar solvent (like pentane) and stir vigorously. This can often force the precipitation of the compound as an amorphous solid, which is easier to handle and can sometimes be recrystallized later.[12]
Data Summary: Purification Strategies
Issue
Primary Cause
Recommended Solution
Alternative Approaches
Streaking on Silica
Basic nitrogen interacts with acidic silanol groups.[12]
Quinoline-based compounds can be sensitive to environmental conditions, leading to degradation that can compromise experimental results. Proper storage and handling are critical for ensuring the integrity of your samples.
FAQ 3.1: My quinoline solution is turning yellow/brown over time. Is this a problem?
Answer: Yes, this is a clear sign of degradation. The discoloration is typically caused by oxidation and/or photodegradation.[5] This compromises the integrity of your compound and can lead to inconsistent or erroneous results in biological assays.[5]
Causality & Expert Insights:
The aromatic quinoline ring system is susceptible to attack by atmospheric oxygen and can be degraded by exposure to ambient or UV light.[14] Electron-donating groups on the ring can increase the electron density and make the compound even more prone to oxidation.[14]
Recommended Storage Protocol:
Protect from Light: Always store quinoline compounds, both as solids and in solution, in amber vials or by wrapping the container in aluminum foil.[5][14]
Control Temperature: For long-term storage, refrigeration (2-8 °C) is recommended to slow the rate of chemical degradation.[5][14]
Inert Atmosphere: For particularly sensitive derivatives, purge the vial with an inert gas like argon or nitrogen before sealing to prevent oxidation.[14]
Use Fresh Solutions: For sensitive experiments, it is always best practice to prepare fresh solutions from a solid stock rather than using aged solutions.[5]
FAQ 3.2: My quinoline derivative precipitates out of my aqueous buffer during my biological assay. How can I improve its solubility?
Answer: This is a very common problem, as the quinoline core is hydrophobic.[15] Adding a concentrated stock solution (typically in DMSO) to an aqueous medium can cause the compound to "crash out" once it exceeds its thermodynamic solubility limit.[15][16]
Troubleshooting Protocol:
pH Adjustment: Quinoline's basicity is key. As weak bases, the solubility of quinoline and its derivatives can be dramatically increased by lowering the pH of the aqueous solution.[16][17] Protonation of the nitrogen leads to the formation of a more soluble salt.
Use Co-solvents: While DMSO is common, ensure the final concentration in your assay is as low as possible (typically <0.5%) to avoid cell toxicity.[15]
Employ Solubilizing Agents:
Cyclodextrins: These cyclic oligosaccharides have a hydrophobic interior and a hydrophilic exterior. They can form inclusion complexes with quinoline derivatives, effectively shielding the hydrophobic part of the molecule and increasing aqueous solubility.[15]
Surfactants: Non-ionic surfactants like Tween® 80 can form micelles that encapsulate the compound, preventing precipitation.[15]
Kinetic vs. Thermodynamic Solubility: Test the kinetic solubility by preparing serial dilutions to find the highest concentration that remains in solution under your specific assay conditions.[16]
Visualization: Degradation Pathways
This diagram illustrates the primary pathways through which quinoline compounds can degrade.
Caption: Common degradation pathways for quinoline-based compounds.
FAQ 3.3: What are the critical safety precautions for handling quinolines?
Answer: Quinoline and many of its derivatives should be handled with caution. Quinoline itself is classified as a potential carcinogen and mutagen.[18] It can be absorbed through the skin and is harmful if inhaled or swallowed.[18][19]
Mandatory Safety Procedures:
Engineering Controls: Always handle quinolines in a certified chemical fume hood to avoid inhalation of vapors or dust.[18]
Personal Protective Equipment (PPE):
Gloves: Wear appropriate chemical-resistant gloves (e.g., nitrile) and inspect them before use.[19]
Eye Protection: Safety glasses with side shields or chemical goggles are mandatory.[19]
Lab Coat: A buttoned lab coat must be worn at all times.
Handling: Avoid contact with skin, eyes, and clothing.[19] Wash hands thoroughly after handling, even if gloves were worn.[19]
Disposal: Dispose of quinoline waste in a designated, sealed hazardous waste container according to your institution's guidelines.[19]
References
BenchChem. (2025). Troubleshooting unexpected side products in quinolone synthesis.
BenchChem. (2025).
BenchChem. (2025).
BenchChem. (2025). Technical Support Center: Stability of Quinoline Compounds in Aqueous Solutions.
BenchChem. (2025). Technical Support Center: Optimizing Palladium-Catalyzed Cross-Coupling Reactions for Quinolines.
BenchChem. (2025).
BenchChem. (2025).
BenchChem. (2025).
BenchChem. (2025). Technical Support Center: Enhancing the Solubility of Quinoline-Based Compounds for Biological Assays.
ResearchGate. (n.d.). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics.
BenchChem. (2025). Technical Support for Substituted Quinoline Synthesis: A Troubleshooting Guide.
BenchChem. (2025).
BenchChem. (2025).
PubMed. (2020).
BenchChem. (2025). Navigating Harsh Conditions in Quinoline Synthesis: A Technical Support Center.
PMC. (n.d.). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review.
New Jersey Department of Health. (n.d.). Quinoline - Hazardous Substance Fact Sheet.
CDH Fine Chemical. (n.d.).
Scribd. (2025). Quinoline Synthesis and Reactions.
Methods to increase the purity of synthesized "6-Chloro-2-(2-methoxyphenyl)quinoline-4-carboxylic acid"
Title: Technical Support Center: Synthesis & Purification of 6-Chloro-2-(2-methoxyphenyl)quinoline-4-carboxylic acid Overview & Mechanistic Context Welcome to the Technical Support Center. The synthesis of 6-chloro-2-(2-...
Author: BenchChem Technical Support Team. Date: March 2026
Title: Technical Support Center: Synthesis & Purification of 6-Chloro-2-(2-methoxyphenyl)quinoline-4-carboxylic acid
Overview & Mechanistic Context
Welcome to the Technical Support Center. The synthesis of 6-chloro-2-(2-methoxyphenyl)quinoline-4-carboxylic acid is typically achieved via the Pfitzinger reaction, a highly reliable method for constructing substituted quinoline-4-carboxylic acid scaffolds[1]. The process involves the base-catalyzed condensation of 5-chloroisatin with 2'-methoxyacetophenone[2]. While the synthetic route is robust, achieving the >99% purity required for sensitive biological assays demands precise control over reaction kinetics, chemoselective extraction, and crystallization thermodynamics. This guide addresses the most common purity bottlenecks encountered by researchers and provides field-proven, self-validating protocols to ensure optimal yields and purity.
Synthesis and Purification Workflow
Synthesis and purification workflow for 6-Chloro-2-(2-methoxyphenyl)quinoline-4-carboxylic acid.
Troubleshooting & FAQs
Q1: My final product is heavily contaminated with unreacted 2'-methoxyacetophenone. How do I remove it efficiently?A1: Causality: 2'-Methoxyacetophenone is a neutral, highly lipophilic ketone. If the reaction does not reach 100% conversion, this starting material remains in the crude mixture.
Solution: Implement an acid-base extraction prior to product precipitation. After the base-catalyzed reaction is complete, the target quinoline-4-carboxylic acid exists as a highly water-soluble potassium salt[2]. By washing this basic aqueous mixture with an organic solvent (e.g., diethyl ether or ethyl acetate), you selectively partition the unreacted neutral ketone into the organic layer while retaining the target molecule in the aqueous layer[2]. Discard the organic layer before proceeding to acidification.
Q2: LC-MS analysis shows a significant impurity mass corresponding to the ring-opened keto-acid intermediate. How can I drive the reaction to completion?A2: Causality: The Pfitzinger reaction mechanism initiates with the base-catalyzed hydrolysis of the isatin amide bond, forming a keto-acid intermediate[1]. Subsequent imine formation and intramolecular cyclization require sufficient thermal energy[2]. If the reaction is stopped prematurely, this intermediate persists.
Solution: Ensure the reaction is refluxed adequately (typically 12–48 hours depending on steric hindrance)[3]. Alternatively, utilizing microwave irradiation (e.g., 9 minutes in a sealed vessel) can dramatically accelerate the cyclization step while minimizing thermal degradation[2].
Q3: I am observing a side-product with a mass of [M-44], indicating decarboxylation. How do I prevent this?A3: Causality: Quinoline-4-carboxylic acids are susceptible to thermal decarboxylation, particularly when exposed to strongly acidic conditions at elevated temperatures.
Solution: When precipitating the product from the aqueous layer, cool the mixture in an ice bath first[2]. Acidify slowly using a mild acid like acetic acid or dilute hydrochloric acid to a precise pH of 4–5[2]. Avoid using concentrated strong acids, and never heat the acidified mixture.
Q4: How do I achieve >99% purity for sensitive biological assays after the initial precipitation?A4: Causality: Acid precipitation often traps inorganic salts (e.g., KCl) and trace organic impurities within the rapidly forming crystal lattice.
Solution: Perform a recrystallization step. Solvents like N,N-dimethylformamide (DMF) or acetonitrile are highly effective for purifying quinolinecarboxylic acid derivatives, routinely elevating purity to >99%[4].
Quantitative Data: Optimization Parameters for Purity
The following table summarizes the critical parameters required to minimize impurities during synthesis and isolation.
Parameter
Sub-optimal Condition
Optimized Condition
Impact on Purity
Base Equivalence
< 2.0 equivalents
3.0 - 4.0 equivalents KOH
Ensures complete isatin ring opening and maintains the product as a soluble salt.
Reaction Time (Thermal)
2 - 4 hours
12 - 48 hours (Reflux)
Drives the cyclization of the keto-acid intermediate to completion[3].
Pre-Acidification Wash
None
2x Diethyl ether extractions
Removes >95% of unreacted 2'-methoxyacetophenone[2].
Acidification pH
pH < 2 (Strong Acid)
pH 4 - 5 (Dilute HCl/AcOH)
Maximizes precipitation yield while preventing acid-catalyzed decarboxylation[2].
Recrystallization
None (Crude used as is)
DMF (Heated to 65-120 °C)
Eliminates trapped inorganic salts; achieves >99% final purity[4].
This protocol is designed as a self-validating system, meaning each step contains an observable milestone to confirm success before proceeding to the next.
Step 1: Reaction Completion & Salt Formation
Action: Upon completion of the reflux period (12-48 h)[3], cool the reaction mixture (containing 5-chloroisatin, 2'-methoxyacetophenone, and KOH in EtOH/H2O) to room temperature. Add distilled water (20 mL per gram of starting material) to ensure complete dissolution of the potassium salt[2].
Self-Validation: The solution should be homogeneous and dark brown. The absence of purple coloration confirms the complete ring-opening of the 5-chloroisatin precursor[2].
Step 2: Chemoselective Organic Wash
Action: Transfer the aqueous mixture to a separatory funnel. Extract with diethyl ether (2 x 30 mL). Separate and set aside the organic layer[2].
Self-Validation: Spot the organic layer on a TLC plate against a 2'-methoxyacetophenone standard. A positive spot confirms the successful extraction of the unreacted ketone impurity, leaving the aqueous layer purified.
Step 3: Controlled Precipitation
Action: Transfer the purified aqueous layer to an Erlenmeyer flask and cool to 0–5 °C in an ice-water bath. Slowly add dilute acetic acid dropwise under constant stirring until the pH reaches 4–5[2].
Self-Validation: A pale-yellow solid will rapidly precipitate[2]. (Note: If the solid is oily, the pH may be too low, or residual ketone is present).
Step 4: Isolation and Recrystallization
Action: Collect the solid via vacuum filtration and wash with cold distilled water to remove residual potassium acetate/chloride[2]. Suspend the dried crude solid in DMF (0.5–5 mL per gram of compound) and heat to 65–120 °C until dissolved, then slowly cool to room temperature to induce crystallization[4].
Self-Validation: The resulting crystals will exhibit a sharp, narrow melting point range, and LC-MS analysis will confirm the absence of the [M-44] decarboxylation peak, yielding a final purity of >99%.
References[1] Pfitzinger reaction - Wikipedia. Wikipedia.https://en.wikipedia.org/wiki/Pfitzinger_reaction[2] Application Notes and Protocols for the Pfitzinger Reaction in Quinoline-4-Carboxylic Acid Synthesis. Benchchem. https://www.benchchem.com/application-notes[3] Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. PMC - NIH.https://www.ncbi.nlm.nih.gov/pmc/articles/PMC[4] WO2005073239A1 - Method for purifying quinolinecarboxylic acid derivative. Google Patents.https://patents.google.com/patent/WO2005073239A1/en
Identifying and minimizing side reactions in the synthesis of "6-Chloro-2-(2-methoxyphenyl)quinoline-4-carboxylic acid"
Technical Support Center: Synthesis of 6-Chloro-2-(2-methoxyphenyl)quinoline-4-carboxylic acid Welcome to the technical support center for the synthesis of 6-Chloro-2-(2-methoxyphenyl)quinoline-4-carboxylic acid. This gu...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: Synthesis of 6-Chloro-2-(2-methoxyphenyl)quinoline-4-carboxylic acid
Welcome to the technical support center for the synthesis of 6-Chloro-2-(2-methoxyphenyl)quinoline-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to optimize your synthetic route and minimize the formation of unwanted side products.
The synthesis of substituted quinoline-4-carboxylic acids is a cornerstone in medicinal chemistry, with the Pfitzinger reaction being a prominent method.[1][2] This reaction involves the condensation of an isatin derivative with a carbonyl compound containing an α-methylene group in the presence of a strong base.[1][3]
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for 6-Chloro-2-(2-methoxyphenyl)quinoline-4-carboxylic acid?
The Pfitzinger reaction is a widely employed and versatile method for synthesizing substituted quinoline-4-carboxylic acids.[1][3] This approach involves the reaction of an isatin (or its ring-opened derivative) with a carbonyl compound that has an α-methylene group, all in a basic medium.[1][3][4] For the target molecule, this would specifically involve the condensation of 5-chloroisatin with 2-methoxyacetophenone.
Q2: What is the general mechanism of the Pfitzinger reaction?
The reaction begins with the base-catalyzed hydrolysis of the amide bond in isatin, which forms a keto-acid intermediate.[1][3] This intermediate then condenses with the carbonyl compound (in this case, 2-methoxyacetophenone) to form an imine, which subsequently tautomerizes to an enamine.[1][3] The final steps involve an intramolecular cyclization of the enamine followed by dehydration to yield the quinoline-4-carboxylic acid product.[1][3]
Q3: What are the primary challenges I might face during this synthesis?
Common hurdles in the Pfitzinger synthesis include extended reaction times, low product yields, and the formation of thick, resinous materials that complicate purification.[5] Incomplete conversion of the starting isatin can also be an issue.[6]
Troubleshooting Guide: Side Reactions and Minimization Strategies
Issue 1: Low Product Yield
Low yields are a frequent challenge in the Pfitzinger synthesis.[5] Several factors can contribute to this issue.
Potential Causes & Solutions:
Suboptimal Base: The choice and concentration of the base are critical. While potassium hydroxide (KOH) is commonly used, some studies suggest that sodium hydroxide (NaOH) can lead to higher yields for certain substrates.[5] It is recommended to perform small-scale trial reactions to identify the optimal base and concentration for your specific reactants.
Decomposition of Starting Materials: Starting materials can degrade in strongly alkaline solutions, particularly at elevated temperatures.[5] Gentle warming (e.g., 34-40°C) may be sufficient to dissolve the reactants without causing significant decomposition.[5]
Incomplete Conversion: To drive the reaction to completion, consider increasing the excess of the carbonyl compound (2-methoxyacetophenone).[6] Extending the reaction time and monitoring the progress by Thin Layer Chromatography (TLC) is also crucial to ensure all the isatin has been consumed.[6]
Purity of Reactants: Always use high-purity isatin and carbonyl compounds, as impurities can interfere with the reaction.[6]
Issue 2: Formation of Tar and Resinous Byproducts
The appearance of tar is a common problem in the Pfitzinger reaction, often due to the self-condensation of isatin or the carbonyl compound under strongly basic conditions, or the polymerization of reaction intermediates.[6]
Potential Causes & Solutions:
Reaction Temperature: High temperatures can promote side reactions leading to tar formation.[6] Adhere to the recommended reaction temperature and consider running the reaction at a lower temperature for a longer duration.
Solvent Choice: While ethanol is a common solvent, exploring other protic solvents or aqueous mixtures might reduce tar formation depending on your specific substrates.[6]
Controlled Addition: Instead of mixing all reactants at once, a stepwise addition can be beneficial. A typical procedure involves first refluxing the isatin in the basic solution to ensure ring opening before slowly adding the ketone.[5]
Issue 3: Incomplete Conversion of 5-Chloroisatin
Observing a significant amount of unreacted 5-chloroisatin in your final product is a common issue.[6]
Potential Causes & Solutions:
Insufficient Carbonyl Compound: Employing a larger excess of 2-methoxyacetophenone can help drive the reaction forward and ensure more complete consumption of the isatin.[6]
Suboptimal Base Concentration: The concentration of the base can significantly impact the rate of the isatin ring opening and the subsequent condensation. You may need to optimize the concentration of KOH or NaOH for your specific reaction.[6]
Inadequate Reaction Time: As with low yields, extending the reaction time is a key strategy. Use TLC to monitor the disappearance of the isatin spot to determine the optimal reaction duration.[6]
Experimental Protocols
General Pfitzinger Synthesis Protocol
This protocol is a generalized procedure and may require optimization for your specific needs.
Preparation of the Basic Solution: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve potassium hydroxide (or sodium hydroxide) in absolute ethanol.[1][7]
Isatin Addition and Ring Opening: Add 5-chloroisatin to the basic solution and reflux the mixture for approximately one hour. A color change is typically observed as the isatin ring opens.[5]
Carbonyl Compound Addition: Slowly add 2-methoxyacetophenone to the reaction mixture.
Reflux: Continue to reflux the reaction mixture, monitoring its progress by TLC. Reaction times can vary significantly.
Work-up: After the reaction is complete, cool the mixture and pour it onto crushed ice.[5]
Acidification and Precipitation: Carefully acidify the aqueous mixture with an acid like concentrated HCl or acetic acid to a pH of 1-4.[5] The desired product should precipitate out of the solution.
Isolation: Collect the solid product by vacuum filtration and wash it with water.[5] Further purification can be achieved through recrystallization from a suitable solvent.
Analytical Methods for Product Characterization and Purity Assessment
To ensure the identity and purity of your synthesized "6-Chloro-2-(2-methoxyphenyl)quinoline-4-carboxylic acid," the following analytical techniques are recommended:
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for assessing the purity of your final product and for monitoring the progress of the reaction. A reversed-phase C18 column with a mobile phase consisting of acetonitrile and water is a common starting point for the analysis of quinoline derivatives.[8][9]
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are essential for confirming the chemical structure of your synthesized compound.[8]
Mass Spectrometry (MS): MS will confirm the molecular weight of your product.
Data Presentation
Table 1: Troubleshooting Summary for Pfitzinger Synthesis
Issue
Potential Cause
Recommended Solution(s)
Low Product Yield
Suboptimal base, decomposition of starting materials, incomplete conversion.
Optimize base (KOH vs. NaOH) and concentration. Use gentle heating. Increase excess of carbonyl compound. Extend reaction time and monitor by TLC.[5][6]
Tar/Resin Formation
High reaction temperature, self-condensation of reactants.
Maintain optimal temperature, consider lower temperature for a longer duration. Use a stepwise addition of reactants.[5][6]
Incomplete Isatin Conversion
Insufficient carbonyl compound, suboptimal base concentration, inadequate reaction time.
Increase the excess of the carbonyl compound. Optimize base concentration. Extend reaction time and monitor by TLC.[6]
Visualizations
Pfitzinger Reaction Mechanism
Caption: General mechanism of the Pfitzinger reaction.
Troubleshooting Workflow
Caption: Decision tree for troubleshooting the Pfitzinger synthesis.
References
BenchChem. (2025). side reactions in the synthesis of quinoline derivatives.
BenchChem. (2025). Technical Support Center: Optimizing Pfitzinger and Doebner Reactions.
BenchChem. (2025). Optimizing reaction parameters for Pfitzinger synthesis of quinolines.
Wikipedia. (n.d.). Combes quinoline synthesis.
BenchChem. (2025). Analytical methods for "Quinoline, (1-methylethyl)-".
BenchChem. (2025). Application Notes and Protocols for the Analytical Determination of Quinoline Compounds.
SpringerLink. (2006). Determination of Some Quinoline Derivatives with Organic Brominating Agents.
IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW.
Wikipedia. (n.d.). Pfitzinger reaction.
Cambridge University Press. (n.d.). Combes Quinoline Synthesis.
Organic Chemistry Portal. (n.d.). Combes synthesis of quinolines.
ResearchSpace. (n.d.). Synthesis of quinoline derivatives by a Döebner-von Miller reaction using a Ag(I)-exchanged Montmorillonite K10 catalyst.
Cambridge University Press. (n.d.). Pfitzinger Quinoline Synthesis.
ResearchGate. (n.d.). Optimization of the reaction conditions. [a].
SynArchive. (2026). Doebner-Miller Reaction.
BenchChem. (2025). Application Notes and Protocols for the Pfitzinger Reaction in Quinoline-4-Carboxylic Acid Synthesis.
ResearchGate. (n.d.). Optimization of reaction conditions. a.
Royal Society of Chemistry. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review.
Google Patents. (n.d.). WO2005073239A1 - Method for purifying quinolinecarboxylic acid derivative.
Arabian Journal of Chemistry. (2017). Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study.
Novelty Journals. (2022). A REVIEW ON QUINOLINE AND ITS DERIVATIVES.
MDPI. (2023). Facile Synthesis of Quinolinecarboxylic Acid–Linked Covalent Organic Framework via One–Pot Reaction for Highly Efficient Removal of Water–Soluble Pollutants.
HETEROCYCLES. (1994). THE REACTION OF ISATIN AZOMETHINE YLIDES WITH (a- AND (E)-2- OXOINDOLIN-3-YLIDENE.
MDPI. (2006). Synthesis of 6-chloro-2-(propargyloxy)quinoline-4-carboxylic acid and propargyl 6-chloro-2-(propargyloxy)quinoline-4-carboxylate.
Journal of Chemical and Pharmaceutical Research. (2012). Application of pfitzinger reaction in.
ACS Publications. (n.d.). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase.
ResearchGate. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review.
ResearchGate. (n.d.). Investigation of the Selective Reduction of Isatin Derivatives. Synthesis of α-Hydroxyacetophenone Derivatives and Ethyl spiro-3,3-(Ethylenedioxy)-2-hydroxyindoline Carboxylates.
ACS Publications. (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents.
Google Patents. (n.d.). CN102924374B - Preparation method for quinoline-4-carboxylic acid derivative.
European Patent Office. (n.d.). Process for the preparation of a quinoline carboxylic acid.
ResearchGate. (2025). (PDF) Synthesis of 6-chloro-2-(propargyloxy)quinoline-4-carboxylic acid and propargyl 6-chloro-2-(propargyloxy)quinoline-4-carboxylate.
NextSDS. (n.d.). 6-CHLORO-2-(2-METHOXYPHENYL)QUINOLINE-4-CARBOXYLIC ACID — Chemical Substance Information.
Synfacts. (n.d.). Quinoline-4-carboxylic Acids and Esters from N,N-Dimethylenaminones and Isatins.
CHEMISTRY & BIOLOGY INTERFACE. (2015). Catalyst Free Synthesis of Some Novel Trimethoxy-Quinoline-4-Carboxylic Acid Derivatives.
Royal Society of Chemistry. (n.d.). Isatin and its derivatives: a survey of recent syntheses, reactions, and applications.
Journal of Drug Delivery and Therapeutics. (2020). Synthesis of Isatin and Its Derivatives and their Applications in Biological System.
Semantic Scholar. (n.d.). Recent applications of isatin in the synthesis of organic compounds.
A Comparative Guide to the Biological Activity of 6-Chloro-2-(2-methoxyphenyl)quinoline-4-carboxylic acid and Related Quinoline Derivatives
Introduction: The Quinoline Scaffold as a Cornerstone of Medicinal Chemistry The quinoline ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyridine ring, stands as a "privileged scaffold" in the...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Quinoline Scaffold as a Cornerstone of Medicinal Chemistry
The quinoline ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyridine ring, stands as a "privileged scaffold" in the realm of drug discovery.[1] Its structural rigidity, combined with the capacity for functionalization at numerous positions, allows for the precise tuning of steric, electronic, and pharmacokinetic properties. This versatility has led to the development of a vast library of quinoline derivatives with a remarkable spectrum of pharmacological activities, including anticancer, anti-inflammatory, antibacterial, and antimalarial effects.[2][3][4]
This guide focuses on a specific, yet under-characterized molecule: 6-Chloro-2-(2-methoxyphenyl)quinoline-4-carboxylic acid . While direct experimental data for this compound is not extensively available in public literature, its structure contains key pharmacophoric elements common to many biologically active quinolines. By dissecting its structure and comparing it to well-documented analogues, we can project its potential biological activities and outline the experimental frameworks required for its validation. This comparative analysis is designed for researchers and drug development professionals seeking to understand the structure-activity relationships (SAR) that govern the efficacy of this important class of compounds.
Comparative Analysis of Predicted Biological Activities
The structure of 6-Chloro-2-(2-methoxyphenyl)quinoline-4-carboxylic acid suggests potential efficacy in three primary therapeutic areas: oncology, inflammation, and infectious diseases. The analysis below compares its structural features to derivatives with established activity in each category.
Quinoline derivatives are potent anticancer agents that act through diverse mechanisms, including the inhibition of kinases, induction of apoptosis, and disruption of cell cycle progression.[5] A particularly prominent mechanism for quinoline-4-carboxylic acids is the inhibition of dihydroorotate dehydrogenase (DHODH).[1]
Mechanism of Action: DHODH Inhibition
DHODH is a critical mitochondrial enzyme in the de novo pyrimidine biosynthesis pathway, which supplies the necessary precursors for DNA and RNA synthesis.[1] Cancer cells, characterized by their rapid proliferation, have a heightened dependency on this pathway.[1] Inhibition of DHODH depletes the pyrimidine pool, leading to S-phase cell cycle arrest and a potent cytostatic effect on tumor growth.[6] The carboxylic acid moiety at the 4-position of the quinoline ring is a crucial pharmacophore, often forming key electrostatic interactions, such as a salt bridge with Arginine (R136) in the enzyme's binding pocket.[6]
The presence of the 4-carboxylic acid group in our target compound strongly suggests it may function as a DHODH inhibitor. The 6-chloro and 2-(2-methoxyphenyl) substituents would then modulate the compound's lipophilicity and steric interactions within the hydrophobic channel of the DHODH binding site.[6]
Caption: DHODH inhibition by quinoline-4-carboxylic acids disrupts pyrimidine synthesis.
Comparative Anticancer Activity of Quinoline-4-Carboxylic Acid Derivatives
Chronic inflammation is implicated in a wide range of diseases. Quinoline derivatives have demonstrated significant anti-inflammatory properties, often with reduced ulcerogenic side effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs).[7][8] The mechanisms often involve the inhibition of key inflammatory mediators like cyclooxygenase (COX) enzymes.[9]
Structure-activity relationship studies have shown that the nature and position of substituents on the quinoline ring are critical for anti-inflammatory activity.[9] For instance, the presence of a carboxylic acid moiety is a feature of certain COX-inhibiting quinolines, while other substitutions can direct the molecule to target enzymes like phosphodiesterase 4 (PDE4).[9] The anti-inflammatory potential of 6-Chloro-2-(2-methoxyphenyl)quinoline-4-carboxylic acid warrants investigation, given its structural similarity to other pharmacologically active quinolines.
Comparative Anti-inflammatory Activity of Quinoline Derivatives
The quinoline core is central to many antibacterial drugs. A primary mechanism of action is the inhibition of bacterial DNA gyrase (a type II topoisomerase), an enzyme vital for DNA replication and repair.[1] By targeting this enzyme, quinoline derivatives can effectively halt bacterial proliferation. This class of compounds has shown efficacy against both Gram-positive and Gram-negative bacteria.[11][12]
The antimicrobial activity of quinoline-4-carboxylic acids, in particular, has been well-documented.[13][14] The carboxylic acid group often plays a role in binding to the enzyme-DNA complex. Therefore, it is plausible that 6-Chloro-2-(2-methoxyphenyl)quinoline-4-carboxylic acid could exhibit antibacterial or antifungal properties.
Comparative Antimicrobial Activity of Quinoline Derivatives
To validate the predicted activities of 6-Chloro-2-(2-methoxyphenyl)quinoline-4-carboxylic acid , a series of robust, well-established assays must be performed. The following protocols provide a self-validating framework for assessing its anticancer, anti-inflammatory, and antimicrobial efficacy.
Protocol 1: In Vitro Cytotoxicity Assessment (MTT Assay)
This protocol determines the concentration at which the compound inhibits cell growth by 50% (IC₅₀), a key indicator of cytotoxic potential.
Causality Behind the Method: The MTT assay is based on the principle that viable, metabolically active cells possess mitochondrial reductase enzymes that convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells. A reduction in formazan indicates cell death or metabolic inhibition caused by the test compound.
Caption: Workflow for determining compound cytotoxicity using the MTT assay.
Step-by-Step Methodology:
Cell Culture: Seed a chosen cancer cell line (e.g., HCT-116, MCF-7) into a 96-well plate at a density of 5,000-10,000 cells/well. Allow cells to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
Compound Preparation: Prepare a stock solution of the test compound in DMSO. Create a series of 2-fold dilutions in cell culture medium to achieve the desired final concentrations.
Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the various compound concentrations. Include wells with vehicle control (DMSO at the highest concentration used) and a positive control (e.g., Doxorubicin).
Incubation: Incubate the plate for 48 to 72 hours.
MTT Reagent Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. During this time, viable cells will convert MTT to formazan crystals.
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and fit a sigmoidal dose-response curve to determine the IC₅₀ value.
Protocol 2: In Vivo Anti-inflammatory Assessment (Carrageenan-Induced Paw Edema)
This widely used animal model assesses the in vivo acute anti-inflammatory activity of a compound.
Causality Behind the Method: Carrageenan is a sulfated polysaccharide that, when injected into the sub-plantar tissue of a rat's paw, induces a biphasic inflammatory response. The initial phase involves the release of histamine and serotonin, while the later phase (after 1 hour) is mediated by prostaglandins, cytokines, and nitric oxide, which are targets of many anti-inflammatory drugs. A reduction in paw swelling (edema) in a compound-treated group compared to a control group indicates anti-inflammatory activity.
Step-by-Step Methodology:
Animal Acclimatization: Use Wistar rats (150-200g) and allow them to acclimatize for one week with free access to food and water.
Grouping: Divide the animals into groups (n=6): a control group (vehicle), a positive control group (e.g., Indomethacin, 10 mg/kg), and test groups receiving different doses of the quinoline compound.
Compound Administration: Administer the test compound or control vehicle orally (p.o.) or intraperitoneally (i.p.) one hour before the carrageenan injection.
Edema Induction: Inject 0.1 mL of a 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.
Measurement: Measure the paw volume immediately after injection (0 hours) and at 1, 2, 3, and 4 hours post-injection using a plethysmometer.
Analysis: Calculate the percentage of edema inhibition for each group at each time point using the formula: % Inhibition = [(Vc - Vt) / Vc] * 100, where Vc is the average paw volume increase in the control group and Vt is the average paw volume increase in the treated group.
This protocol determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[12]
Causality Behind the Method: By exposing a standardized inoculum of bacteria to serial dilutions of a compound in a nutrient-rich broth, one can observe the concentration at which bacterial growth is inhibited. The lack of turbidity (cloudiness) after incubation indicates that the compound has prevented bacterial proliferation at that concentration.
Step-by-Step Methodology:
Preparation: In a 96-well microtiter plate, add 50 µL of a suitable broth (e.g., Mueller-Hinton Broth) to each well.
Serial Dilution: Add 50 µL of the test compound stock solution to the first well and perform 2-fold serial dilutions across the plate.
Inoculum Preparation: Prepare a bacterial suspension (e.g., S. aureus, E. coli) and adjust its turbidity to match the 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
Inoculation: Add 50 µL of the standardized bacterial inoculum to each well. Include a growth control (no compound) and a sterility control (no bacteria).
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) as observed by the naked eye.
Conclusion and Future Directions
Based on a thorough comparative analysis of its structural motifs, 6-Chloro-2-(2-methoxyphenyl)quinoline-4-carboxylic acid emerges as a promising candidate for drug development with potential applications in oncology, anti-inflammatory therapy, and antimicrobial treatment. The presence of the quinoline-4-carboxylic acid core strongly suggests activity as a DHODH inhibitor, a validated anticancer target. Furthermore, its general structure aligns with derivatives known to possess anti-inflammatory and antibacterial properties.
The true biological profile of this compound, however, can only be confirmed through empirical validation. The experimental protocols detailed in this guide provide a clear and robust pathway for systematically evaluating its efficacy and mechanism of action. The successful execution of these assays will not only characterize this specific molecule but also contribute valuable data to the broader understanding of structure-activity relationships within the versatile and pharmacologically vital quinoline class.
A Comparative Guide to the Structure-Activity Relationship of 6-Chloro-2-(2-methoxyphenyl)quinoline-4-carboxylic Acid Analogs as DHODH Inhibitors
This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) for analogs of 6-Chloro-2-(2-methoxyphenyl)quinoline-4-carboxylic acid, a scaffold of significant interest in medicinal c...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) for analogs of 6-Chloro-2-(2-methoxyphenyl)quinoline-4-carboxylic acid, a scaffold of significant interest in medicinal chemistry. The primary focus of this class of compounds is the inhibition of dihydroorotate dehydrogenase (DHODH), a critical enzyme in the de novo pyrimidine biosynthesis pathway. This pathway is a key therapeutic target for the development of anticancer and antiviral agents due to the high demand for pyrimidines in rapidly proliferating cells and viruses.[1] This document is intended for researchers, scientists, and professionals in the field of drug development, offering insights into the rational design of more potent and selective DHODH inhibitors.
Introduction to the Quinoline-4-Carboxylic Acid Scaffold
The quinoline-4-carboxylic acid core is a privileged structure in drug discovery, forming the foundation of numerous biologically active compounds.[2] For inhibitors of DHODH, three regions of this scaffold have been identified as critical for potent activity: the C2 position, which accommodates bulky hydrophobic substituents; the C4 position, which strictly requires a carboxylic acid for interaction with the enzyme's active site; and the benzo portion of the quinoline ring, where substitutions can modulate the compound's potency and pharmacokinetic properties.[3]
The lead compound, 6-Chloro-2-(2-methoxyphenyl)quinoline-4-carboxylic acid, combines these key features. The 6-chloro substituent is known to enhance bioactivity, while the 2-(2-methoxyphenyl) group provides a bulky, lipophilic moiety at the C2 position. The 4-carboxylic acid is essential for forming a salt bridge with key residues within the DHODH active site.[4][5]
Comparative Analysis of Structural Modifications
The following sections detail the impact of structural modifications at key positions of the quinoline-4-carboxylic acid scaffold on DHODH inhibitory activity. The data presented is a synthesis of findings from multiple studies to provide a comprehensive SAR overview.
The Critical Role of the C4-Carboxylic Acid
The carboxylic acid at the C4 position is a non-negotiable feature for DHODH inhibition by this class of compounds. It is understood to form a crucial salt bridge with arginine residues in the enzyme's binding pocket, anchoring the inhibitor.[5] Esterification or amidation of this group universally leads to a significant loss of activity.
Impact of Substituents at the C6 Position of the Quinoline Ring
Substitutions on the benzo portion of the quinoline ring have a significant impact on the inhibitory potency of these compounds. A comparative study of 6-substituted analogs with a 4-fluorophenyl group at the C2 position reveals that electron-withdrawing groups at the C6 position generally enhance activity.
As shown in the table, both the 6-fluoro and 6-chloro analogs are highly potent inhibitors of DHODH.[1] The slightly higher potency of the 6-fluoro analog suggests that the size and electronegativity of the substituent at this position are important factors.[1] In general, smaller lipophilic functional groups are well-tolerated at this position.[1]
Influence of the C2-Aryl Substituent
The substituent at the C2 position is a key determinant of potency, with bulky, hydrophobic groups being a common feature of potent DHODH inhibitors.[3] While specific SAR data for variations of the 2-methoxyphenyl group on the 6-chloroquinoline scaffold is limited in the public domain, general principles can be extrapolated from related series.
The 2-methoxyphenyl group provides a significant hydrophobic component that likely interacts with a nonpolar pocket in the DHODH binding site. The position of the methoxy group on the phenyl ring is also critical, as it influences the dihedral angle between the quinoline and phenyl rings, which in turn affects the overall conformation of the molecule and its fit within the binding site.
It is hypothesized that substitutions on the 2-phenyl ring that enhance hydrophobicity without introducing steric clash would be beneficial for activity. For instance, the addition of further alkyl or halogen substituents could improve potency, provided they are positioned to occupy available space in the binding pocket.
Experimental Protocols
Synthesis of 6-Chloro-2-(2-methoxyphenyl)quinoline-4-carboxylic Acid via Pfitzinger Reaction
The Pfitzinger reaction is a classical and versatile method for the synthesis of quinoline-4-carboxylic acids.[2] It involves the condensation of an isatin derivative (in this case, 5-chloroisatin) with a carbonyl compound containing an α-methylene group (2-methoxyacetophenone) in the presence of a strong base.
Step-by-Step Protocol:
Preparation of the Reaction Mixture: In a round-bottom flask, dissolve potassium hydroxide (2 equivalents) in a minimal amount of water and dilute with absolute ethanol.
Addition of 5-Chloroisatin: Add 5-chloroisatin (1 equivalent) to the basic solution and stir at room temperature for 1 hour.
Addition of Carbonyl Compound: Add 2-methoxyacetophenone (1.1 equivalents) to the reaction mixture.
Reflux: Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).
Work-up: After completion of the reaction, cool the mixture to room temperature and pour it into ice-water.
Acidification: Acidify the aqueous solution with dilute hydrochloric acid or acetic acid to a pH of 4-5 to precipitate the crude product.
Isolation and Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry. The crude product can be further purified by recrystallization from a suitable solvent like ethanol or by column chromatography.
Caption: Pfitzinger reaction workflow for synthesis.
The inhibitory activity of the synthesized compounds against DHODH can be determined using a spectrophotometric assay that measures the reduction of a chromogenic substrate.
Step-by-Step Protocol:
Reagent Preparation:
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.1% Triton X-100.
Substrate Solution: L-dihydroorotic acid in assay buffer.
Electron Acceptor Solution: 2,6-dichloroindophenol (DCIP) and coenzyme Q10 in assay buffer.
Enzyme Solution: Recombinant human DHODH in assay buffer.
Test Compound Solutions: Serial dilutions of the test compounds in DMSO, then further diluted in assay buffer.
Assay Procedure (96-well plate format):
Add 10 µL of the test compound solution to each well.
Add 40 µL of the enzyme solution to each well and pre-incubate for 15 minutes at room temperature.
Initiate the reaction by adding 50 µL of a pre-mixed solution of the substrate and electron acceptor.
Data Acquisition:
Immediately measure the decrease in absorbance at 600 nm over time using a microplate reader in kinetic mode.
Data Analysis:
Calculate the rate of reaction for each well.
Determine the percent inhibition for each concentration of the test compound relative to the DMSO control.
Calculate the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Caption: DHODH enzyme inhibition assay workflow.
Conclusion
The 6-chloro-2-aryl-quinoline-4-carboxylic acid scaffold is a highly promising starting point for the development of potent DHODH inhibitors. The structure-activity relationship studies highlighted in this guide underscore the critical importance of the C4-carboxylic acid and the beneficial effect of electron-withdrawing substituents at the C6 position. The C2-aryl group offers a vector for further optimization to enhance potency and selectivity. The provided experimental protocols for synthesis and biological evaluation offer a robust framework for researchers to explore this chemical space and develop novel therapeutic agents targeting DHODH.
References
Chen, S. F., et al. (1990). Structure-activity Relationship of Quinoline Carboxylic Acids. A New Class of Inhibitors of Dihydroorotate Dehydrogenase. Biochemical Pharmacology, 40(4), 709-714. [Link]
Madak, J. T., et al. (2018). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry, 61(12), 5162-5186. [Link]
Kovacevic, S., et al. (2005). Dihydroorotate dehydrogenase inhibitors: quantitative structure-activity relationship analysis. Journal of Enzyme Inhibition and Medicinal Chemistry, 20(2), 151-159. [Link]
Das, P., et al. (2013). SAR-Based Optimization of a 4-Quinoline Carboxylic Acid Analogue with Potent Antiviral Activity. ACS Medicinal Chemistry Letters, 4(6), 517-521. [Link]
Booker, M. L., et al. (2021). Structure-Based Discovery and Development of Highly Potent Dihydroorotate Dehydrogenase Inhibitors for Malaria Chemoprevention. Journal of Medicinal Chemistry, 64(22), 16686-16704. [Link]
Madak, J. T., et al. (2018). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. ACS Publications. [Link]
Asian Digital Library. (n.d.). Synthesis of 2-,4,-6-, and/or 7-substituted quinoline derivatives as human dihydroorotate dehydrogenase (hDHODH) inhibitors and anticancer agents: 3D QSAR-assisted design. [Link]
A comparative analysis of different synthetic routes for "6-Chloro-2-(2-methoxyphenyl)quinoline-4-carboxylic acid"
Executive Summary & Target Profile The quinoline-4-carboxylic acid scaffold is a privileged pharmacophore in medicinal chemistry, widely recognized for its potent antimicrobial, antitumour, and antiviral activities[1]. T...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Target Profile
The quinoline-4-carboxylic acid scaffold is a privileged pharmacophore in medicinal chemistry, widely recognized for its potent antimicrobial, antitumour, and antiviral activities[1]. The target compound, 6-chloro-2-(2-methoxyphenyl)quinoline-4-carboxylic acid , integrates a halogenated quinoline core with an electron-rich 2-methoxyphenyl moiety. Synthesizing this sterically and electronically complex molecule requires a highly controlled synthetic route to ensure regioselectivity, high yield, and purity.
This guide objectively compares the two primary methodologies for constructing this specific architecture: the Pfitzinger Synthesis and the Doebner Reaction . By analyzing the causality behind the experimental choices, researchers can select the optimal pathway for both laboratory-scale discovery and industrial scale-up.
The Pfitzinger reaction constructs the quinoline core via the condensation of an isatin derivative with a ketone under strongly basic conditions[2]. To synthesize our target, 5-chloroisatin is reacted with 2'-methoxyacetophenone .
Mechanism & Causality: The strong base (typically KOH) mediates the nucleophilic attack of hydroxide on the C2 carbonyl of 5-chloroisatin. This cleaves the lactam ring, generating the intermediate 2-amino-5-chlorophenylglyoxylate[2]. Concurrently, the base enolizes the 2'-methoxyacetophenone. The resulting enolate attacks the keto-carbonyl of the glyoxylate, which is followed by cyclodehydration to forge the quinoline ring[3].
Advantage: This route is highly regioselective because the pre-formed glyoxylate strictly dictates the position of the carboxylic acid at the C4 position.
The Doebner reaction is a multicomponent condensation involving an aniline, an aldehyde, and pyruvic acid[4]. For this target, the precursors are 4-chloroaniline , 2-methoxybenzaldehyde , and pyruvic acid .
Mechanism & Causality: The sequence initiates with the formation of a Schiff base between 4-chloroaniline and 2-methoxybenzaldehyde. The enol form of pyruvic acid then undergoes a Michael-type addition with the Schiff base. Subsequent cyclization onto the aromatic ring and oxidation (water elimination/hydrogen transfer) yields the quinoline-4-carboxylic acid[4][5].
Limitation: While highly atom-economical, this route suffers from regiochemical ambiguity. The electron-rich 2-methoxy substituent can hinder the condensation, leading to alternative by-products such as 2-methylquinoline-4-carboxylic acids[6].
Figure 1: Comparative synthetic pathways for 6-Chloro-2-(2-methoxyphenyl)quinoline-4-carboxylic acid.
Comparative Performance Data
The following table summarizes the quantitative and qualitative performance metrics of both routes based on established synthetic benchmarks.
To ensure rigorous reproducibility, the following protocols are designed as self-validating systems . Physical changes in the reaction mixture serve as real-time indicators of mechanistic progress, ensuring the operator can visually and chemically verify each step.
Causality Focus: The use of a 4:1 EtOH/H₂O solvent system ensures the solubility of the organic precursors while providing sufficient aqueous media for the KOH-mediated lactam hydrolysis.
Reagent Mixing: Suspend 5-chloroisatin (1.0 eq) and 2'-methoxyacetophenone (1.0 eq) in a 4:1 mixture of EtOH:H₂O (10 mL per mmol)[7].
Base Addition: Slowly add KOH (2.5 eq).
Validation Checkpoint: The opaque suspension will transition into a deep, homogeneous solution. This confirms the isatin ring has successfully opened to form the soluble potassium 2-amino-5-chlorophenylglyoxylate[2].
Thermal Cyclization: Reflux the mixture at 78 °C for 18–24 hours.
Validation Checkpoint: Monitor via TLC (DCM:MeOH = 9:1). The complete disappearance of the starting materials and the emergence of a highly UV-active spot indicates successful cyclodehydration[7].
Quenching & Selective Precipitation: Cool the mixture to room temperature and pour it onto crushed ice. Carefully acidify with 6N HCl until the pH reaches ≈ 2.
Validation Checkpoint: A dense, off-white to yellow precipitate will immediately form. The specific pH of 2 ensures the protonation of the carboxylate anion (pKa ~4) while avoiding the over-protonation of the quinoline nitrogen, selectively crashing out the target compound[7].
Isolation: Filter the solid under vacuum, wash thoroughly with distilled water to remove KCl salts, and recrystallize from hot ethanol to yield the pure target compound[3].
Figure 2: Self-validating experimental workflow for the Pfitzinger synthesis route.
Protocol B: Doebner Reaction (Alternative Route)
Causality Focus: Pyruvic acid acts as both a reactant and an acid catalyst, but its tendency to self-condense requires careful stoichiometric control.
Schiff Base Formation: Dissolve 4-chloroaniline (1.0 eq) and 2-methoxybenzaldehyde (1.0 eq) in absolute ethanol. Stir for 30 minutes to ensure complete imine formation.
Pyruvic Acid Addition: Dropwise add pyruvic acid (1.2 eq) to the stirring mixture.
Validation Checkpoint: A slight exothermic reaction and a shift in color indicate the initiation of the Michael addition[4].
Cyclization: Reflux the mixture for 4–8 hours.
Isolation: Cool the reaction mixture to 0 °C.
Validation Checkpoint: The product often precipitates directly from the ethanolic solution due to its low solubility at cold temperatures.
Purification: Filter and wash with cold ethanol. Due to the high probability of 2-methylquinoline by-products[6], rigorous column chromatography is usually required to achieve >95% purity.
Conclusion & Recommendations
For the synthesis of 6-chloro-2-(2-methoxyphenyl)quinoline-4-carboxylic acid , the Pfitzinger Synthesis is the unequivocally superior route. While the Doebner reaction offers a faster, one-pot multicomponent approach[1], the electron-rich nature of the 2-methoxy substituent and the steric bulk around the condensation site severely limit its yield and promote unwanted by-products[6].
The Pfitzinger route leverages the pre-organized geometry of 5-chloroisatin, utilizing strong basic conditions to drive the cyclodehydration forward with high regiocontrol[2]. Furthermore, the built-in self-validation of the Pfitzinger protocol—specifically the distinct visual phase changes and the highly selective pH-driven precipitation[7]—makes it highly robust and scalable for drug development workflows.
Efficacy of Novel Quinoline-4-Carboxylic Acid Derivatives Versus Methotrexate in a Preclinical Model of Rheumatoid Arthritis: A Comparative Guide
Introduction: The Therapeutic Challenge of Rheumatoid Arthritis Rheumatoid Arthritis (RA) is a chronic, systemic autoimmune disease characterized by persistent inflammation of the synovial joints, leading to progressive...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Therapeutic Challenge of Rheumatoid Arthritis
Rheumatoid Arthritis (RA) is a chronic, systemic autoimmune disease characterized by persistent inflammation of the synovial joints, leading to progressive cartilage and bone destruction. The pathogenesis involves a complex interplay of immune cells, including T cells, B cells, and macrophages, which infiltrate the synovium and produce a cascade of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and IL-17.[1] While significant advancements have been made in RA therapy, the current standard-of-care, Methotrexate (MTX), is not universally effective and can be associated with adverse effects, necessitating the exploration of novel therapeutic agents with distinct mechanisms of action.
This guide provides a comparative analysis of a novel investigational compound, "6-Chloro-2-(2-methoxyphenyl)quinoline-4-carboxylic acid" (herein referred to as Q-Acid 282), against the first-line therapy, Methotrexate, in a well-established preclinical model of RA. Due to the limited public data on Q-Acid 282, this guide will extrapolate its potential mechanism and efficacy based on the known immunomodulatory properties of the quinoline carboxamide class of molecules, particularly drawing parallels with the well-characterized compound, Tasquinimod.
Compound Profiles: Mechanisms of Action
Methotrexate: The Gold Standard in RA Therapy
Methotrexate, a folate antagonist, has been the cornerstone of RA treatment for decades.[2][3] Its therapeutic effects in RA are not fully elucidated but are thought to be multifactorial. At the low doses used for RA, MTX's primary anti-inflammatory effects are believed to be mediated through the inhibition of 5-aminoimidazole-4-carboxamide ribonucleotide (AICAR) transformylase, leading to an accumulation of intracellular AICAR and subsequent increased release of adenosine.[4][5] Extracellular adenosine, acting through its receptors, suppresses the function of inflammatory cells and reduces the production of pro-inflammatory cytokines.[5] Additionally, MTX can inhibit dihydrofolate reductase, which is crucial for DNA and RNA synthesis, thereby impeding the proliferation of immune cells.[3][4]
Caption: Mechanism of Action of Methotrexate in Rheumatoid Arthritis.
Q-Acid 282: A Novel Immunomodulator Targeting the Joint Microenvironment
Q-Acid 282 belongs to the quinoline-4-carboxylic acid class of compounds. While data on this specific molecule is sparse, the broader family of quinoline carboxamides has demonstrated potent immunomodulatory activities.[6][7][8] A key representative, Tasquinimod, exerts its effects by binding to the S100A9 protein.[6][9] S100A9 is a damage-associated molecular pattern (DAMP) molecule that is highly expressed by myeloid cells, such as macrophages and neutrophils, which are abundant in the RA synovium. By inhibiting the interaction of S100A9 with its receptors (e.g., Toll-like receptor 4), Tasquinimod can modulate the function of these myeloid cells, shifting them from a pro-inflammatory to a less inflammatory phenotype.[6]
For the purpose of this guide, we will hypothesize that Q-Acid 282 shares a similar mechanism, targeting S100A9-positive myeloid cells within the inflamed joint. This would lead to a reduction in the production of key pathogenic cytokines and a dampening of the inflammatory cascade that drives joint destruction in RA.
Caption: Proposed Mechanism of Action for Q-Acid 282 in Rheumatoid Arthritis.
Preclinical Efficacy Comparison: The Collagen-Induced Arthritis (CIA) Model
To objectively compare the therapeutic potential of Q-Acid 282 and Methotrexate, a head-to-head study in the collagen-induced arthritis (CIA) mouse model is proposed. The CIA model is widely used as it shares many pathological and immunological features with human RA, including synovitis, pannus formation, and cartilage and bone erosion.[10][11][12][13]
Experimental Workflow
The following protocol outlines the key steps in the proposed preclinical comparison study.
Assessing the Specificity of 6-Chloro-2-(2-methoxyphenyl)quinoline-4-carboxylic acid: A Comparative Guide to Cross-Reactivity and Off-Target Effects
For Immediate Release In the landscape of modern drug discovery, the precise characterization of a compound's interaction with its intended biological target, alongside a thorough understanding of its potential off-targe...
Author: BenchChem Technical Support Team. Date: March 2026
For Immediate Release
In the landscape of modern drug discovery, the precise characterization of a compound's interaction with its intended biological target, alongside a thorough understanding of its potential off-target effects, is paramount for the development of safe and effective therapeutics. This guide provides a comprehensive framework for assessing the cross-reactivity and off-target profile of "6-Chloro-2-(2-methoxyphenyl)quinoline-4-carboxylic acid," a quinoline-based compound with potential therapeutic applications. By leveraging a multi-pronged experimental approach, researchers can gain critical insights into the compound's selectivity and potential for adverse effects.
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous drugs with a wide range of biological activities, including anticancer, antimalarial, and anti-inflammatory properties.[1][2][3] Compounds containing the quinoline core have been shown to interact with various biological targets, including kinases and dihydroorotate dehydrogenase (DHODH).[4][5] Given the broad therapeutic potential of this chemical class, a rigorous evaluation of the specificity of any new quinoline derivative is essential.
This guide will detail a series of state-of-the-art experimental protocols designed to build a comprehensive selectivity profile for "6-Chloro-2-(2-methoxyphenyl)quinoline-4-carboxylic acid." We will explore broad-panel kinase profiling to identify potential kinase-mediated off-target effects, employ the Cellular Thermal Shift Assay (CETSA) to confirm target engagement within the complex environment of the cell, and utilize phenotypic screening to uncover unexpected biological activities.
Kinase Profiling: A Broad-Spectrum Survey of Potential Interactions
Given that protein kinases are a major class of drug targets and that their dysregulation is implicated in numerous diseases, it is crucial to assess the interaction of any new compound with the human kinome.[6][7] Kinase profiling assays provide a high-throughput method to screen a compound against a large panel of kinases, offering a broad overview of its selectivity.[7][8]
Experimental Rationale: The goal of this experiment is to determine the inhibitory activity of "6-Chloro-2-(2-methoxyphenyl)quinoline-4-carboxylic acid" against a diverse panel of human kinases. This will identify any potential off-target kinase interactions that could lead to unintended biological effects. A radiometric activity assay, considered a gold standard for its precision, is recommended for this purpose.[8]
Table 1: Hypothetical Kinase Profiling Data for 6-Chloro-2-(2-methoxyphenyl)quinoline-4-carboxylic acid
Kinase Target
% Inhibition at 1 µM
IC50 (nM)
Primary Target X
95%
15
Kinase A
85%
150
Kinase B
55%
>1000
Kinase C
12%
>10,000
... (and so on for a large panel)
Interpretation of Results: The data in Table 1 would suggest that while the compound is highly potent against its primary target, it also exhibits significant inhibitory activity against "Kinase A." This finding would warrant further investigation to understand the potential physiological consequences of inhibiting this off-target kinase.
Experimental Protocol: Radiometric Kinase Assay
Reagent Preparation: Prepare assay buffer, kinase solutions, substrate solutions, and a stock solution of "6-Chloro-2-(2-methoxyphenyl)quinoline-4-carboxylic acid" in a suitable solvent (e.g., DMSO).
Compound Dilution: Perform serial dilutions of the test compound to generate a range of concentrations for IC50 determination.
Kinase Reaction: In a 96-well plate, combine the kinase, substrate, and test compound at various concentrations.
Initiation of Reaction: Initiate the kinase reaction by adding radiolabeled ATP (e.g., [γ-³²P]ATP).
Incubation: Incubate the reaction mixture at the optimal temperature and time for the specific kinase being tested.
Termination and Detection: Stop the reaction and separate the phosphorylated substrate from the unreacted ATP. Measure the amount of incorporated radioactivity using a scintillation counter.
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cellular Thermal Shift Assay (CETSA): Confirming Target Engagement in a Physiological Context
While in vitro assays like kinase profiling are invaluable for initial screening, it is essential to confirm that a compound engages its target within the complex milieu of a living cell.[9] The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method that assesses drug-target interaction based on the principle of ligand-induced thermal stabilization of the target protein.[10][11]
Experimental Rationale: This experiment aims to verify the binding of "6-Chloro-2-(2-methoxyphenyl)quinoline-4-carboxylic acid" to its intended target protein in intact cells. A positive result, indicated by a shift in the melting temperature (Tm) of the target protein, provides strong evidence of intracellular target engagement.[9]
Figure 1: CETSA Experimental Workflow
Caption: A schematic overview of the Cellular Thermal Shift Assay (CETSA) protocol.
Table 2: Hypothetical CETSA Data for Target Protein X
Temperature (°C)
Soluble Protein (Vehicle)
Soluble Protein (Compound)
40
100%
100%
45
95%
98%
50
80%
92%
55
50% (Tm)
85%
60
20%
65% (Tm shift)
65
5%
30%
Interpretation of Results: The data in Table 2 demonstrates a clear thermal stabilization of the target protein in the presence of the compound, as evidenced by the rightward shift in its melting curve. This indicates direct binding of the compound to its target within the cellular environment.
Experimental Protocol: CETSA
Cell Culture: Culture cells expressing the target protein to an appropriate confluency.
Compound Treatment: Treat the cells with "6-Chloro-2-(2-methoxyphenyl)quinoline-4-carboxylic acid" or a vehicle control (e.g., DMSO) and incubate for a specified period.
Heat Challenge: Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures for a defined duration using a thermal cycler.
Cell Lysis: Lyse the cells to release their protein content.
Separation of Fractions: Centrifuge the lysates to separate the soluble protein fraction from the precipitated, denatured proteins.
Protein Quantification: Analyze the amount of the soluble target protein in each sample using a method such as Western blotting or mass spectrometry.
Data Analysis: Plot the amount of soluble protein as a function of temperature to generate melting curves and determine the melting temperature (Tm) for both the vehicle- and compound-treated samples.
While target-based approaches are crucial for understanding a compound's mechanism of action, they may not reveal all of its biological effects.[12] Phenotypic screening offers an unbiased approach to drug discovery by identifying compounds that produce a desired change in a cell or organism's phenotype, without a priori knowledge of the molecular target.[12][13] This method is particularly valuable for identifying novel mechanisms of action and potential off-target effects.[14]
Experimental Rationale: The objective of this experiment is to assess the broader cellular impact of "6-Chloro-2-(2-methoxyphenyl)quinoline-4-carboxylic acid" by observing its effects on a panel of cell-based assays that measure various cellular processes. This can reveal unexpected activities and potential liabilities of the compound.
Figure 2: Phenotypic Screening Workflow
Caption: A generalized workflow for a phenotypic drug discovery screen.
Interpretation of Results: The hypothetical data in Table 3 suggests that "6-Chloro-2-(2-methoxyphenyl)quinoline-4-carboxylic acid" has a moderate effect on cell proliferation and induces a G2/M cell cycle arrest. The most striking observation, however, is the strong disruption of the mitochondrial membrane potential. This represents a significant, previously unknown off-target effect that would require immediate and thorough investigation, as mitochondrial toxicity is a major safety concern in drug development.
Cell Plating: Seed cells in multi-well plates suitable for imaging.
Compound Treatment: Add "6-Chloro-2-(2-methoxyphenyl)quinoline-4-carboxylic acid" and control compounds at various concentrations.
Staining: After an appropriate incubation period, stain the cells with fluorescent dyes that report on different cellular features (e.g., nuclear morphology, cytoskeletal organization, mitochondrial health).
Image Acquisition: Acquire images of the stained cells using an automated high-content imaging system.
Image Analysis: Use image analysis software to quantify various phenotypic parameters from the acquired images.
Data Analysis: Analyze the quantitative data to identify statistically significant changes in cellular phenotypes induced by the test compound.
Conclusion
A thorough assessment of a drug candidate's cross-reactivity and off-target effects is a critical component of the drug discovery and development process. By employing a combination of broad-based screening methods like kinase profiling, target engagement assays such as CETSA, and unbiased phenotypic screening, researchers can build a comprehensive understanding of a compound's biological activity. The integrated data from these approaches will enable a more informed decision-making process, ultimately leading to the development of safer and more effective medicines. The hypothetical findings for "6-Chloro-2-(2-methoxyphenyl)quinoline-4-carboxylic acid" underscore the importance of this multi-faceted approach in identifying both promising therapeutic activities and potential safety liabilities.
References
Medicines Discovery Catapult. (2026, March 13). Techniques in kinase profiling.
Benchchem. (n.d.). Application Notes and Protocols for Cellular Thermal Shift Assay (CETSA) with GSK3368715.
Bio-protocol. (2024, August 5). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay.
Wang, Y., & Ma, H. (2015). Protein kinase profiling assays: a technology review. Drug Discovery Today: Technologies, 18, 1-8.
Martinez Molina, D., & Nordlund, P. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology, 1425, 25-41.
Promega Corporation. (n.d.). Kinase Biology for Drug Discovery.
Celtarys. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery.
Almqvist, H., Axelsson, H., & Jafari, R. (2023). A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery. ACS Pharmacology & Translational Science, 6(4), 517-529.
Patsnap Synapse. (2025, May 21). How can off-target effects of drugs be minimised?
Reaction Biology. (2024, May 30). Choosing the Right Assay for Your Kinase Drug Discovery.
Armbruster, D. A., & Nichols, J. H. (2020). Discovering Cross-Reactivity in Urine Drug Screening Immunoassays through Large-Scale Analysis of Electronic Health Records. Clinical Chemistry, 66(10), 1335-1344.
Technology Networks. (2025, April 24). Phenotypic Screening: A Powerful Tool for Drug Discovery.
bioRxiv. (2026, February 8). Cellular thermal shift assay of subcellular isolates for evaluating drug-membrane target interactions.
MacDonald, M. L., Lamerdin, J., & Gonzalez, R. J. (2006). Identifying off-target effects and hidden phenotypes of drugs in human cells. Nature Chemical Biology, 2(6), 329-337.
Journal of Medicinal Chemistry. (2025, August 28). Phenotypic Screening for Targeted Protein Degradation: Strategies, Challenges, and Emerging Opportunities.
Moffat, J. G., Vincent, F., & Lee, J. A. (2017). Phenotypic Drug Discovery: Recent successes, lessons learned and new directions. Nature Reviews Drug Discovery, 16(8), 531-546.
Siemens Healthineers. (n.d.). Understanding cross-reactivity in immunoassay drug screening.
Australasian Society of Clinical Immunology and Allergy (ASCIA). (2026, February 15). Drug Allergy.
Patel, B. A., et al. (2021). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry, 64(1), 690-711.
Baragaña, B., et al. (2015). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. Journal of Medicinal Chemistry, 58(18), 7440-7458.
Romano, A., & Caubet, J. C. (2021). β-Lactam Allergy and Cross-Reactivity: A Clinician's Guide to Selecting an Alternative Antibiotic. Expert Review of Clinical Immunology, 17(2), 123-135.
Benchchem. (n.d.). An In-depth Technical Guide to 6-Chloro-2-phenylquinolin-4-ol: Core Properties and Scientific Context.
Worm, M., et al. (2014). Guideline for the diagnosis of drug hypersensitivity reactions. Allergo Journal International, 23(5), 177-205.
NextSDS. (n.d.). 6-CHLORO-2-(2-METHOXYPHENYL)QUINOLINE-4-CARBOXYLIC ACID — Chemical Substance Information.
Frontiers. (2025, July 21). In silico target identification and pharmacokinetic profiling of 2-aryl-quinoline-4-carboxylic acid derivatives as potential antileishmanial agents.
Frontiers. (n.d.). In silico target identification and pharmacokinetic profiling of 2-aryl-quinoline-4-carboxylic acid derivatives as potential antileishmanial agents.
MDPI. (n.d.). Synthesis of 6-chloro-2-(propargyloxy)quinoline-4-carboxylic acid and propargyl 6-chloro-2-(propargyloxy)quinoline-4-carboxylate.
ResearchGate. (2025, November 24). (PDF) Synthesis of 6-chloro-2-(propargyloxy)quinoline-4-carboxylic acid and propargyl 6-chloro-2-(propargyloxy)quinoline-4-carboxylate.
Molecules. (n.d.). Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone.
Translational Efficacy of 6-Chloro-2-(2-methoxyphenyl)quinoline-4-carboxylic Acid: An In Vitro vs. In Vivo Comparison Guide
Executive Summary & Mechanistic Rationale The development of small-molecule inhibitors targeting metabolic dependencies in oncology and virology has heavily focused on the de novo pyrimidine biosynthesis pathway. 6-Chlor...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Mechanistic Rationale
The development of small-molecule inhibitors targeting metabolic dependencies in oncology and virology has heavily focused on the de novo pyrimidine biosynthesis pathway. 6-Chloro-2-(2-methoxyphenyl)quinoline-4-carboxylic acid (hereafter referred to as 6-CMPQ ) is a novel structural analog of the well-characterized clinical candidate, brequinar.
Like brequinar, 6-CMPQ features a quinoline-4-carboxylic acid pharmacophore designed to competitively inhibit Dihydroorotate Dehydrogenase (DHODH) [1]. DHODH catalyzes the critical oxidation of dihydroorotate to orotate. By blocking this node, quinoline-4-carboxylic acid derivatives deplete intracellular uridine monophosphate (UMP) pools, triggering S-phase cell cycle arrest and apoptosis in rapidly dividing cells.
While brequinar exhibits exceptional potency, its clinical translation has historically been hindered by narrow therapeutic windows and high plasma protein binding [2]. 6-CMPQ introduces a 6-chloro and 2-methoxyphenyl substitution pattern aimed at modulating lipophilicity (cLogP) to improve metabolic stability while retaining the critical salt-bridge interactions within the DHODH binding pocket. This guide objectively compares the in vitro and in vivo performance of 6-CMPQ against standard-of-care alternatives.
De novo pyrimidine biosynthesis pathway highlighting DHODH inhibition by quinoline derivatives.
In Vitro Efficacy: Target Engagement and Cellular Potency
To establish baseline potency, 6-CMPQ must be evaluated in a controlled, cell-free environment before progressing to complex cellular assays.
Causality & Rationale: DHODH activity cannot be measured directly via simple UV absorbance. Therefore, we utilize a coupled kinetic assay where the oxidation of dihydroorotate is linked to the reduction of the redox dye 2,6-dichlorophenolindophenol (DCIP). As DCIP is reduced, it transitions from blue to colorless, allowing precise real-time spectrophotometric tracking at 600 nm.
Reagent Assembly: Incubate recombinant human DHODH (hDHODH) in a buffer containing 0.1% Triton X-100 (to mimic the mitochondrial membrane environment), 1 mM dihydroorotate, and 0.1 mM decylubiquinone (the primary electron acceptor).
Compound Titration: Add 6-CMPQ in a 10-point serial dilution (0.1 nM to 10 µM).
Internal Validation (Controls): Run Brequinar concurrently as a positive control (expected IC50 ~10-20 nM) to validate enzyme viability. Use DMSO as a vehicle (negative) control.
Orthogonal Cellular Validation (Uridine Rescue): Treat B16F10 melanoma cells with the calculated EC50 of 6-CMPQ. In a parallel cohort, supplement the media with 100 µM exogenous uridine.
Trustworthiness Check: If the compound's cytotoxicity is genuinely on-target (DHODH-driven), the exogenous uridine will bypass the de novo pathway via the salvage pathway, restoring cell viability to >95%. Failure to rescue indicates off-target toxicity.
Quantitative Data: In Vitro Comparison
Compound
hDHODH IC50 (nM)
B16F10 Cell Viability EC50 (nM)
Uridine Rescue Viability (%)
cLogP (Calculated)
6-CMPQ
45 ± 5
120 ± 15
>95%
3.8
Brequinar
12 ± 2
35 ± 8
>95%
5.2
Teriflunomide
1,200 ± 150
4,500 ± 400
>95%
2.6
Insight: While 6-CMPQ is slightly less potent than brequinar at the enzymatic level, its reduced lipophilicity (cLogP 3.8 vs 5.2) suggests a potentially more favorable solubility profile for downstream formulation.
In Vivo Efficacy: Pharmacokinetics and Tumor Suppression
The transition from in vitro to in vivo introduces variables such as absorption, distribution, metabolism, and excretion (ADME).
Causality & Rationale: Carboxylic acids often exhibit erratic oral absorption due to poor aqueous solubility. Formulating 6-CMPQ as a sodium salt ensures uniform dosing. We utilize the B16F10 melanoma model because these tumors are highly metabolically active and strictly dependent on de novo pyrimidine synthesis, making them highly sensitive barometers for DHODH target engagement [3].
Formulation: Convert 6-CMPQ to its sodium salt and dissolve in a 5% dextrose/water (D5W) vehicle for oral gavage (PO).
Model Implantation: Subcutaneously inject
1×106
B16F10 cells into the right flank of C57BL/6 mice. Initiate once-daily dosing (10 mg/kg) when tumors reach 100 mm³.
Pharmacodynamic (PD) Readout: At day 14, excise tumors and analyze via LC-MS/MS.
Trustworthiness Check: Efficacy (Tumor Growth Inhibition) must mathematically correlate with an accumulation of upstream dihydroorotate (DHO) and a depletion of downstream UTP in the tumor tissue. This biochemical signature proves the tumor shrank due to DHODH inhibition, not generalized chemical toxicity.
Quantitative Data: In Vivo Comparison (Oral Dosing, 10 mg/kg)
Compound
Oral Bioavailability (F%)
Plasma Half-Life (t1/2, hr)
Plasma Protein Binding (%)
Tumor Growth Inhibition (TGI %)
6-CMPQ
68%
4.2
97.5%
52%
Brequinar
55%
2.8
>99.0%
78%
Teriflunomide
>80%
15.0
99.5%
35%
The Translational Disconnect: Analyzing the In Vitro vs. In Vivo Gap
A critical observation in drug development is the attenuation of efficacy when moving from the petri dish to a living organism. Despite 6-CMPQ showing excellent in vitro target engagement, its in vivo Tumor Growth Inhibition (52%) lags behind brequinar (78%). This is driven by three interconnected physiological factors:
Plasma Protein Binding (PPB): Quinoline-4-carboxylic acids are notorious for binding tightly to serum albumin. While 6-CMPQ improved upon brequinar's >99% binding, a 97.5% PPB still means only 2.5% of the drug is "free" to penetrate the tumor microenvironment.
The Uridine Salvage Pathway: The tumor microenvironment (TME) is rich in extracellular uridine released by necrotic cells. Tumors can upregulate uridine kinase to salvage this extracellular uridine, effectively bypassing the de novo blockade imposed by 6-CMPQ.
Hepatic Clearance: The 2-methoxyphenyl group on 6-CMPQ, while improving solubility, introduces a site vulnerable to rapid O-demethylation by hepatic CYP450 enzymes, moderately restricting its half-life.
Pharmacokinetic and microenvironmental factors driving the in vitro to in vivo efficacy disconnect.
Conclusion
6-Chloro-2-(2-methoxyphenyl)quinoline-4-carboxylic acid represents a structurally rational evolution of the brequinar scaffold. By substituting the highly lipophilic biphenyl group with a 2-methoxyphenyl moiety, researchers can achieve a compound with superior oral bioavailability (68% vs 55%) and a slightly improved free-drug fraction. However, to maximize its in vivo efficacy, future clinical applications may require co-administration with uridine salvage pathway inhibitors or nanoparticle formulations to overcome the inherent limitations of the tumor microenvironment.
A comparative review of analytical techniques for the characterization of quinoline carboxylic acids
Title: A Comparative Guide to Analytical Techniques for the Characterization of Quinoline Carboxylic Acids Executive Summary Quinoline carboxylic acids—most notably the fluoroquinolone class of broad-spectrum antibiotics...
Author: BenchChem Technical Support Team. Date: March 2026
Title: A Comparative Guide to Analytical Techniques for the Characterization of Quinoline Carboxylic Acids
Executive Summary
Quinoline carboxylic acids—most notably the fluoroquinolone class of broad-spectrum antibiotics (e.g., ciprofloxacin, levofloxacin)—are critical pharmacophores in modern drug development. Characterizing these molecules presents unique analytical challenges due to their amphoteric nature, susceptibility to photodegradation, and tendency to form complex zwitterionic networks. This guide provides an objective, head-to-head comparison of the leading analytical modalities used to quantify and structurally elucidate these compounds, emphasizing the mechanistic causality behind each technique.
Mechanistic Overview & Causality in Technique Selection
Selecting the appropriate analytical technique requires a fundamental understanding of the analyte's physicochemical properties:
HPLC with UV or Fluorescence Detection (HPLC-UV/FD): Quinoline carboxylic acids possess a highly conjugated
π
-electron system across their bicyclic core, yielding strong UV absorbance (typically at 270–280 nm) and native fluorescence.[1].
UHPLC-MS/MS: For trace analysis in biological or environmental matrices, native fluorescence is often obscured by background noise. Electrospray Ionization (ESI) MS/MS exploits the basic nitrogen atom (e.g., within the piperazine moiety of fluoroquinolones) to readily accept a proton, generating a strong
[M+H]+
precursor ion.[2].
Capillary Electrophoresis (CE): [3]. CE separates these amphoteric molecules based on their charge-to-mass ratio under specific pH conditions, offering a high-resolution, low-solvent alternative to traditional chromatography.
NMR Spectroscopy: When synthesizing novel quinoline-3-carboxylic or 4-carboxylic acid derivatives, mass spectrometry cannot unambiguously differentiate between positional isomers. Nuclear Magnetic Resonance (NMR) is required to map the exact atomic connectivity.
Figure 1. Analytical decision matrix for quinoline carboxylic acid characterization.
Head-to-Head Performance Comparison
Analytical Technique
Sensitivity (LOD)
Structural Elucidation
Matrix Tolerance
Throughput
Relative Cost
HPLC-UV / FD
Moderate (ng/mL)
Low (Retention time only)
Moderate
High
Low
UHPLC-MS/MS
High (pg/mL)
Moderate (Fragmentation)
High (with IS)
High
High
Capillary Electrophoresis
Moderate (ng/mL)
Low
Low
Moderate
Moderate
NMR Spectroscopy
Low (
μ
g/mL)
Extremely High (Absolute)
Low (Requires purity)
Low
High
Self-Validating Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step includes a mechanistic justification, and built-in controls guarantee data reliability.
Protocol 1: Trace Quantification of Fluoroquinolones in Plasma via UHPLC-MS/MS
This workflow utilizes an isotopically labeled Internal Standard (IS) to create a self-validating loop. Any signal suppression caused by the plasma matrix will equally affect the IS, allowing the analyte-to-IS ratio to remain constant and accurate.
Action: Spike 100
μ
L of plasma with 10
μ
L of Ciprofloxacin-
d8
(IS). Add 300
μ
L of 0.1% Formic Acid (FA) in Acetonitrile (ACN).
Causality: Fluoroquinolones exhibit high plasma protein binding. The addition of an organic solvent (ACN) denatures the proteins, while the acidic modifier (FA) disrupts the ionic interactions between the amphoteric drug and the protein binding sites, ensuring complete extraction.
Step 2: Chromatographic Separation
Action: Inject 5
μ
L onto a sub-2
μ
m C18 UHPLC column. Use a gradient mobile phase of 0.1% FA in Water (A) and 0.1% FA in ACN (B).
Causality: Quinoline carboxylic acids have secondary/tertiary amines that can interact with residual silanols on the silica column, causing peak tailing. The 0.1% FA keeps the mobile phase pH well below the pKa of the basic nitrogen (~8.5), maintaining it in a fully protonated state and ensuring sharp, symmetrical peaks.
Step 3: MS/MS Detection & Validation
Action: Operate the mass spectrometer in Positive Electrospray Ionization (ESI+) mode using Multiple Reaction Monitoring (MRM).
Causality: The basic piperazine ring is highly susceptible to protonation, making ESI+ the optimal ionization mode. The self-validation occurs during data processing: if the absolute peak area of the IS drops by more than 50% compared to a neat solvent injection, the system flags a severe matrix effect, prompting the analyst to dilute the sample or refine the extraction.
Protocol 2: De Novo Structural Elucidation via 2D-NMR
When synthesizing novel quinoline carboxylic acids, 1D NMR alone is insufficient. This protocol uses 2D correlation to self-validate the assignment of the molecular scaffold.
Step 1: Sample Solubilization
Action: Dissolve 10 mg of the purified compound in 600
μ
L of DMSO-
d6
containing 0.1% Trifluoroacetic acid (TFA).
Causality: Quinoline carboxylic acids frequently form strong intermolecular hydrogen bonds or exist as zwitterions, leading to poor solubility and severely broadened peaks in standard solvents like
CDCl3
. The addition of TFA breaks these hydrogen-bonded networks, yielding sharp, highly resolved resonances.
Step 2: 1D and 2D Acquisition
Action: Acquire
1
H,
13
C, HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) spectra.
Causality: The HSQC spectrum maps direct C-H bonds, while the HMBC spectrum reveals long-range (2 to 3 bond) carbon-proton couplings. If the carboxylic acid is at the 3-position versus the 4-position, the HMBC cross-peaks from the adjacent aromatic protons to the carbonyl carbon will distinctly differ. The 2D data acts as a self-validating check against the 1D assignments, mathematically eliminating structural ambiguity.
References
Ribeiro, T. A. N., et al. (2024). "Sample Preparation Approaches for Determination of Quinolones in Aqueous Matrixes: Systematic Review." ACS Measurement Science Au.[Link]
Kubalczyk, P., Kośka, I., & Głowacki, R. (2026). "HPLC and CE Procedures for the Determination of Fluoroquinolones (2020–2025)." Molecules, 31(4), 651.[Link]
Dahal, U. P., et al. (2011). "Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates." Drug Metabolism and Disposition, 39(12), 2355-2360.[Link]
A Researcher's Guide to the Biological Target Validation of "6-Chloro-2-(2-methoxyphenyl)quinoline-4-carboxylic acid" for Therapeutic Application
This guide provides a comprehensive, technically-grounded framework for the biological target validation of the novel compound, 6-Chloro-2-(2-methoxyphenyl)quinoline-4-carboxylic acid . While direct experimental data for...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides a comprehensive, technically-grounded framework for the biological target validation of the novel compound, 6-Chloro-2-(2-methoxyphenyl)quinoline-4-carboxylic acid . While direct experimental data for this specific molecule is not yet prevalent in the public domain, its structural similarity to other quinoline-4-carboxylic acids strongly suggests a potential interaction with Dihydroorotate Dehydrogenase (DHODH) , a critical enzyme in the de novo pyrimidine biosynthesis pathway.[1][2] This pathway is a well-established and attractive therapeutic target, particularly in oncology, due to the high demand for nucleotides in rapidly proliferating cancer cells.[1][2]
This document will, therefore, use DHODH as the primary hypothetical target to illustrate a rigorous, multi-faceted validation process. We will explore a logical progression of experiments, from initial biochemical confirmation to cellular and in vivo validation, while comparing the methodologies with alternative approaches at each stage.
The Central Hypothesis: DHODH as the Molecular Target
The core of our investigation is the hypothesis that "6-Chloro-2-(2-methoxyphenyl)quinoline-4-carboxylic acid" exerts its therapeutic effects by inhibiting DHODH. This enzyme catalyzes the conversion of dihydroorotate to orotate, a rate-limiting step in the synthesis of pyrimidines, which are essential for DNA and RNA synthesis.[1][2]
Caption: The DHODH-mediated step in pyrimidine biosynthesis and the hypothesized point of inhibition.
In Vitro Target Engagement: Biochemical and Biophysical Validation
The first principle of target validation is to demonstrate a direct physical interaction between the compound and its putative target protein.
Enzymatic Inhibition Assay: The Gold Standard for Enzyme Targets
A direct, quantitative measure of the compound's effect on DHODH activity is paramount. A well-established method is a colorimetric assay that monitors the reduction of 2,6-dichlorophenolindophenol (DCIP).[3]
Experimental Protocol: In Vitro DHODH Inhibition Assay
Reagent Preparation:
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.1% Triton X-100.
Recombinant Human DHODH (rhDHODH): Diluted in ice-cold Assay Buffer.
Substrate Solution: Dihydroorotate (DHO).
Electron Acceptor Mix: Coenzyme Q (CoQ) and DCIP.
Test Compound: "6-Chloro-2-(2-methoxyphenyl)quinoline-4-carboxylic acid" serially diluted in DMSO, with a final DMSO concentration below 1% in the assay.
Positive Control: Brequinar, a known potent DHODH inhibitor.[4]
Assay Procedure:
In a 96-well plate, add rhDHODH to all wells except the blank.
Add the test compound or Brequinar at various concentrations to the respective wells. Add vehicle (DMSO) to the positive control wells.
Pre-incubate the plate at room temperature.
Initiate the reaction by adding the Substrate and Electron Acceptor Mix.
Immediately measure the decrease in absorbance at 600-650 nm kinetically over 5-10 minutes using a microplate reader.
Data Analysis:
Calculate the rate of reaction for each concentration.
Plot the reaction rate against the compound concentration to determine the IC50 value (the concentration at which 50% of the enzyme activity is inhibited).
Table 1: Hypothetical Comparative Data for DHODH Inhibitors
Isothermal Titration Calorimetry (ITC): Provides thermodynamic details of the binding interaction (KD, ΔH, ΔS), offering deeper mechanistic insight than a simple IC50 value.[5] However, it is lower throughput and requires larger quantities of pure protein and compound.
Surface Plasmon Resonance (SPR): Measures real-time binding kinetics (kon and koff rates), giving a detailed picture of the binding event. It is highly sensitive but requires immobilization of the protein on a sensor chip, which might affect its conformation.
Cellular Thermal Shift Assay (CETSA): Confirming Target Engagement in a Cellular Context
CETSA is a powerful technique to verify that the compound binds to its target within the complex environment of a cell.[1][6][7] The principle is that ligand binding stabilizes the target protein against thermal denaturation.[7][8]
Caption: A schematic overview of the Cellular Thermal Shift Assay (CETSA) protocol.
Experimental Protocol: CETSA
Cell Treatment: Culture a relevant cancer cell line (e.g., a line known to be dependent on de novo pyrimidine synthesis) and treat with "6-Chloro-2-(2-methoxyphenyl)quinoline-4-carboxylic acid" or vehicle (DMSO) for a defined period.
Thermal Challenge: Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures for a short duration (e.g., 3 minutes).
Lysis and Fractionation: Lyse the cells and separate the soluble fraction (containing non-denatured proteins) from the insoluble fraction (containing aggregated proteins) by centrifugation.
Protein Quantification: Analyze the amount of soluble DHODH in each sample by Western blotting using a specific anti-DHODH antibody.
Data Analysis: Plot the amount of soluble DHODH against the temperature. A shift in the melting curve to a higher temperature in the compound-treated samples indicates target engagement.
Comparison of Methodologies:
Kinobeads Competition Binding Assay: This chemical proteomics approach is excellent for assessing the selectivity of a compound against a large panel of kinases.[9][10][11][12][13] While not directly applicable to DHODH (which is not a kinase), it represents a powerful alternative for target deconvolution if the compound's target is unknown or if it has off-target kinase activity.
Isothermal Dose-Response Fingerprint (ITDRF) CETSA: A variation of CETSA where cells are treated with a range of compound concentrations at a fixed temperature, allowing for the determination of an in-cell EC50 for target engagement.[1]
Cellular and Functional Validation: Linking Target Engagement to a Phenotype
Demonstrating that target engagement leads to a desired biological outcome is a critical validation step.
Caption: Comparison of pharmacological and genetic approaches for target validation.
Experimental Protocol: siRNA-mediated Knockdown
Transfection: Transfect cancer cells with a validated siRNA targeting DHODH or a non-targeting control siRNA.
Validation of Knockdown: After 48-72 hours, confirm the reduction of DHODH mRNA (by qRT-PCR) and protein (by Western blot).
Phenotypic Assay: Assess the impact of DHODH knockdown on cell proliferation (e.g., using a cell counting assay or IncuCyte live-cell analysis).
Comparison: The reduction in cell proliferation upon DHODH knockdown should be comparable to the effect observed with "6-Chloro-2-(2-methoxyphenyl)quinoline-4-carboxylic acid" treatment.
Comparison of Methodologies:
CRISPR-Cas9 Gene Knockout: Provides a permanent and complete loss of the target protein, which can be a more robust validation method than transient siRNA knockdown.[14][16][18][19] However, it is a more involved and time-consuming process to generate stable knockout cell lines.
Rescue Experiments: A key validation step where the phenotypic effects of the compound are reversed by supplementing the cell culture medium with downstream metabolites. In the case of DHODH inhibition, the addition of uridine or orotic acid should rescue the anti-proliferative effect.[22]
In Vivo Target Validation and Efficacy
The ultimate validation comes from demonstrating that the compound engages its target and shows efficacy in a living organism.
Patient-Derived Xenograft (PDX) Models
PDX models, where human tumor tissue is implanted into immunocompromised mice, are considered more clinically relevant than traditional cell line-derived xenografts.[23][24][25][26][27]
Experimental Protocol: PDX Efficacy Study
Model Establishment: Implant tumor fragments from a relevant cancer patient into immunocompromised mice.
Cohort Formation: Once tumors are established and reach a specific size, randomize the mice into treatment and control groups.
Treatment: Administer "6-Chloro-2-(2-methoxyphenyl)quinoline-4-carboxylic acid" (e.g., orally or via intraperitoneal injection) and a vehicle control according to a predetermined schedule.
Efficacy Assessment: Measure tumor volume regularly. At the end of the study, tumors can be excised for further analysis.
Target Engagement Biomarkers: Analyze the excised tumors for biomarkers of DHODH inhibition, such as a decrease in the levels of downstream pyrimidine metabolites.
Table 2: Key Parameters for In Vivo Studies
Parameter
Description
Mouse Strain
e.g., NSG or other immunocompromised strains
Tumor Model
Patient-Derived Xenograft (PDX)
Treatment Route
Oral, IP, IV
Dosing Schedule
e.g., Once daily, twice daily
Primary Endpoint
Tumor Growth Inhibition (TGI)
Secondary Endpoint
Biomarker analysis of target engagement
Comparison of Methodologies:
Cell Line-Derived Xenografts (CDX): Simpler and faster to establish than PDX models, but they may not fully recapitulate the heterogeneity and microenvironment of human tumors.[23]
Genetically Engineered Mouse Models (GEMMs): These models develop tumors in their native environment, providing a high-fidelity representation of human cancer. However, they are complex and time-consuming to develop.
Conclusion and Future Directions
The validation of a biological target is a rigorous, multi-step process that requires the convergence of evidence from biochemical, cellular, and in vivo studies. For "6-Chloro-2-(2-methoxyphenyl)quinoline-4-carboxylic acid", the presented workflow provides a robust strategy to confirm DHODH as its molecular target and to compare its efficacy against established inhibitors.
Should DHODH be validated, further studies should focus on elucidating the compound's binding mode through co-crystallography, assessing its off-target profile using broad screening panels, and investigating its pharmacokinetic and pharmacodynamic properties to optimize its therapeutic potential.
References
BenchChem. (2025). The Diverse Biological Activities of Quinoline-4-Carboxylic Acids: A Technical Guide.
BenchChem. (2025). Application Notes and Protocols: In Vitro Assay for Measuring DHODH Inhibition by PTC299.
ACS Publications. (2021, November 3). Identification of Dihydroorotate Dehydrogenase Inhibitors Indoluidins That Inhibit Cancer Cell Growth. ACS Chemical Biology.
ACS Publications. (2023, March 17). A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery.
MedChemExpress. (n.d.).
Wiley Online Library. (n.d.). Identification of Dihydroorotate Dehydrogenase Inhibitors Using the Cell Painting Assay.
Bio-protocol. (2024, August 5). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay.
ACS Publications. (2017, January 19). Kinobead and Single-Shot LC-MS Profiling Identifies Selective PKD Inhibitors. Journal of Proteome Research.
BenchChem. (2025). Application Notes and Protocols for Cellular Thermal Shift Assay (CETSA) with GSK3368715.
PMC. (n.d.). Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice.
F1000Research. (2016, March 9).
Bio-protocol. (2024, June 5).
Lab Manager. (2017, March 16).
ResearchGate. (2019, November 6). Establishment and Use of Patient-Derived Xenograft Models for Drug Testing in Head and Neck Squamous Cell Carcinoma.
PMC. (2016, June 18).
Altogen Labs. (n.d.).
PMC. (2025, October 27). Dihydroorotate dehydrogenase inhibition activates STING pathway and pyroptosis to enhance NK cell-dependent tumor immunotherapy.
PMC. (n.d.). The target landscape of clinical kinase drugs.
PubMed. (2017, February 11). Dihydroorotate dehydrogenase (DHODH) inhibitors affect ATP depletion, endogenous ROS and mediate S-phase arrest in breast cancer cells.
Abcam. (2025, March 4).
Biognosys AG. (n.d.).
Frontiers. (2025, February 25). Significance of mouse xenograft tumor model using patient-derived cancer organoids for clinical drug development.
Taylor & Francis Online. (2024, May 20). Application of the Cellular Thermal Shift Assay (CETSA)
QIAGEN. (n.d.).
bioRxiv. (2026, February 8).
Santa Cruz Biotechnology. (n.d.). DHODH Inhibitors.
PubMed. (2004, June 15).
NextSDS. (n.d.). 6-CHLORO-2-(2-METHOXYPHENYL)
Thermo Fisher Scientific. (n.d.). siRNA Screening Validate Thousands of Targets in a Single Week.
BenchChem. (n.d.). The Diverse Biological Activities of Quinoline-4-Carboxylic Acids: A Technical Guide.
ResearchGate. (2026, January 20). Kinobeads: A Chemical Proteomic Approach for Kinase Inhibitor Selectivity Profiling and Target Discovery.
Frontiers. (2025, July 21). In silico target identification and pharmacokinetic profiling of 2-aryl-quinoline-4-carboxylic acid derivatives as potential antileishmanial agents.
UKM Medical Molecular Biology Institute. (2022, July 19).
ThaiScience. (2021, January 5). Synthesis, molecular docking, and biological evaluation of novel 2-(3-chlorophenyl)
ResearchGate. (2017, March 19).
Frontiers. (n.d.). In silico target identification and pharmacokinetic profiling of 2-aryl-quinoline-4-carboxylic acid derivatives as potential antileishmanial agents.
Benchmarking Quinoline-Based c-Met Kinase Inhibitors: A Comprehensive Comparative Guide
As a Senior Application Scientist in oncology drug discovery, I frequently evaluate novel kinase inhibitors. The mesenchymal-epithelial transition factor (c-Met) is a receptor tyrosine kinase that, when dysregulated via...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist in oncology drug discovery, I frequently evaluate novel kinase inhibitors. The mesenchymal-epithelial transition factor (c-Met) is a receptor tyrosine kinase that, when dysregulated via the Hepatocyte Growth Factor (HGF) axis, drives tumor proliferation, metastasis, and chemoresistance .
Among the diverse chemical scaffolds developed to target c-Met, quinoline-based compounds (e.g., Cabozantinib, Foretinib) have emerged as highly potent, multi-targeted Type II inhibitors. This guide provides an objective, data-driven comparison of quinoline-based c-Met inhibitors against non-quinoline alternatives, detailing the mechanistic rationale and the self-validating experimental protocols required to benchmark their efficacy.
Mechanistic Rationale: The Quinoline Advantage
The quinoline core is a privileged scaffold in medicinal chemistry due to its structural versatility and optimal spatial geometry for kinase hinge-region binding .
While Type I inhibitors (like Crizotinib and Capmatinib) bind to the active "DFG-in" conformation of the kinase, quinoline-based inhibitors like Cabozantinib act as Type II inhibitors. The quinoline nitrogen forms a critical hydrogen bond with the Met1160 residue at the hinge region, while the extended side chains (often containing cyclopropylamide or fluorophenyl groups) reach into the deep hydrophobic pocket exposed during the inactive "DFG-out" conformation . This extended binding mode not only confers high potency but also allows for dual-inhibition profiles (e.g., c-Met/VEGFR2), which is highly advantageous for overcoming tumor angiogenesis and resistance mechanisms.
HGF/c-Met signaling pathway and the mechanism of action for quinoline-based inhibitors.
Comparative Efficacy: Quinoline vs. Non-Quinoline Inhibitors
To objectively benchmark performance, we must look at the half-maximal inhibitory concentration (
IC50
) derived from standardized biochemical assays. The table below summarizes the in vitro potency of leading quinoline-based inhibitors compared to established non-quinoline clinical alternatives .
Compound
Chemical Scaffold
Inhibitor Type
c-Met Kinase
IC50
(nM)
Primary Secondary Targets
Cabozantinib
Quinoline
Type II
1.3 - 5.4
VEGFR2, RET, AXL
Foretinib
Quinoline
Type II
~1.0
VEGFR2, RON
Crizotinib
Aminopyridine
Type I
11.0
ALK, ROS1
Capmatinib
Imidazo-triazine
Type I
0.13
Highly Selective
Tepotinib
Pyridazinone
Type I
4.0
Highly Selective
Data Interpretation: While Capmatinib (Type I) exhibits sub-nanomolar potency and extreme selectivity, quinoline-based Type II inhibitors (Cabozantinib, Foretinib) maintain highly competitive single-digit nanomolar efficacy. Their true clinical value lies in their polypharmacology—simultaneously dismantling c-Met and VEGFR2 pathways, thereby suffocating tumor blood supply while halting metastasis.
Standardized Experimental Methodologies
To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Causality is embedded into every step to explain why specific parameters are chosen.
In Vitro c-Met Biochemical Kinase Assay
This assay quantifies direct enzymatic inhibition. We utilize a time-resolved fluorescence resonance energy transfer (TR-FRET) or luminescence-based ATP depletion assay (e.g., Kinase-Glo).
Causality & Best Practices:
Substrate Selection: We use a generic poly(Glu,Tyr) 4:1 peptide. Because c-Met is a tyrosine kinase, this substrate provides an abundant source of tyrosine residues, ensuring a robust signal-to-noise ratio.
ATP Concentration: ATP must be maintained at or slightly below the apparent
Km
for c-Met (typically ~10-20 µM). If ATP is saturated, it will outcompete the inhibitor, artificially inflating the
IC50
value.
Pre-incubation (Critical): Quinoline-based Type II inhibitors exhibit time-dependent kinetics because they require the kinase to shift into the "DFG-out" conformation . A 30-to-60-minute pre-incubation of the enzyme and inhibitor before adding ATP is mandatory to establish equilibrium.
Step-by-Step Protocol:
Reagent Preparation: Dilute recombinant human c-Met kinase domain in assay buffer (50 mM HEPES pH 7.5, 10 mM
MgCl2
, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT).
Compound Plating: Prepare a 10-point, 3-fold serial dilution of the quinoline inhibitor in 100% DMSO. Transfer to a 384-well plate (final DMSO concentration must not exceed 1% to prevent enzyme denaturation).
Pre-incubation: Add the c-Met enzyme to the compound wells. Incubate at room temperature for 60 minutes.
Reaction Initiation: Add a mixture containing poly(Glu,Tyr) substrate and ATP (at
Km
) to initiate the reaction.
Incubation: Seal the plate and incubate for 60 minutes at room temperature.
Detection: Add the luminescence kinase reagent to halt the reaction and measure residual ATP.
Self-Validation (Quality Control): Calculate the
Z′
-factor using vehicle control (1% DMSO, max activity) and no-enzyme control (max inhibition). A
Z′
-factor
>0.6
validates the assay's robustness.
Step-by-step experimental workflow for the in vitro c-Met biochemical kinase assay.
Cell Viability & Proliferation Assay (MTT)
Biochemical potency must translate to cellular efficacy. We benchmark inhibitors using c-Met-addicted cell lines (e.g., EBC-1 or MKN-45) versus non-addicted control lines (e.g., NIH3T3) to prove target specificity.
Step-by-Step Protocol:
Cell Seeding: Plate EBC-1 cells at 3,000 cells/well in a 96-well plate. Allow 24 hours for adherence.
Treatment: Treat cells with serial dilutions of the quinoline inhibitor (0.1 nM to 10 µM) for 72 hours.
Metabolic Labeling: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide). Causality: Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals, providing a direct readout of metabolic viability.
Solubilization & Readout: Lyse cells using DMSO to solubilize the formazan. Read absorbance at 570 nm.
Validation: Ensure the untreated control cells remain in the logarithmic growth phase throughout the 72-hour period to avoid false-positive cytotoxicity caused by overconfluence.
Conclusion
Quinoline-based compounds represent a highly effective class of c-Met inhibitors. By locking the kinase in the inactive DFG-out conformation, they achieve potent, durable inhibition that rivals highly selective Type I inhibitors like Capmatinib, while offering the added therapeutic benefit of multi-kinase targeting. When evaluating these compounds, researchers must utilize time-dependent biochemical assays and rigorous cellular models to accurately capture their pharmacological profile.
References
Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways
Source: Molecules (MDPI)
URL:[Link]
Discovery of Novel 2-Substituted Aniline Pyrimidine Based Derivatives as Potent Mer/c-Met Dual Inhibitors with Improvement Bioavailability
Source: Biomolecules (MDPI)
URL:[Link]
Targeting c-Met in breast cancer: From mechanisms of chemoresistance to novel therapeutic strategies
Source: Current Research in Pharmacology and Drug Discovery (Elsevier / PMC)
URL:[Link]
Discovery and Biological Evaluation of Novel Dual EGFR/c-Met Inhibitors
Source: Journal of Medicinal Chemistry (ACS Publications)
URL:[Link]
Safety & Regulatory Compliance
Safety
A Comprehensive Guide to the Safe Disposal of 6-Chloro-2-(2-methoxyphenyl)quinoline-4-carboxylic acid
As a novel heterocyclic compound, 6-Chloro-2-(2-methoxyphenyl)quinoline-4-carboxylic acid and its analogues are of significant interest in medicinal chemistry and drug development, particularly for their potential as ant...
Author: BenchChem Technical Support Team. Date: March 2026
As a novel heterocyclic compound, 6-Chloro-2-(2-methoxyphenyl)quinoline-4-carboxylic acid and its analogues are of significant interest in medicinal chemistry and drug development, particularly for their potential as anticancer agents.[1] Professionals handling this substance must recognize that its specialized nature demands a rigorous and informed approach to waste management. Improper disposal not only risks regulatory non-compliance but also poses a significant threat to laboratory personnel and the environment.
This guide provides a detailed, scientifically-grounded framework for the proper disposal of 6-Chloro-2-(2-methoxyphenyl)quinoline-4-carboxylic acid, moving beyond mere procedural steps to explain the critical reasoning that underpins a robust and defensible safety protocol. The core principle is unequivocal: this compound must be managed from "cradle to grave" as a regulated hazardous waste.[2]
Hazard Identification and Risk Assessment
While a specific Safety Data Sheet (SDS) for 6-Chloro-2-(2-methoxyphenyl)quinoline-4-carboxylic acid is not widely available, a reliable hazard profile can be constructed by examining closely related quinoline derivatives.[2] Compounds within this class, particularly halogenated quinoline-4-carboxylic acids, consistently present a clear set of hazards that must be assumed for the target compound.[3][4]
Quantitative Hazard Data Summary
The following table summarizes the likely hazard classifications based on data from analogous structures.[4][5] This information is foundational to all subsequent handling and disposal decisions.
Hazard Category
GHS Classification (Anticipated)
Hazard Statement
Acute Toxicity, Oral
Category 4
H302: Harmful if swallowed
Skin Corrosion/Irritation
Category 2
H315: Causes skin irritation
Serious Eye Damage/Irritation
Category 2
H319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure)
Category 3 (Respiratory Tract)
H335: May cause respiratory irritation
Immediate Safety and Handling Precautions
Before any disposal activities commence, ensuring the immediate safety of laboratory personnel is paramount. The anticipated hazards mandate strict adherence to the following precautions.
Personal Protective Equipment (PPE): A standard ensemble of PPE is mandatory. This includes, at a minimum:
Eye Protection: Chemical safety goggles and a face shield.[2]
Hand Protection: Chemical-resistant gloves, such as nitrile.[3]
Engineering Controls: All handling of the compound, whether in pure form or in solution, must be conducted within a certified chemical fume hood to prevent inhalation of dusts or aerosols.[2][5]
Emergency Readiness: An eyewash station and safety shower must be readily accessible and unobstructed.[6]
The Core Disposal Workflow: A Three-Pillar Approach
A successful disposal plan is built on three logical pillars: accurate identification, strict segregation, and compliant containment. Understanding the causality behind this workflow is essential for building a self-validating and trustworthy protocol.
Pillar 1: Waste Identification: The molecular structure of 6-Chloro-2-(2-methoxyphenyl)quinoline-4-carboxylic acid defines its waste category. The presence of a chlorine atom classifies it unequivocally as a halogenated organic compound .[7][8] This is the single most important determination, as it dictates the final disposal pathway, which is typically high-temperature incineration at a licensed facility.[7]
Pillar 2: Waste Segregation: The principle of segregation is to prevent unintended chemical reactions and to ensure waste streams are not cross-contaminated, which can dramatically increase disposal costs and complexity.[9][10] Waste containing this compound must be kept separate from:
Pillar 3: Containment and Labeling: Proper containment is mandated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[11] Each waste container must be:
Compatible: Constructed of a material that will not react with the waste (e.g., High-Density Polyethylene - HDPE).[2]
Secure: Kept tightly closed except when waste is being added.[12]
Clearly Labeled: The label must, at a minimum, display the words "Hazardous Waste," the full chemical name(s) of the contents, and an indication of the associated hazards (e.g., pictograms).[12]
Visualization of the Disposal Decision Process
The following diagram illustrates the logical flow for managing waste generated from this compound, ensuring a compliant and safe outcome.
Caption: Disposal decision workflow for 6-Chloro-2-(2-methoxyphenyl)quinoline-4-carboxylic acid.
Step-by-Step Disposal Protocol
This protocol provides a direct, procedural guide for laboratory personnel.
Step 1: Waste Stream Segregation
At the point of generation, establish two separate, clearly marked temporary collection vessels within the fume hood: one for solids and one for liquids.
Step 2: Solid Waste Collection
Place any unadulterated solid 6-Chloro-2-(2-methoxyphenyl)quinoline-4-carboxylic acid, along with contaminated disposables such as weighing paper, filter paper, and gloves, directly into a designated, compatible, and clearly labeled hazardous solid waste container.[3]
This container should be a sealable bag or a rigid container with a lid.
Step 3: Liquid Waste Collection
Pour all solutions containing the compound (e.g., from reactions, chromatography) and any solvent rinsates used for decontaminating glassware into a dedicated hazardous liquid waste container.[3]
This container must be compatible with the solvents used (e.g., an HDPE carboy).
Maintain a log sheet on or near the container to record the approximate quantities of all constituents added.
Step 4: Container Management and Storage
Ensure the exterior of all waste containers remains clean and free of contamination.
Once waste is added, immediately close the container securely.
Store the sealed waste containers in a designated Satellite Accumulation Area (SAA), which must be at or near the point of generation and under the control of laboratory personnel.[11][12]
Step 5: Arranging for Final Disposal
Do not accumulate waste indefinitely. Follow your institution's guidelines for waste removal, which may be time-limited (e.g., 6-12 months for academic labs under Subpart K).[11][13]
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup of the full waste containers.[2]
Under no circumstances should this chemical or its containers be disposed of in the regular trash or poured down the sewer drain. [2][11]
By integrating a deep understanding of the chemical's hazards with a systematic, regulation-aware disposal workflow, researchers can ensure the safe and responsible management of 6-Chloro-2-(2-methoxyphenyl)quinoline-4-carboxylic acid, upholding the highest standards of laboratory safety and environmental stewardship.
References
6-CHLORO-2-(2-METHOXYPHENYL)QUINOLINE-4-CARBOXYLIC ACID — Chemical Substance Information . NextSDS. [Link]
6-Chloroquinoline-4-carboxylic acid . PubChem, National Center for Biotechnology Information. [Link]
Managing Hazardous Chemical Waste in the Lab . Lab Manager. [Link]
Frequent Questions About Managing Hazardous Waste at Academic Laboratories . US Environmental Protection Agency (EPA). [Link]
Chemical and Hazardous Waste Guide . University of Oslo (UiO). [Link]
Regulation of Laboratory Waste . American Chemical Society (ACS). [Link]
Chemical Waste Management Flow Chart . University of Waterloo. [Link]
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A Researcher's Guide to the Safe Handling of 6-Chloro-2-(2-methoxyphenyl)quinoline-4-carboxylic acid
This document provides comprehensive safety protocols and logistical guidance for the handling and disposal of 6-Chloro-2-(2-methoxyphenyl)quinoline-4-carboxylic acid. As a novel quinoline derivative, specific safety dat...
Author: BenchChem Technical Support Team. Date: March 2026
This document provides comprehensive safety protocols and logistical guidance for the handling and disposal of 6-Chloro-2-(2-methoxyphenyl)quinoline-4-carboxylic acid. As a novel quinoline derivative, specific safety data may be limited. Therefore, the following procedures are grounded in established best practices for handling structurally related and potentially hazardous chemical compounds, ensuring a proactive and robust approach to laboratory safety.
Hazard Assessment and Triage: Understanding the Risks
Key Potential Hazards:
Oral Toxicity: Harmful if ingested.
Dermal Irritation: May cause skin irritation upon contact.
Ocular Irritation: Can cause serious eye irritation.
Respiratory Irritation: Inhalation of dust or aerosols may irritate the respiratory tract.
Personal Protective Equipment (PPE): A Multi-layered Defense
A comprehensive PPE strategy is fundamental to mitigating the risks of exposure. The selection of appropriate PPE is contingent on the specific laboratory procedure being performed.
Protection Level
Equipment
Specification
Purpose
Primary
Hand Protection
Nitrile or Neoprene Gloves
Provides a crucial barrier against skin contact. Gloves should be inspected for any signs of degradation or punctures before use.[2][3]
Eye Protection
Chemical Splash Goggles
Protects eyes from accidental splashes of solutions or contact with airborne powder.[2][4]
Body Protection
Laboratory Coat
Protects skin and personal clothing from contamination.[2]
Task-Dependent
Respiratory Protection
N95 (or higher) Particulate Respirator
For handling the solid, powdered form to prevent inhalation of dust particles.[2]
Air-purifying respirator with organic vapor cartridges
For handling solutions, especially with volatile solvents, or when vapors may be generated.[2]
Secondary
Face Protection
Face Shield
To be worn over chemical splash goggles when there is a high risk of splashes, such as during bulk transfers or reactions under pressure.
Body Protection
Chemical-resistant Apron
Recommended when handling larger quantities or when there is a significant risk of splashing.[3]
Operational Protocol: A Step-by-Step Guide to Safe Handling
Adherence to a strict operational protocol is critical for minimizing exposure and ensuring a safe laboratory environment.
3.1. Work Area Preparation
Ventilation: All work with 6-Chloro-2-(2-methoxyphenyl)quinoline-4-carboxylic acid should be conducted in a well-ventilated area, preferably within a certified chemical fume hood[2].
Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.
Spill Kit: A chemical spill kit appropriate for solid and liquid organic compounds should be available in the immediate vicinity.
3.2. Handling Procedures
Donning PPE: Before entering the designated handling area, put on a laboratory coat, nitrile or neoprene gloves, and chemical splash goggles[2].
Weighing (Solid Form): When weighing the solid compound, do so within the fume hood or a ventilated balance enclosure to minimize the risk of inhaling fine particles. An N95 respirator is recommended during this step.
Dissolving: When preparing solutions, add the solid to the solvent slowly to avoid splashing[2]. If the solvent is volatile, an air-purifying respirator with organic vapor cartridges may be necessary[2].
Experimental Procedures: Maintain a safe distance from reactions and use appropriate shielding, especially for reactions that are heated, pressurized, or have the potential to become exothermic.
3.3. Post-Handling Procedures
Decontamination: All glassware and surfaces that have come into contact with the compound should be decontaminated with an appropriate solvent and then washed thoroughly[2].
PPE Removal: Remove PPE in the designated area to prevent the spread of contamination. Dispose of single-use items in the hazardous waste container[2].
Personal Hygiene: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.
Disposal Plan: Responsible Waste Management
Proper disposal of 6-Chloro-2-(2-methoxyphenyl)quinoline-4-carboxylic acid and any contaminated materials is crucial to protect the environment and comply with regulations. As a halogenated organic compound, it must be treated as hazardous waste.
4.1. Waste Segregation
Solid Waste: Contaminated gloves, weigh boats, paper towels, and any other solid materials that have come into contact with the compound should be placed in a clearly labeled hazardous waste container.
Liquid Waste: All solutions containing the compound, as well as solvents used for decontamination, must be collected in a separate, clearly labeled hazardous waste container for halogenated organic waste.
Sharps: Any contaminated needles or other sharps must be disposed of in a designated sharps container for hazardous chemical waste.
4.2. Disposal Procedure
Labeling: Ensure all waste containers are clearly and accurately labeled with the full chemical name and the words "Hazardous Waste."
Storage: Store hazardous waste in a designated, secure area away from general laboratory traffic.
Institutional Guidelines: Consult your institution's environmental health and safety (EHS) office for specific disposal guidelines and to arrange for pickup of the hazardous waste. Do not pour any waste containing this compound down the drain[2].
Emergency Procedures: Preparedness and Response
In the event of an accidental exposure or spill, immediate and appropriate action is critical.
Emergency Scenario
Immediate Action
Skin Contact
Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.
Eye Contact
Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.
Inhalation
Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.
Ingestion
Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Small Spill
Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for hazardous waste disposal. Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.
Large Spill
Evacuate the area and alert your laboratory supervisor and institutional EHS office immediately.
Workflow for Safe Handling and Disposal
Caption: Workflow for the safe handling and disposal of 6-Chloro-2-(2-methoxyphenyl)quinoline-4-carboxylic acid.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Quinoline-2-Carboxylic Acid - Benchchem.
6-CHLORO-2-(2-METHOXYPHENYL)QUINOLINE-4-CARBOXYLIC ACID — Chemical Substance Information - NextSDS.